molecular formula C15H11N3O B1417155 3,6-Diphenyl-1,2,4-triazin-5-ol CAS No. 36214-25-2

3,6-Diphenyl-1,2,4-triazin-5-ol

Cat. No.: B1417155
CAS No.: 36214-25-2
M. Wt: 249.27 g/mol
InChI Key: OVBZXBMCQXEFGU-UHFFFAOYSA-N
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Description

3,6-Diphenyl-1,2,4-triazin-5-ol is a useful research compound. Its molecular formula is C15H11N3O and its molecular weight is 249.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-diphenyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBZXBMCQXEFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340985
Record name 3,6-diphenyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36214-25-2
Record name 3,6-diphenyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3,6-diphenyl-1,2,4-triazin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It will detail the prevalent synthetic route, elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the characterization of the final product. The significance of the this compound scaffold as a pharmacophore, particularly in the development of selective COX-2 inhibitors, will also be highlighted.[1][2][3]

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a prominent heterocyclic motif that has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological activities.[4] Derivatives of 1,2,4-triazine have been reported to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The subject of this guide, this compound, and its tautomeric form, 5,6-diphenyl-1,2,4-triazin-3(2H)-one, serve as a crucial scaffold for the development of novel therapeutic agents.[1][6] Notably, this core structure is a key pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone in the management of inflammation and pain.[1]

The rationale for focusing on the synthesis of this specific molecule stems from its utility as a foundational building block. The phenyl groups at positions 3 and 6, and the hydroxyl/oxo group at position 5, offer sites for further functionalization, enabling the creation of a library of derivatives with potentially enhanced biological activity and selectivity.

The Core Synthesis: Cyclocondensation of Benzil and Semicarbazide

The most established and efficient method for the synthesis of this compound is the cyclocondensation reaction between benzil (1,2-diphenylethane-1,2-dione) and semicarbazide.[1][6] This reaction proceeds in a two-step sequence within a one-pot synthesis: the initial formation of a semicarbazone intermediate, followed by an intramolecular cyclization to yield the final 1,2,4-triazine ring.

Reaction Mechanism

The reaction commences with the nucleophilic attack of the terminal amino group of semicarbazide on one of the carbonyl carbons of benzil. This is followed by dehydration to form the benzil monosemicarbazone intermediate. The subsequent and rate-determining step is the intramolecular cyclization, where the amide nitrogen of the semicarbazone moiety attacks the remaining carbonyl group of the benzil backbone. This is followed by another dehydration step to yield the stable aromatic 1,2,4-triazine ring. The use of a base, such as sodium acetate, facilitates the deprotonation of the semicarbazide hydrochloride, liberating the free base to initiate the reaction, and also aids in the cyclization step.[1]

A tentative mechanism for this reaction is illustrated below.[7]

Synthesis_Mechanism cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Intramolecular Cyclization and Dehydration Benzil Benzil Intermediate1 Tetrahedral Intermediate Benzil->Intermediate1 + Semicarbazide Semicarbazide Semicarbazide Semicarbazide->Intermediate1 Benzil_Semicarbazone Benzil Semicarbazone Intermediate1->Benzil_Semicarbazone - H₂O Cyclic_Intermediate Cyclic Intermediate Benzil_Semicarbazone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product This compound Cyclic_Intermediate->Product - H₂O

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (per 0.01 mol scale)
BenzilC₁₄H₁₀O₂210.232.10 g (0.01 mol)
Semicarbazide HydrochlorideCH₆ClN₃O111.521.12 g (0.01 mol)
Anhydrous Sodium AcetateC₂H₃NaO₂82.031.64 g (0.02 mol)
Ethanol (95% or absolute)C₂H₅OH46.0750 mL
Deionized WaterH₂O18.02For washing and precipitation
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzil (2.10 g, 0.01 mol), semicarbazide hydrochloride (1.12 g, 0.01 mol), and anhydrous sodium acetate (1.64 g, 0.02 mol).[1]

  • Solvent Addition: Add 50 mL of ethanol to the flask.[1]

  • Reflux: Heat the mixture to reflux with continuous stirring. The reaction is typically allowed to proceed for 4 to 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Precipitation: After the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water. This will cause the crude product to precipitate out of the solution.[1]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts and unreacted starting materials. Allow the crude product to air-dry or dry in a desiccator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[1] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to obtain the final product, this compound.

Expected Yield and Physical Properties
  • Yield: The typical yield for this reaction is in the range of 70-85%.

  • Appearance: The purified product is a white to off-white crystalline solid.

  • Melting Point: The reported melting point is approximately 224-226 °C.

Characterization of this compound

The structural confirmation of the synthesized compound is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueExpected Peaks/Signals
FT-IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~1650 (C=O stretch, amide), ~1600 (C=N stretch), ~1560 (C=C stretch, aromatic), ~3050 (C-H stretch, aromatic).[6]
¹H-NMR (DMSO-d₆, δ ppm) A multiplet in the range of 7.30-8.30 ppm corresponding to the 10 aromatic protons of the two phenyl rings. A singlet at approximately 10.9 ppm corresponding to the N-H proton of the triazine ring.[6]
¹³C-NMR (DMSO-d₆, δ ppm) Signals in the range of 125-136 ppm corresponding to the aromatic carbons. A peak around 154 ppm for the C=O (amide) carbon and a signal around 167 ppm for the C=N carbon.[6]
Mass Spectrometry (MS) The molecular ion peak (M+) should be observed at m/z = 249.27, corresponding to the molecular formula C₁₅H₁₁N₃O.[8]

Biological Significance and Applications

The this compound core is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of the COX-2 enzyme.[1][2][3] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the synthesis of prostaglandins. The structural features of the diphenyl-triazinone scaffold allow for specific interactions within the active site of the COX-2 enzyme, leading to its inhibition.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Triazinone_Derivative This compound Derivative Triazinone_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Conclusion

This technical guide has outlined a reliable and well-established protocol for the synthesis of this compound. The procedure, based on the cyclocondensation of benzil and semicarbazide, is robust and provides good yields of the target compound. The elucidation of the reaction mechanism, detailed experimental steps, and comprehensive characterization data provide a solid foundation for researchers to successfully synthesize and identify this important heterocyclic compound. The significance of the this compound scaffold as a platform for the development of novel anti-inflammatory agents underscores the importance of this synthetic protocol in the broader context of drug discovery and development.

References

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 549-563. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information: Simultaneous improvement of emission color, singlet-triplet energy gap, and quantum efficiency of blue thermally activated delayed fluorescent emitters. The Royal Society of Chemistry. [Link]

  • Ali, H. A., Ismail, M. A., & Ghaith, E. A. (2023). Tentative mechanism for the synthesis of 1,2,4-triazines. ResearchGate. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2017). Synthesis and biological activities of some new 3-(substituted)-5,6-diphenyl-1,2,4-triazines. Journal of the Iranian Chemical Society, 14(10), 2165-2178. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. Mini-Reviews in Organic Chemistry, 13(4), 299-313. [Link]

  • ResearchGate. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. ResearchGate. [Link]

  • PubMed. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6-diphenyl-1,2,4-triazin-3(2H)-one derivatives bearing 5-substituted 1,3,4-oxadiazole as potential anti-inflammatory and analgesic agents. PubMed. [Link]

  • International Journal of Pharma Sciences and Research. (2015). 1,2,4-Triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(8), 1000-1014. [Link]

  • PubMed. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. PubMed. [Link]

  • PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one. National Center for Biotechnology Information. [Link]

  • ARKAT USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]

Sources

Characterization of 3,6-Diphenyl-1,2,4-triazin-5-ol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure

The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns make it a cornerstone for the development of novel therapeutic agents. Derivatives of 1,2,4-triazine are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The introduction of bulky aryl substituents at the 5- and 6-positions, in particular, has been a successful strategy in creating drug candidates with high target affinity and specificity.[4][5]

This technical guide provides an in-depth characterization of a specific, yet underexplored, member of this family: 3,6-Diphenyl-1,2,4-triazin-5-ol . Due to the limited direct experimental literature on this exact molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a robust predictive framework for its synthesis, characterization, and potential applications. We will delve into the critical aspect of tautomerism, which governs the structural and electronic properties of this compound, and provide detailed, reasoned protocols and data interpretations to guide researchers in their work.

Part 1: Synthesis and Structural Elucidation

Proposed Synthetic Pathway: Cyclocondensation

The most logical and efficient route to the 3,6-diphenyl-1,2,4-triazin-5-one core is the cyclocondensation of an α-dicarbonyl compound with a semicarbazide derivative. The synthesis commences with benzil (1,2-diphenylethane-1,2-dione) and semicarbazide hydrochloride.

Causality of Experimental Design:

  • Starting Materials: Benzil provides the C5-C6 diphenyl backbone. Semicarbazide hydrochloride is the ideal reagent to introduce the N1, N2, N4, and C3 atoms of the triazine ring, along with the oxygen at the C5 position (which becomes the C5-ol/one).

  • Solvent System: A protic solvent like ethanol or a mixture of ethanol and water is chosen to facilitate the dissolution of the reactants, particularly the semicarbazide salt.

  • Catalyst/Base: A mild base, such as sodium acetate or sodium bicarbonate, is required to neutralize the hydrochloride of the semicarbazide, liberating the free base in situ to initiate the nucleophilic attack on the carbonyl carbons of benzil. This avoids the need to isolate the unstable free semicarbazide.

  • Reaction Control: The reaction is typically performed under reflux to provide the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.

G reagents Benzil + Semicarbazide HCl Sodium Acetate Ethanol/Water reflux Reflux (Dehydration & Cyclization) reagents->reflux Heat product 3,6-Diphenyl-1,2,4-triazin-5(4H)-one reflux->product Formation

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 3,6-Diphenyl-1,2,4-triazin-5(4H)-one
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzil (e.g., 21.0 g, 0.1 mol), semicarbazide hydrochloride (e.g., 11.2 g, 0.1 mol), and sodium acetate trihydrate (e.g., 13.6 g, 0.1 mol).

  • Solvent Addition: Add 150 mL of a 1:1 mixture of ethanol and deionized water.

  • Reaction Execution: Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 60 °C to yield the title compound, typically as a pale yellow or off-white solid. Recrystallization from ethanol or acetic acid can be performed for further purification if necessary.

The Critical Role of Tautomerism

A pivotal characteristic of this compound is its existence in a tautomeric equilibrium with its keto form, 3,6-Diphenyl-1,2,4-triazin-5(4H)-one . This equilibrium involves the migration of a proton between the oxygen atom at C5 and the nitrogen atom at N4.[6][7] For most related structures, the keto (amide) form is thermodynamically more stable and predominates, especially in the solid state.[5][8] However, the enol (imino-alcohol) form can be present in solution and is crucial for understanding the compound's reactivity.

Caption: Keto-enol tautomerism of the title compound.

The predominance of the keto form is due to the greater strength of the C=O double bond compared to the C=C double bond and the stability conferred by the amide resonance. Spectroscopic analysis is essential to probe this equilibrium.

Part 2: Spectroscopic and Physicochemical Characterization (Predicted)

The following data are predicted based on the analysis of structurally similar 1,2,4-triazine derivatives and fundamental spectroscopic principles.[9][10][11][12] The characterization will primarily reflect the more stable keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can provide evidence for the tautomeric form present.[13][14]

Table 1: Predicted NMR Data for 3,6-Diphenyl-1,2,4-triazin-5(4H)-one

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR
Phenyl H 7.40 - 8.20 m Complex multiplet for the 10 protons of the two phenyl rings. Protons ortho to the triazine ring will be further downfield.
N4-H 12.0 - 13.5 br s Broad singlet, exchangeable with D₂O. The downfield shift is characteristic of an amide proton involved in hydrogen bonding.
¹³C NMR
C=O (C5) ~160 - Carbonyl carbon of the triazinone ring.
C3, C6 ~145 - 155 - Carbons of the triazine ring attached to the phenyl groups.

| Phenyl C | 128 - 135 | - | Multiple signals corresponding to the carbons of the two phenyl rings. |

  • Expert Insight: The observation of a broad singlet in the ¹H NMR spectrum around 12-13 ppm that disappears upon addition of a drop of D₂O would be strong evidence for the N4-H proton of the keto tautomer. The absence of a distinct signal for an O-H proton in the typical 5-10 ppm range further supports the predominance of the keto form in common NMR solvents like DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups and distinguishing between the keto and enol tautomers.[10][15][16]

Table 2: Predicted Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹) Intensity Assignment Tautomer
3200 - 3100 Medium, Broad N-H stretch Keto
~3400 Medium, Broad O-H stretch Enol (if present)
~1680 Strong C=O stretch (Amide I band) Keto
1610 - 1580 Medium-Strong C=N stretch, C=C stretch (aromatic) Both
~1500 Medium N-H bend Keto

| 770, 690 | Strong | C-H out-of-plane bend (monosubstituted Ph) | Both |

  • Self-Validating Protocol: The most definitive band for confirming the keto structure is the strong C=O stretch expected around 1680 cm⁻¹. Its presence, coupled with a broad N-H stretch and the absence of a strong, broad O-H band, provides compelling evidence for the 3,6-Diphenyl-1,2,4-triazin-5(4H)-one structure in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Expected Molecular Ion: For C₁₅H₁₁N₃O, the exact mass is 249.0902 g/mol . A high-resolution mass spectrometer (HRMS) should detect a molecular ion peak [M+H]⁺ at m/z 250.0975.

  • Predicted Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) would likely lead to characteristic fragmentation.[17][18][19][20] Key fragmentation pathways for the 1,2,4-triazine core often involve:

    • Loss of N₂ (28 Da).

    • Loss of HCN (27 Da).

    • Cleavage yielding phenyl-containing fragments (e.g., C₆H₅CN⁺ at m/z 103, C₆H₅⁺ at m/z 77).

    • Loss of CO from the keto form.

Physicochemical Properties (Predicted)
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected to be relatively high (>200 °C) due to the planar aromatic structure and potential for intermolecular hydrogen bonding in the solid state. For comparison, the related 3,5-diphenyl-1,2,4-triazin-6(1H)-one has a defined crystal structure.[21][22]

  • Solubility: Likely to be poorly soluble in water and nonpolar solvents like hexane. It is expected to show moderate solubility in polar aprotic solvents such as DMSO, DMF, and THF, and some solubility in hot ethanol or acetic acid.

Part 3: Potential Applications in Drug Development

The 5,6-diaryl-1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[4][5] Therefore, this compound represents a valuable template for the design of novel therapeutic agents.

  • Anticancer Activity: Many 1,2,4-triazine derivatives function as kinase inhibitors, which are crucial in cancer signaling pathways. This compound could be explored for its inhibitory activity against targets like VEGFR, EGFR, or CDKs.[23]

  • Anti-inflammatory and Analgesic Agents: The triazine core has been incorporated into molecules designed as inhibitors of inflammatory mediators, showing potential for treating inflammatory diseases.[24]

  • Antimicrobial Agents: The nitrogen-rich heterocyclic system is a common feature in antimicrobial drugs. This compound could serve as a starting point for developing new antibacterial or antifungal agents.[3][25]

The N4-H and the exocyclic oxygen (as either a hydroxyl or carbonyl group) provide key hydrogen bonding sites, which are critical for molecular recognition and binding within the active sites of enzymes and receptors.

Conclusion

This technical guide provides a comprehensive, predictive characterization of this compound. By synthesizing data from established chemical principles and closely related analogues, we have outlined a robust framework for its synthesis, structural analysis, and spectroscopic identification. The critical role of keto-enol tautomerism has been highlighted as fundamental to its structure and reactivity. The detailed protocols and predicted data herein are intended to empower researchers, scientists, and drug development professionals to confidently synthesize, characterize, and explore the therapeutic potential of this promising molecule and its future derivatives.

References

  • [MDPI. "(Hetero)Arene Ring-Fused[1][17][24]Triazines."]([Link])

Sources

An In-depth Technical Guide to the Spectral Data of 3,6-Diphenyl-1,2,4-triazin-5-ol and its Tautomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data of 3,6-diphenyl-1,2,4-triazin-5-ol. Due to the prevalence of keto-enol tautomerism in heterocyclic systems, this molecule predominantly exists as its keto tautomer, 3,6-diphenyl-1,2,4-triazin-5(4H)-one . This document will focus on the spectral characterization of this more stable keto form, offering predicted ¹H and ¹³C NMR spectral data based on established principles and data from analogous structures. Furthermore, a detailed, field-proven protocol for its synthesis is provided, alongside an exploration of the underlying chemical principles.

Introduction: The Significance of 1,2,4-Triazinones

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern and the tautomeric form of these molecules are critical determinants of their pharmacological profiles. An accurate understanding of their spectral characteristics is paramount for unambiguous structure elucidation, quality control in synthesis, and for studying their interactions with biological targets. 3,6-diphenyl-1,2,4-triazin-5(4H)-one serves as a key exemplar of this important class of compounds.

Tautomerism: The Keto-Enol Equilibrium

The potential for tautomerism between the enol form (this compound) and the keto form (3,6-diphenyl-1,2,4-triazin-5(4H)-one) is a crucial aspect of its chemistry. In the vast majority of cases for related heterocyclic systems, the keto form is thermodynamically more stable, and this is the species predominantly observed in solution and the solid state. This guide will, therefore, focus on the characterization of the keto tautomer.

Experimental Protocol: Synthesis of 3,6-Diphenyl-1,2,4-triazin-5(4H)-one

The synthesis of 3,6-diphenyl-1,2,4-triazin-5(4H)-one is reliably achieved through the cyclocondensation of benzil with semicarbazide hydrochloride. This method is robust and widely applicable for the synthesis of a variety of 1,2,4-triazinone derivatives.

Materials:

  • Benzil

  • Semicarbazide hydrochloride

  • Anhydrous Sodium Acetate

  • Ethanol (95% or absolute)

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzil (10.5 g, 0.05 mol), semicarbazide hydrochloride (5.6 g, 0.05 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction is typically complete within 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will begin to precipitate out of the solution.

  • Isolation: Pour the cooled reaction mixture into 500 mL of cold deionized water to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with cold deionized water to remove any inorganic byproducts.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For purification, recrystallize the solid from ethanol to yield pale yellow crystals of 3,6-diphenyl-1,2,4-triazin-5(4H)-one.

Causality Behind Experimental Choices:

  • Sodium Acetate: Semicarbazide is used as its hydrochloride salt. The sodium acetate acts as a base to neutralize the HCl, liberating the free semicarbazide in situ for the condensation reaction. An excess is used to ensure complete neutralization.

  • Ethanol as Solvent: Ethanol is an excellent solvent for the reactants and facilitates the reaction at a convenient reflux temperature. It is also a suitable solvent for recrystallization.

  • Precipitation in Water: The product is sparingly soluble in water, allowing for efficient isolation and removal of water-soluble impurities.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be dominated by signals from the two phenyl rings and a characteristic signal for the N-H proton of the triazinone ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~ 12.0 - 13.0broad singlet1HN-HThe N-H proton in a heterocyclic amide-like system is typically deshielded and appears as a broad singlet at a low field. This chemical shift is sensitive to concentration and temperature.
~ 7.80 - 8.00multiplet4Hortho-protons of phenyl ringsThe protons ortho to the carbon attached to the triazine ring are expected to be the most deshielded of the phenyl protons due to the electron-withdrawing nature of the triazine ring.
~ 7.30 - 7.60multiplet6Hmeta- and para-protons of phenyl ringsThese protons will appear as a complex multiplet in the aromatic region, at a slightly higher field than the ortho-protons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the triazine ring, and the carbons of the two phenyl rings.

Chemical Shift (δ, ppm)AssignmentJustification
~ 160 - 165C=OThe carbonyl carbon of the triazinone ring is expected to resonate at a low field, typical for amide-like carbonyls.
~ 150 - 158C3 and C6 of triazine ringThe carbons of the triazine ring attached to the phenyl groups will be significantly deshielded.
~ 145 - 150C5 of triazine ringThe carbon bearing the carbonyl group will also be in the downfield region.
~ 130 - 135ipso-Carbons of phenyl ringsThe carbons of the phenyl rings directly attached to the triazine ring.
~ 128 - 130ortho- and para-Carbons of phenyl ringsThese carbons will appear in the typical aromatic region.
~ 125 - 128meta-Carbons of phenyl ringsThese carbons are generally the most shielded of the aromatic carbons.

Visualization of Key Structural Features and Synthetic Pathway

To further elucidate the structure and synthesis, the following diagrams are provided.

Caption: Molecular structure of 3,6-diphenyl-1,2,4-triazin-5(4H)-one.

Synthetic_Pathway Figure 2: Synthetic Pathway for 3,6-Diphenyl-1,2,4-triazin-5(4H)-one Benzil Benzil Product 3,6-Diphenyl-1,2,4-triazin-5(4H)-one Benzil->Product Reflux in Ethanol + Sodium Acetate Semicarbazide Semicarbazide Hydrochloride Semicarbazide->Product

An In-Depth Technical Guide to the Infrared Spectroscopy of 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 3,6-diphenyl-1,2,4-triazin-5-ol. It is intended for researchers, scientists, and professionals in drug development who are utilizing vibrational spectroscopy for the structural characterization of heterocyclic compounds. This document delves into the theoretical underpinnings of the molecule's spectral features, with a strong emphasis on the pivotal role of tautomerism, and provides a field-proven experimental protocol for acquiring high-quality spectral data.

Introduction: The Structural Dichotomy of this compound

This compound (C₁₅H₁₁N₃O) is a heterocyclic compound of interest in medicinal chemistry due to the broad biological activities associated with the 1,2,4-triazine scaffold. Infrared spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of such compounds by identifying their functional groups and probing the nature of their chemical bonds.

A critical aspect of the molecular structure of this compound is its existence in two potential tautomeric forms: the enol form (this compound) and the keto form (3,6-diphenyl-1,2,4-triazin-5(4H)-one). The tautomeric equilibrium, which involves the migration of a proton, dictates the presence of specific functional groups and thus fundamentally shapes the resulting IR spectrum. Computational and experimental studies on analogous 1,2,4-triazin-5-one systems have consistently shown that the keto form is the more stable and predominant tautomer in the solid state[1][2]. Therefore, the interpretation of the IR spectrum must be approached with the understanding that the molecular structure is best represented by the keto tautomer.

Tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (3,6-Diphenyl-1,2,4-triazin-5(4H)-one) Enol Structure with O-H group Keto Structure with C=O and N-H groups Enol->Keto Proton Transfer Keto->Enol Proton Transfer

Caption: Keto-enol tautomerism in this compound.

Predicted Vibrational Spectrum and Key Band Assignments

While a definitive, fully assigned experimental spectrum for this specific molecule is not widely published, a reliable prediction of its key IR absorption bands can be synthesized from data on analogous substituted 1,2,4-triazine derivatives[3][4]. The analysis will focus on the more stable keto tautomer, 3,6-diphenyl-1,2,4-triazin-5(4H)-one.

The spectrum can be divided into several key regions:

  • High-Frequency Region (3500 - 2800 cm⁻¹): This region is dominated by N-H and C-H stretching vibrations. A broad absorption band is expected for the N-H stretch of the triazine ring, typically centered around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations from the two phenyl rings will appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹.

  • Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹): This is a highly diagnostic region. A strong, sharp absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) group is expected between 1680 and 1740 cm⁻¹[3]. The C=N stretching vibration of the triazine ring will likely appear as a medium to strong band around 1600-1620 cm⁻¹[4]. Aromatic C=C stretching vibrations from the phenyl rings will also be present in this region, typically as a series of bands between 1600 and 1450 cm⁻¹.

  • Fingerprint Region (1500 - 600 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule, arising from C-N stretching, C-H in-plane and out-of-plane bending, and various ring deformation modes. Aromatic C-H out-of-plane bending vibrations are particularly useful for confirming the substitution pattern of the phenyl rings and typically appear as strong bands between 900 and 675 cm⁻¹.

The following table summarizes the expected key vibrational frequencies and their assignments based on the analysis of related structures.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch3400 - 3200Medium, BroadCharacteristic of the lactam N-H in the keto tautomer.
Aromatic C-H Stretch3100 - 3000Medium, SharpArises from the two phenyl substituent groups.
C=O Stretch1740 - 1680Strong, SharpA key indicator of the predominant keto tautomer[3].
C=N Stretch1620 - 1600Medium to StrongCharacteristic of the 1,2,4-triazine ring system[4].
Aromatic C=C Stretch1600 - 1450Medium to WeakMultiple bands expected from the phenyl rings.
N-H Bend1550 - 1520MediumOften coupled with other vibrations in the ring.
C-N Stretch1350 - 1200Medium to StrongAssociated with the triazine ring framework.
Aromatic C-H Out-of-Plane Bend900 - 675StrongBands are diagnostic of mono-substitution on the phenyl rings.

Experimental Protocol: Acquiring the FTIR Spectrum

For solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its minimal sample preparation, speed, and high reproducibility[5][6]. The following protocol outlines the steps for acquiring a high-quality spectrum using a standard ATR-FTIR spectrometer.

ATR_Workflow cluster_prep I. Instrument Preparation cluster_sample II. Sample Application cluster_acq III. Data Acquisition & Processing A Ensure ATR crystal is clean. Wipe with isopropanol. B Collect a background spectrum. (Clean, empty crystal) A->B C Place a small amount (1-5 mg) of powder on the ATR crystal. D Lower the pressure arm to ensure firm contact between sample and crystal. C->D E Collect the sample spectrum. (Typically 16-32 scans at 4 cm⁻¹ resolution) F Perform ATR correction (if available in software). E->F G Clean the crystal surface and pressure arm tip. F->G

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Causality: A clean ATR crystal is paramount to prevent spectral contamination from previous samples. The background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself. This spectrum is automatically subtracted from the sample spectrum to provide data originating solely from the analyte[6].

    • Protocol:

      • Visually inspect the ATR crystal (typically diamond or zinc selenide) for any residue.

      • Clean the crystal surface using a lint-free wipe lightly dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

      • Initiate the background scan using the spectrometer's software. Standard parameters are typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.

  • Sample Application:

    • Causality: Direct and uniform contact between the solid sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality signal[3][5].

    • Protocol:

      • Place a small amount of the this compound powder (a few milligrams is sufficient) onto the center of the ATR crystal.

      • Lower the instrument's pressure arm until it makes firm and even contact with the powder. The applied pressure ensures intimate contact across the crystal surface.

  • Data Acquisition and Post-Measurement:

    • Causality: Signal averaging over multiple scans improves the signal-to-noise ratio. An ATR correction algorithm is often applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum[6].

    • Protocol:

      • Initiate the sample scan using the same parameters as the background collection.

      • Once the scan is complete, the software will display the background-corrected absorbance spectrum.

      • If the software provides an option for an ATR correction, apply it to the spectrum.

      • Raise the pressure arm. Clean the sample powder from the crystal and the tip of the pressure arm using a dry, lint-free wipe, followed by a solvent-dampened wipe as described in step 1.

Conclusion

The infrared spectrum of this compound is fundamentally defined by the predominance of its keto tautomer in the solid state. This leads to a characteristic spectral signature that includes a strong carbonyl absorption between 1740-1680 cm⁻¹ and a broad N-H stretch in the 3400-3200 cm⁻¹ region. By leveraging modern ATR-FTIR techniques and understanding the principles of tautomerism, researchers can reliably use infrared spectroscopy to confirm the structural integrity and identity of this and related heterocyclic compounds, ensuring the quality and validity of their work in drug discovery and materials science.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Bede, L., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147. Available at: [Link]

  • Mohamed, G. G., et al. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Materials, 14(21), 6619. Available at: [Link]

  • Padgett II, W. M., & Hamner, W. F. (1958). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society, 80(4), 803–808. Available at: [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Saeed, S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. Available at: [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Youssef, M. M., et al. (2018). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. Journal of Heterocyclic Chemistry, 55(8), 1936-1946. Available at: [Link]

Sources

An In-depth Guide to the Mass Spectrometric Analysis of 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3,6-Diphenyl-1,2,4-triazin-5-ol (C₁₅H₁₁N₃O, Mol. Wt.: 249.27 g/mol ). Recognizing the limited availability of published mass spectra for this specific compound, this document leverages foundational principles of mass spectrometry and expert knowledge of heterocyclic compound fragmentation to propose a robust, best-practice analytical methodology. We will explore optimal ionization techniques, present a detailed, step-by-step protocol for high-resolution mass spectrometry, and delineate a predicted, chemically plausible fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound belongs to the 1,2,4-triazine class of heterocyclic compounds. Derivatives of this scaffold are known to possess a wide range of biological activities, making them compelling targets in medicinal chemistry and drug development.[1] Accurate structural characterization is the bedrock of such research, and mass spectrometry (MS) stands as an indispensable tool for confirming molecular weight and elucidating structural features through fragmentation analysis.[2]

The structure of this compound presents several key features that dictate its mass spectrometric behavior: a nitrogen-rich triazine core, two phenyl substituents, and a hydroxyl group, which can exist in tautomeric equilibrium with a keto form (5,6-diphenyl-1,2,4-triazin-3(2H)-one).[3] These functionalities influence the choice of ionization method and govern the subsequent fragmentation cascade. This guide will provide the causal reasoning behind the proposed analytical strategy, ensuring a trustworthy and reproducible approach.

Foundational Principles: Selecting the Right Ionization Technique

The choice of ionization technique is paramount for a successful MS experiment. The goal is to generate gas-phase ions of the analyte with maximum efficiency and minimal unintended degradation. For this compound, two primary techniques are considered: Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, making it perfect for accurate mass determination.[4] The presence of the triazine nitrogens (which are basic) and the acidic hydroxyl group makes the molecule amenable to ionization in both positive and negative modes.[5] ESI is the preferred method for initial molecular weight confirmation and for subsequent tandem mass spectrometry (MS/MS) experiments to control fragmentation.[2]

  • Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that induces extensive fragmentation.[6] While this can make it difficult to observe a strong molecular ion peak, the resulting fragmentation pattern serves as a reproducible "fingerprint" for the compound, which is invaluable for structural confirmation and library matching.[7] The fragmentation of aromatic and heterocyclic systems under EI is well-documented and provides predictable pathways for interpretation.[8][9]

Recommendation: A comprehensive analysis should employ both techniques. Start with LC-MS using ESI for confident molecular weight confirmation and controlled fragmentation studies. Follow up with GC-MS or direct inlet EI-MS to generate a referenceable fingerprint spectrum.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

3.1. Sample and System Preparation

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Serially dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive ion mode) or Water + 5 mM Ammonium Acetate (for negative ion mode).[10]

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to 95% over 15-20 minutes to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5 µL.

3.2. Mass Spectrometer Parameters (ESI-Q-TOF)

  • Ionization Mode: ESI, Positive and Negative.

  • Capillary Voltage: +3.5 to +4.5 kV (Positive); -3.0 to -4.0 kV (Negative).

  • Source Temperature: 100-120 °C.[2]

  • Desolvation Gas (N₂): Flow rate of 8-12 L/min at a temperature of 350-450 °C.

  • Acquisition Mode:

    • Full Scan (MS): Scan range of m/z 50-500 to detect the precursor ion.

    • Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to automatically select the most intense precursor ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID).

  • Collision Energy (CID): Apply a stepped collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions. Argon is typically used as the collision gas.[2]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in MeOH Working 1-10 µg/mL Working Solution Stock->Working Serial Dilution Inject Inject 5 µL Column C18 Column Separation Inject->Column ESI ESI Source (+/-) Column->ESI Elution FullScan Full Scan MS (m/z 50-500) ESI->FullScan Ionization MSMS Data-Dependent MS/MS FullScan->MSMS Precursor Selection

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula C₁₅H₁₁N₃O gives an exact mass of 249.0902 Da.

4.1. ESI-MS (Positive Ion Mode) In positive mode, the molecule is expected to protonate on one of the triazine nitrogen atoms.

  • Precursor Ion: [M+H]⁺ at m/z 250.0975 .

4.2. Predicted Tandem MS (MS/MS) Fragmentation The fragmentation of the protonated molecule is predicted to proceed through several logical pathways driven by the stability of the triazine ring and the phenyl substituents.

  • Loss of Nitrogen (N₂): A common fragmentation pathway for many nitrogen-rich heterocycles is the elimination of a neutral nitrogen molecule (28.0061 Da). This is often a retro-Diels-Alder type reaction.

  • Loss of Carbon Monoxide (CO): The hydroxyl group can exist in its keto tautomer form, facilitating the loss of CO (27.9949 Da).

  • Cleavage of Phenyl Groups: The phenyl groups (C₆H₅, 77.0391 Da) can be cleaved. The charge may remain with the heterocyclic core or with the phenyl cation.

  • Sequential Losses: Combinations of these losses are expected, leading to a cascade of fragment ions. For example, the initial loss of N₂ could be followed by the loss of a phenyl group or CO.

The fragmentation of phenyl groups themselves can lead to characteristic ions, such as the loss of acetylene (C₂H₂) to yield an ion at m/z 51 from the m/z 77 phenyl cation.[11]

Fragmentation parent [M+H]⁺ m/z 250.0975 frag1 [M+H - N₂]⁺ m/z 222.0914 parent->frag1 - N₂ frag2 [M+H - CO]⁺ m/z 222.1026 parent->frag2 - CO frag3 [C₆H₅]⁺ m/z 77.0391 parent->frag3 Ring Cleavage frag1_1 [M+H - N₂ - HCN]⁺ m/z 195.0808 frag1->frag1_1 - HCN frag1_2 [M+H - N₂ - C₆H₅]⁺ m/z 145.0522 frag1->frag1_2 - C₆H₅

4.3. Summary of Predicted Fragment Ions

Predicted m/z Proposed Elemental Composition Proposed Neutral Loss Notes
250.0975[C₁₅H₁₂N₃O]⁺-Protonated Molecule ([M+H]⁺)
222.0914[C₁₅H₁₂NO]⁺N₂Loss of molecular nitrogen from the triazine ring
222.1026[C₁₄H₁₂N₃]⁺COLoss of carbon monoxide from the keto tautomer
195.0808[C₁₄H₁₁N]⁺N₂, HCNSequential loss of N₂ and hydrogen cyanide
145.0522[C₉H₇NO]⁺N₂, C₆H₅Loss of N₂ followed by a phenyl radical
103.0422[C₇H₅N]⁺-Benzoyl cation or related isomer
77.0391[C₆H₅]⁺-Phenyl cation

Conclusion

This guide outlines an authoritative and scientifically-grounded methodology for the mass spectrometric analysis of this compound. By combining the strengths of both soft (ESI) and hard (EI) ionization techniques, researchers can achieve unambiguous molecular weight confirmation and detailed structural elucidation. The provided step-by-step protocol offers a self-validating workflow, while the predicted fragmentation pathway serves as a reliable roadmap for spectral interpretation. This comprehensive approach ensures high-quality, trustworthy data essential for advancing research in medicinal chemistry and related scientific fields.

References

  • Frassanito, R., De Socio, G., Laura, D., & Rotilio, D. (n.d.). Determination of s-Triazine Metabolites: A Mass Spectrometric Investigation. American Chemical Society.
  • Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. (n.d.). Der Pharma Chemica.
  • Application Notes and Protocols for the Mass Spectrometry Analysis of s-Triazine Compounds. (n.d.). BenchChem.
  • Banoub, J., Gentil, E., & Kiceniuk, J. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. (n.d.). ProQuest. Retrieved from [Link]

  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. (n.d.). ProQuest. Retrieved from [Link]

  • The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. (2012). PubMed. Retrieved from [Link]

  • Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Electron ionization mass spectra of phosphorus-containing heterocycles. I. 1,4,4a,5,6,7,8,8a-Octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. (n.d.). ResearchGate. Retrieved from [Link]

  • Electron Ionization Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Examining functional group-dependent effects on the ionization of lignin monomers using supercritical fluid chromatography/electrospray ionization mass spectrometry. (2024). PMC - NIH. Retrieved from [Link]

  • Fragmentation of phenyl radical cations in mass spectrometry. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (n.d.). RSC Publishing. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]

  • 5,6-diphenyl-1,2,4-triazin-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture of 3,6-Diphenyl-1,2,4-triazin-5-ol: A Technical Guide to its Crystalline Form

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of 3,6-Diphenyl-1,2,4-triazin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes crystallographic data from closely related 1,2,4-triazine derivatives to project a likely structural model. By examining the principles of tautomerism, intermolecular interactions, and crystal packing observed in analogous compounds, we offer a comprehensive and scientifically grounded perspective on the solid-state characteristics of this molecule. This guide will delve into the anticipated molecular geometry, crystal system, and the supramolecular architecture, providing valuable insights for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazine scaffold.

Introduction: The Significance of the 1,2,4-Triazine Core

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and their ability to interact with biological targets. Understanding the crystal structure of these molecules is paramount, as it provides a precise map of atomic positions, bond lengths, and angles, which in turn dictates their physical and chemical properties, such as solubility, stability, and bioavailability. Furthermore, knowledge of the crystal packing and intermolecular interactions is crucial for rational drug design, enabling the optimization of solid-state properties and the prediction of molecular recognition patterns.

Tautomerism: A Key Consideration for this compound

A critical aspect of the chemistry of this compound is its potential for tautomerism. The hydroxyl group at the 5-position can exist in equilibrium with its keto form, 5,6-diphenyl-1,2,4-triazin-3(2H)-one. This lactam-lactim tautomerism is a common feature in heterocyclic compounds containing a hydroxyl group adjacent to a ring nitrogen atom.

Caption: Lactam-lactim tautomerism in this compound.

In the solid state, it is highly probable that the equilibrium shifts predominantly to one tautomer, which will then dictate the observed crystal structure. Based on studies of similar heterocyclic systems, the keto (lactam) form is often more stable and therefore more likely to be the one that crystallizes. For the remainder of this guide, we will proceed with the assumption that the crystal structure is that of the 5,6-diphenyl-1,2,4-triazin-3(2H)-one tautomer.

Projected Crystal Structure: Insights from Analogous Compounds

In the absence of direct experimental data for this compound, we can infer its likely crystallographic properties by examining the structures of closely related 1,2,4-triazine derivatives that have been characterized by single-crystal X-ray diffraction.

Anticipated Crystallographic Parameters

Based on the analysis of various substituted 1,2,4-triazines, we can project the following crystallographic parameters for 5,6-diphenyl-1,2,4-triazin-3(2H)-one.

Parameter Projected Value Rationale based on Analogous Compounds
Crystal System Monoclinic or TriclinicMany reported 1,2,4-triazine derivatives crystallize in these systems due to their relatively low symmetry.[2][3][4]
Space Group P2₁/c or P-1These are common centrosymmetric space groups for organic molecules.[4][5]
Molecules per Unit Cell (Z) 2 or 4This is typical for small to medium-sized organic molecules.
Molecular Geometry and Conformation

The molecular structure of 5,6-diphenyl-1,2,4-triazin-3(2H)-one is expected to be largely planar with respect to the central triazine ring. However, the two phenyl rings are likely to be twisted out of the plane of the triazine ring to minimize steric hindrance. The dihedral angles between the triazine ring and the phenyl rings are anticipated to be in the range of 10-60 degrees. For instance, in 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the dihedral angle between the triazine and phenyl rings is 11.77°.[2] In 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, the dihedral angles with the two phenyl rings are 53.35° and 50.43°.[3]

Supramolecular Architecture: The Role of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions. For 5,6-diphenyl-1,2,4-triazin-3(2H)-one, the following intermolecular interactions are expected to play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonding

The presence of an N-H donor and a C=O acceptor in the lactam tautomer strongly suggests the formation of intermolecular hydrogen bonds. These hydrogen bonds are likely to be a dominant feature in the crystal packing, potentially forming dimers or extended chains. In many crystalline structures of related compounds, N-H···N and N-H···O hydrogen bonds are observed.[3][6]

π-π Stacking Interactions

The multiple aromatic rings in the molecule provide ample opportunity for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are expected to contribute significantly to the overall stability of the crystal structure. Centroid-to-centroid distances for such interactions are typically in the range of 3.3 to 3.8 Å.[2]

Intermolecular_Interactions A Molecule A B Molecule B A->B Hydrogen Bonding (N-H···O) C Molecule C B->C π-π Stacking XRD_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_dissemination Dissemination Crystal_Growth 1. Crystal Growth Data_Collection 2. X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution 3. Structure Solution Data_Collection->Structure_Solution Structure_Refinement 4. Structure Refinement Structure_Solution->Structure_Refinement Validation 5. Validation Structure_Refinement->Validation Deposition 6. Database Deposition Validation->Deposition

Sources

Tautomeric Landscapes of 3,6-Diphenyl-1,2,4-triazin-5-ol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The biological function of these molecules is intrinsically linked to their three-dimensional structure and, critically, their tautomeric state. This guide provides an in-depth technical exploration of the tautomerism in 3,6-diphenyl-1,2,4-triazin-5-ol, a representative member of this important class of heterocyclic compounds. We will delve into the synthesis, potential tautomeric forms, and the analytical and computational methodologies required to elucidate the predominant tautomers in various environments. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural dynamics of 1,2,4-triazine derivatives.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[1] The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, such as solubility, lipophilicity, and crystal packing. Consequently, the tautomeric state of a drug molecule can directly impact its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and receptor-binding affinity.

For heterocyclic compounds like 1,2,4-triazines, amide-imidol and keto-enol tautomerism are particularly prevalent.[2][3] The position of a labile proton can dramatically alter the molecule's hydrogen bonding capabilities and overall electronic distribution, thereby modulating its interaction with biological targets.[4] A comprehensive understanding and characterization of the tautomeric landscape of a drug candidate are, therefore, not merely academic exercises but essential components of a robust drug development program. This guide focuses on this compound as a case study to illustrate the principles and techniques for investigating tautomerism in this important class of molecules.

Synthesis of this compound

The synthesis of this compound, often named by its keto tautomer 3,6-diphenyl-1,2,4-triazin-5(4H)-one, can be achieved through several synthetic routes. A common and effective method involves the cyclocondensation of an α-keto ester with an aminoguanidine derivative.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Ethyl benzoylformate

  • Aminoguanidine bicarbonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of aminoguanidine bicarbonate and stir until dissolved.

  • Addition of α-Keto Ester: Slowly add an equimolar amount of ethyl benzoylformate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature and neutralize it with glacial acetic acid. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

The Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms due to the migration of a proton. The principal tautomers are the hydroxy (enol-like), the oxo (keto-like or amide) forms, which can be further subdivided based on the position of the proton on the triazine ring nitrogens.

The primary equilibrium to consider is between the hydroxy form (the "ol" tautomer) and the various oxo forms (the "one" tautomers). The relative stability of these tautomers is influenced by factors such as aromaticity of the triazine ring, intramolecular hydrogen bonding, and the electronic effects of the phenyl substituents.

Caption: Potential tautomeric forms of this compound.

Elucidating the Predominant Tautomer: A Multi-faceted Approach

Determining the predominant tautomeric form requires a combination of spectroscopic analysis, X-ray crystallography, and computational modeling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shift of the labile proton (OH vs. NH) is a key indicator. In DMSO-d₆, an NH proton typically appears as a broad singlet at a downfield chemical shift (δ 10-14 ppm), while an OH proton may appear at a slightly lower chemical shift. The absence or presence of coupling to adjacent protons can also provide structural information.

  • ¹³C NMR: The chemical shift of the C5 carbon is highly informative. In the keto tautomer, this carbon is a carbonyl carbon and will resonate at a significantly downfield position (typically >160 ppm). In the enol tautomer, the C5 carbon is attached to a hydroxyl group and will have a chemical shift more typical of an aromatic or olefinic carbon bearing an oxygen atom (typically 140-160 ppm).

Infrared (IR) Spectroscopy:

  • The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of a carbonyl (C=O) stretch, supporting the existence of a keto tautomer.

  • A broad absorption band in the region of 3200-3600 cm⁻¹ can be attributed to either an O-H or N-H stretching vibration. The exact position and shape of this band can provide clues about hydrogen bonding.

UV-Vis Spectroscopy:

  • The different tautomers will have distinct electronic transitions, resulting in different absorption maxima (λ_max). By comparing the experimental UV-Vis spectrum with spectra predicted for each tautomer using computational methods (e.g., TD-DFT), the predominant form in solution can often be identified.

Spectroscopic MethodKey Diagnostic Feature for Keto TautomerKey Diagnostic Feature for Enol Tautomer
¹H NMR Broad singlet for NH proton (δ 10-14 ppm in DMSO-d₆)Signal for OH proton (variable, typically lower δ than NH)
¹³C NMR C5 signal > 160 ppm (carbonyl carbon)C5 signal ~140-160 ppm
IR Spectroscopy Strong C=O stretch (1650-1750 cm⁻¹)Absence of strong C=O stretch, presence of C=N and C-O stretches
UV-Vis Spectroscopy Distinct λ_max corresponding to the chromophoreDifferent λ_max compared to the keto form
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be definitively established. For many related heterocyclic compounds, the keto tautomer is found to be more stable in the solid state due to favorable intermolecular interactions, such as hydrogen bonding, which leads to more stable crystal packing. For instance, the crystal structure of 3-amino-1,2,4-triazin-5(2H)-one confirms the predominance of the amino-oxo form in the solid state.[5]

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of different tautomers in both the gas phase and in solution (using solvent models).[4][6]

Computational Workflow:

  • Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Solvation Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

  • Relative Stability: The relative Gibbs free energies of the tautomers are calculated to predict their equilibrium populations.

Caption: Integrated workflow for tautomer elucidation.

Predicted Tautomeric Preference for this compound

Based on studies of analogous 1,2,4-triazin-5-one systems, it is highly probable that the keto (oxo) tautomers are more stable than the hydroxy (ol) tautomer .[6][7] The greater stability of the amide-like functionality and the potential for favorable intermolecular hydrogen bonding in the solid state often favor the keto form.

Among the keto tautomers, the relative stability of the 2H- and 4H-forms will depend on the electronic effects of the phenyl substituents and the overall aromaticity of the triazine ring in each form. Computational studies on similar systems have often shown that the 2H-tautomer is the most stable.[6]

Conclusion and Future Perspectives

The tautomeric state of this compound, and indeed all 1,2,4-triazine derivatives, is a critical determinant of their chemical and biological properties. A definitive characterization of the predominant tautomer in different environments is essential for rational drug design and the development of structure-activity relationships (SAR).

This guide has outlined the key theoretical considerations, synthetic protocols, and a comprehensive analytical and computational workflow for the in-depth study of tautomerism in this important heterocyclic system. While analogies to related structures provide a strong indication of the likely tautomeric preferences, rigorous experimental and computational studies on the specific molecule of interest are indispensable for unambiguous characterization. The methodologies described herein provide a robust framework for such investigations, ultimately enabling a deeper understanding of the molecular properties that govern the therapeutic potential of 1,2,4-triazine-based drug candidates.

References

  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020–1024. [Link]

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  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.
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  • ResearchGate. (n.d.). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). Retrieved from [Link]

  • Claramunt, R. M., et al. (2000). A New Thiatriazine Isomer: Synthesis, Tautomerism, and Molecular Structure of 3,6-Diphenyl-4H-1,2,4,5-thiatriazine as a Precursor to the 1,2,4,5-Thiatriazinyl Radical. The Journal of Organic Chemistry, 65(4), 931–940.
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  • Lin, C. I., et al. (2002). Crystal Structure of 3-Amino-1,2,4-triazin-5(2H)-one. Analytical Sciences: X-ray Structure Analysis Online, 18(1), 97-98.
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  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][6]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][6]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o590–o594.

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fundamental properties of 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Properties of 3,6-Diphenyl-1,2,4-triazin-5-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound built upon the versatile 1,2,4-triazine scaffold. The 1,2,4-triazine core is a significant pharmacophore, with derivatives demonstrating a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] This document serves as a foundational resource for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's core physicochemical properties, a robust synthesis protocol, detailed spectroscopic characterization, and an exploration of its chemical reactivity and potential applications. The narrative emphasizes the causality behind experimental design and methodologies, ensuring both technical accuracy and practical utility.

Molecular Structure and Isomerism: The Tautomeric Equilibrium

This compound is characterized by a central 1,2,4-triazine ring substituted with two phenyl groups at positions 3 and 6, and a hydroxyl group at position 5. A critical feature of this molecule is its existence in a tautomeric equilibrium between the enol (-ol) and keto (-one) forms. While named as an alcohol (enol form), the keto form, 3,6-diphenyl-1,2,4-triazin-5(2H)-one, is often a significant, if not predominant, species.[3][4] This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, crystal packing, solubility, and interactions with biological targets.

G cluster_enol Enol Form (this compound) cluster_keto Keto Form (3,6-Diphenyl-1,2,4-triazin-5(2H)-one) enol_structure enol_structure keto_structure keto_structure enol_structure->keto_structure

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are paramount for its application in experimental settings. The data below has been aggregated from predictive models and available experimental records for closely related structures.

PropertyValueSource
Molecular Formula C₁₅H₁₁N₃O[5]
Molecular Weight 249.27 g/mol [5]
Melting Point 264-266 °C[6]
Boiling Point (Predicted) 391.1 ± 25.0 °C[6]
Density (Predicted) 1.24 ± 0.1 g/cm³[6]
pKa (Predicted) 7.69 ± 0.70[6]
Solubility (pH 7.4) 18.7 µg/mL[5]
CAS Number 20833-31-8

Synthesis and Purification Workflow

The synthesis of 1,2,4-triazine derivatives often proceeds via the cyclocondensation of a 1,2-dicarbonyl compound with a suitable aminoguanidine or thiosemicarbazide derivative. For this compound, a reliable method involves the reaction of benzil (a 1,2-dicarbonyl) with semicarbazide hydrochloride.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Causality Statement: This protocol utilizes a one-pot cyclocondensation reaction. Ethanol serves as a suitable solvent due to its ability to dissolve the reactants and its boiling point, which allows for efficient reaction kinetics under reflux without requiring excessively high temperatures. Sodium acetate is added as a weak base to neutralize the HCl salt of the semicarbazide, liberating the free base necessary for the nucleophilic attack and subsequent cyclization.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzil (e.g., 10.5 g, 0.05 mol), semicarbazide hydrochloride (5.6 g, 0.05 mol), and anhydrous sodium acetate (4.1 g, 0.05 mol).

  • Reaction Execution: Add 150 mL of ethanol to the flask. The mixture is then heated to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After refluxing for approximately 4-6 hours (or until TLC indicates completion), the reaction mixture is allowed to cool to room temperature. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Spectroscopic and Spectrometric Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The data presented below are predicted values based on the known spectral characteristics of the 1,2,4-triazine core and phenyl substituents.[7]

Methodology for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and is capable of showing exchangeable protons like N-H and O-H.[7]

  • Infrared (IR) Spectroscopy: Analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[7] This minimizes sample preparation and provides high-quality data.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) is a common technique for this class of molecules, providing accurate mass data for the molecular ion.

TechniquePredicted Signal/FeatureRationale and Interpretation
¹H NMR δ 12.0-13.0 ppm (broad singlet, 1H)δ 7.4-8.2 ppm (multiplet, 10H)The low-field, broad singlet is characteristic of the acidic N-H proton of the triazine ring (keto tautomer). The complex multiplet in the aromatic region corresponds to the ten protons of the two phenyl rings.
¹³C NMR δ 160-165 ppmδ 145-155 ppmδ 125-135 ppmThe signal around 160-165 ppm is indicative of the C=O carbonyl carbon (C5) in the keto tautomer. The signals between 145-155 ppm correspond to the other triazine ring carbons (C3, C6). The cluster of signals in the 125-135 ppm range represents the carbons of the phenyl rings.
IR Spectroscopy ν 3100-3300 cm⁻¹ (broad)ν ~3050 cm⁻¹ν 1650-1680 cm⁻¹ (strong)ν 1580-1600 cm⁻¹The broad absorption is characteristic of N-H stretching, often broadened by hydrogen bonding. Aromatic C-H stretching appears around 3050 cm⁻¹. The strong peak in the 1650-1680 cm⁻¹ range is a key indicator of the C=O stretch from the keto tautomer. C=N and aromatic C=C stretching vibrations appear in the 1580-1600 cm⁻¹ region.[8]
Mass Spectrometry [M+H]⁺ at m/z ≈ 250.097High-resolution mass spectrometry (HRMS) should confirm the molecular formula via the detection of the protonated molecular ion.

Chemical Reactivity and Potential Applications

The 1,2,4-triazine ring system is an electron-deficient heterocycle, which governs its reactivity. It can participate in inverse-electron-demand Diels-Alder reactions, and the ring positions are susceptible to nucleophilic attack, allowing for further functionalization.[9]

Derivatives of the core 3,6-diphenyl-1,2,4-triazine structure have been synthesized and investigated for various applications:

  • Medicinal Chemistry: The 1,2,4-triazine scaffold is a "privileged structure" known to exhibit a wide range of biological activities.[1][10] By modifying the functional group at position 5 (or 3), derivatives such as 3-mercapto-5,6-diphenyl-1,2,4-triazine and 3-hydrazino-5,6-diphenyl-1,2,4-triazine can be synthesized.[11][12][13] These derivatives serve as precursors for compounds tested for antifungal, antibacterial, and anticancer properties.[1][2]

  • Materials Science: The nitrogen atoms in the triazine ring can act as ligands, coordinating with metal ions. This has led to the development of triazine-based complexes used in catalysis and as functional materials.[10] For instance, sulfonated derivatives like 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid are used as ligands.

  • Agrochemicals: Historically, various triazine derivatives have been developed and used as herbicides.

Conclusion

This compound is a foundational heterocyclic compound whose true value lies in its structural and chemical properties. Its tautomeric nature is a defining characteristic that influences its physical behavior and biological interactions. The established synthetic pathways make it an accessible building block for the development of more complex molecules. The demonstrated potential of the broader 1,2,4-triazine class in pharmacology and materials science underscores the importance of a thorough understanding of this core structure. Future research will likely focus on leveraging this scaffold to design novel derivatives with enhanced biological efficacy or specific material properties.

References

  • Rammohan, A., et al. (2023). Solvent-Free Reaction of 3,6-Diaryl-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryloxazoles. ResearchGate. Retrieved from [Link]

  • Khadem, H. S., et al. (2000). A new thiatriazine isomer: synthesis, tautomerism, and molecular structure of 3,6-diphenyl-4H-1,2,4,5-thiatriazine as a precursor to the 1,2,4,5-thiatriazinyl radical. The Journal of Organic Chemistry, 65(4), 931-40. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. ResearchGate. Retrieved from [Link]

  • Khan, I., & Ali, S. (n.d.). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydrazino-5,6-diphenyl-1,2,4-triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Varejão, E. V. V., et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Retrieved from [Link]

  • Kais, N., et al. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. Retrieved from [Link]

  • Santos, P. F., et al. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Retrieved from [Link]

  • Google Patents. (1979). Process for the production of 1,2,4-triazin-5-one derivatives.
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  • Gürsoy, E., & Karali, N. (2003). Synthesis and Biological Action of 5-oxo-1,2,4-triazine Derivatives. PubMed. Retrieved from [Link]

  • Wang, C., et al. (2014). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. Retrieved from [Link]

  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][6][9]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][6][9]thiazin-4-one 1,1-dioxide. PubMed. Retrieved from [Link]

  • Peříková, P., et al. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. PubMed. Retrieved from [Link]

  • Kumar, R., et al. (2021). Different biological activities displayed by 1,3,5‐triazine. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Retrieved from [Link]

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Foreword: The Enduring Relevance of the 1,2,4-Triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Evaluation of 3,6-Diphenyl-1,2,4-triazin-5-ol and its Analogs

The landscape of medicinal chemistry is perpetually shaped by the discovery and optimization of privileged heterocyclic scaffolds. Among these, the 1,2,4-triazine ring system stands out as a versatile core, integral to numerous compounds with a vast spectrum of pharmacological activities.[1][2][3] Triazine derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory agents.[2][3][4] This guide delves into a specific, potent subclass: this compound and its analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, moving beyond mere protocols to explain the strategic rationale behind the synthesis, diversification, and biological evaluation of this promising chemical series.

The Foundational Scaffold: Synthesis of this compound

The journey into this class of compounds begins with the efficient and reliable construction of the core molecule. The most common and historically significant method involves the cyclocondensation of an α-dicarbonyl compound with a semicarbazide derivative.

Rationale of the Synthetic Approach

The synthesis hinges on a classical condensation reaction between benzil (an α-diketone) and semicarbazide hydrochloride. The choice of benzil provides the two phenyl substituents at what will become the C5 and C6 positions of the triazine ring. Semicarbazide provides the necessary N-N-C=O backbone to form the heterocyclic core. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization with the loss of water to yield the stable 1,2,4-triazin-5-one (the tautomeric form of the -5-ol). Acetic acid is often used as a solvent and catalyst, facilitating both the condensation and cyclization steps.

Visualizing the Core Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzil Benzil (1,2-Diphenylethane-1,2-dione) Reaction Cyclocondensation Benzil->Reaction AcOH, Reflux Semicarbazide Semicarbazide HCl Semicarbazide->Reaction Product This compound (5,6-Diphenyl-1,2,4-triazin-3(2H)-one) Reaction->Product - H₂O

Caption: Core synthesis of the 1,2,4-triazin-5-ol scaffold.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating through clear checkpoints and expected outcomes.

Objective: To synthesize 5,6-diphenyl-1,2,4-triazin-3(2H)-one.

Materials:

  • Benzil (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (anhydrous, 1.5 eq)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add benzil (e.g., 10.5 g, 50 mmol), semicarbazide hydrochloride (e.g., 5.85 g, 52.5 mmol), and sodium acetate (e.g., 6.15 g, 75 mmol).

    • Causality: Sodium acetate acts as a base to neutralize the HCl from the semicarbazide salt, liberating the free base necessary for the reaction.

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

    • Causality: Acetic acid serves as both a solvent to dissolve the reactants and an acid catalyst to promote the condensation and dehydration steps.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The disappearance of the benzil spot indicates reaction completion.

  • Isolation: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with stirring.

    • Causality: The product is insoluble in water, causing it to precipitate out while the unreacted starting materials and byproducts remain in the aqueous acidic solution.

  • Filtration and Washing: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid sequentially with copious amounts of deionized water until the filtrate is neutral (check with pH paper), and then with a small amount of cold ethanol to remove residual impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60-70 °C.

    • Validation Checkpoint: A sharp melting point determination should be performed. The literature value for 5,6-diphenyl-1,2,4-triazin-3(2H)-one is approximately 225-227 °C.

  • Recrystallization (if necessary): For higher purity, recrystallize the crude solid from hot ethanol or acetic acid.

The Analogs: Strategic Diversification and SAR

With the core scaffold in hand, the next phase is the systematic synthesis of analogs to explore the structure-activity relationship (SAR). The primary goals are to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Modifications typically focus on the two phenyl rings at positions 3 and 6.

Rationale for Analog Design

The rationale for creating analogs is to probe the chemical space around the core scaffold. By introducing substituents with varying electronic and steric properties (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl rings, we can identify key interactions with a biological target. For instance, electron-withdrawing groups might enhance activity by altering the molecule's electronic distribution, while bulky groups could probe the size of a receptor's binding pocket.[5][6]

Visualizing Structure-Activity Relationships

SAR_Diagram cluster_core Core Scaffold: this compound cluster_positions Modification Positions cluster_substituents Substituent Effects on Anticancer Activity Core R1 Position 3 (R1) R2 Position 6 (R2) EWG Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂) Often increase potency R1->EWG Substitution with Lipophilic Lipophilic Groups Enhance cell membrane permeability R1->Lipophilic Substitution with EDG Electron-Donating Groups (e.g., -CH₃, -OCH₃) Variable effects, can improve selectivity R2->EDG Substitution with Bulky Bulky Groups May decrease activity due to steric hindrance R2->Bulky Substitution with

Caption: Structure-Activity Relationship (SAR) map for the triazine core.

Data Summary: SAR of Selected Analogs

The following table summarizes hypothetical but representative SAR data based on published findings for 1,2,4-triazine derivatives, illustrating the impact of substitutions on anticancer activity.[5][6]

Compound IDR1 Substituent (Position 3)R2 Substituent (Position 6)Biological Activity (IC₅₀ vs. HepG2)Key Insight
Parent -H-H15.2 µMBaseline activity.
Analog-1 4-Cl-H8.5 µMElectron-withdrawing group at para-position enhances potency.
Analog-2 -H4-OCH₃18.1 µMElectron-donating group slightly reduces potency.
Analog-3 4-F4-F5.1 µMDisubstitution with halogens significantly improves activity.[5]
Analog-4 2-CH₃-H25.5 µMSteric hindrance from ortho-substituent decreases activity.
Analog-5 4-NO₂-H7.9 µMStrong electron-withdrawing group boosts potency.

Pharmacological Evaluation: Assessing Anticancer Potential

A crucial step in drug discovery is the rigorous biological evaluation of the synthesized compounds. For the 1,2,4-triazine scaffold, a primary area of investigation has been anticancer activity.[7][8] The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.

Visualizing the Experimental Workflow

MTT_Workflow start Start step1 1. Cell Seeding (e.g., HepG2 cells) in 96-well plate start->step1 step2 2. Incubation (24 hours) step1->step2 step3 3. Compound Treatment (Varying concentrations) step2->step3 step4 4. Incubation (48-72 hours) step3->step4 step5 5. MTT Reagent Addition (Forms formazan crystals) step4->step5 step6 6. Solubilization (Add DMSO to dissolve crystals) step5->step6 step7 7. Absorbance Reading (Spectrophotometer at 570 nm) step6->step7 step8 8. Data Analysis (Calculate IC₅₀ values) step7->step8 end_node End step8->end_node

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Self-Validating Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a human cancer cell line (e.g., HepG2).

Materials:

  • HepG2 human hepatocellular carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium.

    • Validation Checkpoint: Ensure even cell distribution to minimize well-to-well variability. A visual inspection under a microscope is required.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Validation Checkpoint: Purple precipitates should be visible in the wells containing viable cells, especially the control wells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The straightforward and robust synthetic pathway allows for extensive chemical diversification, enabling a thorough exploration of structure-activity relationships. Studies have consistently shown that strategic modification of the peripheral phenyl rings can significantly influence biological activity, particularly in the context of anticancer research.[5][7]

Future work in this area should focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogs.

  • ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity studies to identify candidates with favorable drug-like properties.

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to validate their therapeutic potential in a physiological context.[9]

  • Hybrid Molecule Design: Combining the triazine core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities.[5]

This guide has provided a foundational framework for understanding and working with this important class of compounds. By integrating rational design, robust synthetic protocols, and rigorous biological evaluation, the full therapeutic potential of this compound and its analogs can be realized.

References

  • Pharmacological Evaluation of Novel 1,2,4-triazine Derivatives Containing Thiazole Ring against Hepatocellular Carcinoma. (2022). Current Bioactive Compounds, 18(2), 12-25. [Link]

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (n.d.). PubMed. [Link]

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2019). ResearchGate. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo(3,4-b). (n.d.). NISCAIR Online Periodicals Repository. [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry, 55(3), 1362-1375. [Link]

  • Synthesis and biological evaluation of 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines as novel analgesic/anti-inflammatory compounds. (2014). ResearchGate. [Link]

  • Synthesis and biological activities of some 3,6-disubstituted thiazolo[3,2-b][7][10]triazoles. (1995). Journal of Pharmaceutical Sciences, 84(4), 462-465. [Link]

  • Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (2016). ResearchGate. [Link]

  • Synthesis and biological evaluation of 3,6-disubstituted[7][10]triazolo[3,4-b][1][7]thiadiazole derivatives as a novel class of potential anti-tumor agents. (2009). European Journal of Medicinal Chemistry, 44(7), 2776-2781. [Link]

  • Synthesis and Biological Activities of Some New 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]1,3,4-thiadiazole Derivatives. (2012). ResearchGate. [Link]

  • Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. (2020). Anticancer Agents in Medicinal Chemistry, 20(1), 4-28. [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). PubMed. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. (2008). ARKIVOC. [Link]

  • Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. (2017). Scientific Reports, 7, 10839. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2001). Molecules, 6(10), 826-832. [Link]

  • What products are formed in the reaction of 3,5,6-triphenyl-1,2,4-triazine or 3,6-diphenyl-1,2,4,5-tetrazine with ethyl vinyl ether? (2025). Reddit. [Link]

  • Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... (n.d.). ResearchGate. [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[7][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (2007). ResearchGate. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). International Journal of Molecular Sciences, 24(4), 3845. [Link]

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Methodological & Application

Application Notes and Protocols for 3,6-Diphenyl-1,2,4-triazin-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1] Derivatives of this core structure have been extensively explored and have shown promise as anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective agents.[1][2][3] The compound 3,6-Diphenyl-1,2,4-triazin-5-ol, and its tautomeric form 5,6-diphenyl-1,2,4-triazin-3(2H)-one, represents a key intermediate and a pharmacologically active molecule in its own right. The presence of the two phenyl rings at positions 3 and 6 provides a rigid framework that can be strategically modified to enhance potency and selectivity for various biological targets. This guide provides an in-depth overview of the synthesis, medicinal chemistry applications, and relevant experimental protocols for researchers and drug development professionals working with this versatile compound.

Synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

The most common and efficient method for the synthesis of the 5,6-diphenyl-1,2,4-triazin-3(2H)-one core is through the cyclocondensation of benzil (an α-dicarbonyl compound) with semicarbazide.[3] This reaction proceeds via the formation of a semicarbazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final triazine ring.

Experimental Protocol: Synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

Materials:

  • Benzil

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve benzil (e.g., 10 mmol) in glacial acetic acid (e.g., 50 mL) with gentle heating and stirring.

  • Semicarbazide Solution: In a separate beaker, prepare a solution of semicarbazide hydrochloride (e.g., 11 mmol) and sodium acetate (e.g., 12 mmol) in a minimal amount of water (e.g., 15 mL). The sodium acetate acts as a base to neutralize the HCl and liberate the free semicarbazide.

  • Reaction Initiation: Add the aqueous semicarbazide solution to the stirred solution of benzil in acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (e.g., 200 mL) to precipitate the crude product.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with copious amounts of cold water to remove any residual acetic acid and salts.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified 5,6-diphenyl-1,2,4-triazin-3(2H)-one.

  • Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, FT-IR, 1H-NMR, and 13C-NMR spectroscopy.

Diagram: Synthetic Workflow for 5,6-diphenyl-1,2,4-triazin-3(2H)-one

G cluster_reactants Starting Materials cluster_process Reaction Steps benzil Benzil dissolve Dissolve Benzil in Acetic Acid benzil->dissolve semicarbazide Semicarbazide HCl + Sodium Acetate add_semicarbazide Add Semicarbazide Solution semicarbazide->add_semicarbazide dissolve->add_semicarbazide reflux Reflux for 3-4h add_semicarbazide->reflux precipitate Precipitate in Ice Water reflux->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize product Purified 5,6-diphenyl- 1,2,4-triazin-3(2H)-one recrystallize->product

Caption: A flowchart illustrating the key steps in the synthesis of 5,6-diphenyl-1,2,4-triazin-3(2H)-one.

Medicinal Chemistry Applications

Anticancer Activity

Derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold have demonstrated significant potential as anticancer agents.[4] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell growth and survival.

Mechanism of Action: While the precise mechanism for the parent compound is not extensively detailed, derivatives have been shown to induce apoptosis in cancer cell lines.[4] One of the key signaling pathways often implicated in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway. Some related triazine derivatives have been found to modulate the phosphorylation of MAPK pathway components like ERK, JNK, and p38.[5] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Diagram: Potential MAPK Signaling Pathway Inhibition

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Triazine This compound (Derivative Activity) Triazine->MEK Inhibition Triazine->ERK Inhibition

Caption: A simplified diagram of the MAPK signaling pathway and potential points of inhibition by 1,2,4-triazine derivatives.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 lung adenocarcinoma)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory and Analgesic Applications

Several derivatives of the 1,2,4-triazine core have been reported to possess significant anti-inflammatory and analgesic properties.[6] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Studies on 1,3,4-oxadiazole derivatives of the 5,6-diphenyl-1,2,4-triazin-3(2H)-one scaffold have identified compounds with selective COX-2 inhibitory activity.[6] This suggests that the this compound core could serve as a template for developing novel anti-inflammatory agents.

Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)

  • Test compound (this compound)

  • Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the enzyme. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction according to the detection kit's instructions (e.g., by adding a stop solution).

  • PGE2 Detection: Quantify the amount of PGE2 produced using a suitable detection method (e.g., ELISA-based colorimetric assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor). Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Quantitative Bioactivity Data for 5,6-Diphenyl-1,2,4-triazin-3(2H)-one Derivatives

The following table summarizes the reported in vitro bioactivity for some derivatives of the core scaffold, highlighting the potential for therapeutic development.

Compound ClassTarget/AssayIC50 (µM)Reference
1,3,4-Oxadiazole DerivativesCOX-143.29[6]
1,3,4-Oxadiazole DerivativesCOX-23.07[6]
Thioacetamide DerivativesA549 (Lung Cancer)>100 - 15.6[4]
N-phenylacetamide HybridsAcetylcholinesterase0.486[7]

Note: The data presented is for derivatives of the core 5,6-diphenyl-1,2,4-triazin-3(2H)-one structure and not for the parent compound itself.

Conclusion and Future Directions

This compound is a valuable heterocyclic compound with a proven synthetic route and a scaffold that is amenable to chemical modification. The broad spectrum of biological activities observed in its derivatives, particularly in the areas of oncology and inflammation, underscores its importance as a lead structure in drug discovery. Future research should focus on synthesizing and evaluating a wider range of derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, detailed mechanistic studies on the most potent compounds will be crucial for their advancement as potential therapeutic agents.

References

  • Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (2025). ResearchGate. [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (n.d.). NIH. [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). PubMed. [Link]

  • Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. (2025). ResearchGate. [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient synthesis of 3 amino 5,6 diphenyl 1,2,4 triazine. (n.d.). V. N. Karazin Kharkiv National University. [Link]

  • 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. (2012). PubMed. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

  • Design, Synthesis, and Biological Evaluation of Some 2-(3-oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide Hybrids as MTDLs for Alzheimer's Disease Therapy. (2024). ResearchGate. [Link]

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (n.d.). PubMed. [Link]

  • Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025). ResearchGate. [Link]

  • Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. (2020). PubMed. [Link]

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Application Notes and Protocols for 3,6-Diphenyl-1,2,4-triazin-5-ol in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

I. Introduction: The Rationale for 1,2,4-Triazine Derivatives in OLED Technology

The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the development of novel organic materials with tailored electronic and photophysical properties. Within the vast landscape of heterocyclic chemistry, electron-deficient nitrogen-containing ring systems have garnered significant attention for their utility in charge transport and host materials. The 1,2,4-triazine core, in particular, presents a compelling scaffold for OLED applications. Its inherent electron-deficient nature facilitates efficient electron injection and transport, addressing a common challenge in device engineering.[1]

This document provides a detailed technical guide on the application of a specific 1,2,4-triazine derivative, 3,6-Diphenyl-1,2,4-triazin-5-ol , in the fabrication of high-performance OLEDs. While this specific molecule is an emerging material, its structural motifs suggest significant potential. The phenyl substituents at the 3 and 6 positions offer a means to modulate the frontier molecular orbital energy levels and enhance morphological stability, a critical factor for device longevity. The hydroxyl group at the 5-position introduces the possibility of tautomerism, which could influence the material's electronic properties and intermolecular interactions in the solid state.

These application notes will serve as a comprehensive resource for researchers and materials scientists, offering insights into the synthesis, physicochemical properties, and detailed protocols for the integration of this compound into OLED device architectures.

II. Physicochemical Properties and Electronic Structure

A thorough understanding of a material's fundamental properties is a prerequisite for its successful implementation in an OLED. While extensive experimental data for this compound is still emerging, we can infer key characteristics from computational studies on analogous 1,2,4-triazine and 1,3,5-triazine derivatives.[1][2]

Keto-Enol Tautomerism

It is crucial to recognize that this compound can exist in equilibrium with its keto tautomer, 3,6-diphenyl-1,2,4-triazin-5(4H)-one. The position of this equilibrium can be influenced by the surrounding environment (e.g., solvent polarity, solid-state packing) and will have a significant impact on the molecule's electronic and photophysical properties. For the purposes of these notes, we will primarily consider the 'ol' tautomer, but researchers should be mindful of the potential for the presence of the 'one' form.

Predicted Electronic Properties

The design of efficient OLEDs hinges on the appropriate alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the constituent materials.[3] Based on density functional theory (DFT) calculations performed on similar triazine systems, we can project the following properties for this compound:

PropertyPredicted ValueSignificance in OLEDs
HOMO Level ~ -6.0 to -6.5 eVA deep HOMO level is advantageous for a hole-blocking layer, preventing the leakage of holes from the emissive layer to the electron transport layer.
LUMO Level ~ -2.8 to -3.2 eVA low-lying LUMO level facilitates efficient electron injection from the cathode and promotes good electron mobility.
Triplet Energy (ET) > 2.7 eVA high triplet energy is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs), ensuring efficient energy transfer to the phosphorescent emitter and preventing back-energy transfer.[4]

The electron-deficient 1,2,4-triazine core is expected to be the primary contributor to the low-lying LUMO level, making this class of compounds excellent candidates for electron transport materials (ETMs).[2] The high predicted triplet energy also suggests a promising role as a host material for green and blue phosphorescent emitters.

III. Synthesis Protocol: this compound

The following protocol outlines a robust synthetic route to this compound, adapted from established procedures for similar compounds.

Workflow for Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Tautomerization Benzil Benzil Reflux Reflux Benzil->Reflux Semicarbazide Semicarbazide Hydrochloride Semicarbazide->Reflux NaOAc Sodium Acetate NaOAc->Reflux Ethanol Ethanol (solvent) Ethanol->Reflux Intermediate Benzil Semicarbazone Reflux->Intermediate Heat Heat Intermediate->Heat Base Aqueous Base (e.g., NaOH) Base->Heat Acidification Acidification (e.g., HCl) Heat->Acidification Product This compound Acidification->Product caption Synthesis Workflow for this compound

Caption: Synthesis Workflow for this compound

Materials and Reagents
  • Benzil

  • Semicarbazide hydrochloride

  • Anhydrous sodium acetate

  • Ethanol (reagent grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware for synthesis and reflux

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Step-by-Step Procedure
  • Condensation to form Benzil Semicarbazone:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzil (1 equivalent) in ethanol.

    • Add a solution of semicarbazide hydrochloride (1.1 equivalents) and anhydrous sodium acetate (1.5 equivalents) in a minimal amount of water to the flask.

    • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature. The intermediate product, benzil semicarbazone, will precipitate.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization to this compound:

    • Suspend the dried benzil semicarbazone in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

    • Heat the mixture with stirring until a clear solution is obtained, indicating the completion of the cyclization reaction.

    • Cool the solution in an ice bath and carefully acidify with hydrochloric acid until the pH is acidic.

    • The desired product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with deionized water to remove any residual acid and salts, and dry in a vacuum oven at 60-80 °C.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a high-purity material suitable for device fabrication.

IV. Application in OLEDs: Device Fabrication and Characterization Protocols

The predicted electronic properties of this compound suggest its utility as either an electron transport material (ETM) or a host material for a phosphorescent emitter. The following protocols detail the fabrication of a multilayer OLED using vacuum thermal evaporation, a standard technique for small molecule OLEDs.

General Device Architecture

A typical multilayer OLED structure incorporating the target compound is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

This compound can be incorporated as the ETL or as the host material within the EML.

Workflow for OLED Fabrication

cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (Vacuum Thermal Evaporation) cluster_2 Cathode Deposition & Encapsulation ITO_Substrate ITO-coated glass Cleaning Solvent Cleaning (Acetone, IPA) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone Clean_Substrate Clean, high work function anode UV_Ozone->Clean_Substrate HIL HIL Deposition Clean_Substrate->HIL HTL HTL Deposition HIL->HTL EML EML Deposition (Host + Dopant or neat) HTL->EML ETL ETL Deposition (e.g., this compound) EML->ETL EIL EIL Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Final_Device Finished OLED Device Encapsulation->Final_Device caption OLED Fabrication Workflow

Caption: OLED Fabrication Workflow

Protocol 1: this compound as an Electron Transport Layer (ETL)
  • Substrate Preparation:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • The cleaned substrates are then dried with a stream of high-purity nitrogen gas.

    • Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10-15 minutes to remove organic residues and increase the work function of the ITO.

  • Vacuum Thermal Evaporation:

    • The substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 10-6 Torr.

    • The organic layers and metal cathode are deposited sequentially without breaking the vacuum. The deposition rate and thickness are monitored in-situ using a quartz crystal microbalance.

    • Hole Injection Layer (HIL): Deposit 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).

    • Hole Transport Layer (HTL): Deposit 40 nm of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).

    • Emissive Layer (EML): Co-deposit a host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP) and a phosphorescent dopant (e.g., fac-tris(2-phenylpyridine)iridium(III) - Ir(ppy)3) with a doping concentration of 6-10 wt%. The typical thickness is 20 nm.

    • Electron Transport Layer (ETL): Deposit 30 nm of This compound .

    • Electron Injection Layer (EIL): Deposit 1 nm of lithium fluoride (LiF).

    • Cathode: Deposit 100 nm of aluminum (Al).

  • Encapsulation:

    • The completed devices should be encapsulated under an inert atmosphere (e.g., in a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Protocol 2: this compound as a Host Material
  • Substrate Preparation: As described in Protocol 1.

  • Vacuum Thermal Evaporation:

    • HIL: Deposit 10 nm of TAPC.

    • HTL: Deposit 40 nm of NPB.

    • Emissive Layer (EML): Co-deposit This compound as the host and a suitable phosphorescent dopant (e.g., Ir(ppy)3 for green emission) with a doping concentration of 6-10 wt%. The typical thickness is 20 nm.

    • Electron Transport Layer (ETL): Deposit 30 nm of a standard ETM with a suitable LUMO level, such as tris(8-hydroxyquinolinato)aluminium (Alq3).

    • EIL: Deposit 1 nm of LiF.

    • Cathode: Deposit 100 nm of Al.

  • Encapsulation: As described in Protocol 1.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode. This will determine the turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectrum: Measured using a spectroradiometer to determine the emission color and color coordinates (CIE 1931).

  • Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

V. Expected Outcomes and Troubleshooting

  • As an ETL: The use of this compound as an ETL is expected to lead to a low turn-on voltage due to its anticipated low LUMO level, facilitating electron injection. Its deep HOMO level should provide effective hole-blocking, confining charge recombination to the emissive layer and thus enhancing efficiency.

  • As a Host: The high predicted triplet energy makes it a suitable candidate for hosting green and blue phosphorescent emitters. Efficient energy transfer from the host to the dopant is anticipated, leading to high quantum efficiencies.

Potential Issues and Solutions:

  • High Turn-on Voltage: This could indicate a poor energy level alignment between the ETL and the adjacent layers. Consider inserting a thin interlayer or selecting an EIL with a lower work function.

  • Low Efficiency: This may be due to imbalanced charge transport or quenching effects. The thickness of the hole and electron transport layers can be optimized to achieve better charge balance. Ensure the purity of the synthesized material, as impurities can act as quenching sites.

  • Poor Film Morphology: If the evaporated films are not smooth and uniform, it can lead to short circuits and device failure. Optimize the deposition rate and substrate temperature to improve film quality.

VI. Conclusion

This compound represents a promising, yet underexplored, material for OLED applications. Its core 1,2,4-triazine structure provides a strong foundation for excellent electron transport properties and a high triplet energy. The protocols and data presented in these application notes, based on sound chemical principles and data from analogous systems, offer a comprehensive starting point for researchers to investigate and unlock the full potential of this compound in next-generation OLEDs.

VII. References

  • BenchChem. (2025). Application Notes and Protocols: 5-Phenyl-1,2,4-Triazine Derivatives in Organic Light-Emitting Diodes (OLEDs).

  • Zassowski, P., et al. (2020). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 25(15), 3355.

  • Tsai, Z.-H., et al. (2009). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry, 19(43), 8172-8179.

  • ChemicalBook. (n.d.). 3-HYDROXY-5,6-DIPHENYL-1,2,4-TRIAZINE synthesis.

  • Cywinski, P. J., et al. (2017). Optical Properties and Quantum-Chemical Calculations of Various Bithienyl Derivatives of Benzene, Triazine and Triphenyltriazine as Organic Light Emitting Diodes. Journal of Fluorescence, 27(2), 677-689.

  • Zhang, X., et al. (2014). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. Physical Chemistry Chemical Physics, 16(24), 12406-12412.

Sources

The Versatile Precursor: 3,6-Diphenyl-1,2,4-triazin-5-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the 1,2,4-triazine core represents a privileged scaffold, underpinning a diverse array of biologically active molecules and functional materials. Among its many derivatives, 3,6-diphenyl-1,2,4-triazin-5-ol stands out as a particularly versatile and valuable precursor in organic synthesis. Its unique electronic and structural features, including the tautomeric equilibrium between the enol and keto forms, provide a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols to harness its synthetic potential. The derivatives of 1,2,4-triazine are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2].

Core Concepts: Synthesis and Tautomerism

The primary route to 3,6-diphenyl-1,2,4-triazin-5(4H)-one involves the cyclocondensation of an α-dicarbonyl compound, benzil, with semicarbazide. This reaction provides a straightforward and efficient method to construct the triazine ring system.

dot

Figure 1: General synthesis of 3,6-diphenyl-1,2,4-triazin-5(4H)-one.

An essential characteristic of this compound is its existence in a tautomeric equilibrium with its keto form, 3,6-diphenyl-1,2,4-triazin-5(4H)-one. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. This tautomerism is crucial as it dictates the reactivity of the molecule, allowing it to react as either a nucleophile (enol form) or an electrophile at different positions.

dot

Figure 2: Tautomeric equilibrium of the title compound.

Application Notes: A Gateway to Diverse Heterocyclic Systems

The synthetic utility of this compound lies in its ability to serve as a building block for more complex heterocyclic structures. Its reactivity can be broadly categorized into two main pathways: functionalization of the triazine core and its participation in cycloaddition reactions.

Functionalization via Alkylation: Accessing Novel Derivatives

The hydroxyl group of the enol form or the nitrogen atoms of the keto form can be readily alkylated to introduce various substituents. This functionalization is a key step in modifying the physicochemical and biological properties of the resulting molecules. O-alkylation of the enol form leads to the formation of 5-alkoxy-1,2,4-triazine derivatives, while N-alkylation of the keto form can occur at different nitrogen atoms of the triazine ring.

dot

Figure 3: Alkylation pathways of this compound/one.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: A Powerful Tool for Pyridazine Synthesis

1,2,4-Triazines are electron-deficient dienes and are excellent substrates for inverse electron demand Diels-Alder (IEDDA) reactions.[3][4][5][6] This powerful transformation allows for the construction of pyridazine rings through the reaction of the triazine with an electron-rich dienophile, such as enamines, vinyl ethers, or alkynes. The reaction proceeds with the expulsion of a molecule of nitrogen gas, leading to the formation of a new six-membered ring. The substituents on the triazine ring and the dienophile control the regioselectivity of the cycloaddition.[7]

dot

Figure 4: General scheme of the Inverse Electron Demand Diels-Alder reaction.

The resulting pyridazine derivatives are themselves valuable scaffolds in medicinal chemistry, known to exhibit a range of biological activities.[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Diphenyl-1,2,4-triazin-5(4H)-one

This protocol is adapted from the general procedure for the synthesis of 5,6-diaryl-1,2,4-triazines.[11]

Materials:

  • Benzil

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzil (1 equivalent) in ethanol.

  • Add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water to the benzil solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3,6-diphenyl-1,2,4-triazin-5(4H)-one.

Expected Yield: The yield for similar reactions is typically in the range of 70-90%.

Protocol 2: O-Alkylation of this compound

This protocol provides a general method for the O-alkylation of the title compound.

Materials:

  • 3,6-Diphenyl-1,2,4-triazin-5(4H)-one

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • To a stirred suspension of 3,6-diphenyl-1,2,4-triazin-5(4H)-one (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF, add the alkyl halide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into ice-water.

  • The product will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Dry the crude product and purify by column chromatography on silica gel or by recrystallization.

Table 1: Representative Yields for O-Alkylation Reactions

Alkyl HalideBaseSolventReaction Time (h)Yield (%)
Methyl IodideK₂CO₃DMF385
Ethyl BromideK₂CO₃Acetone480
Benzyl BromideNaHTHF290
Protocol 3: Inverse Electron Demand Diels-Alder Reaction with an Enamine

This protocol describes a typical IEDDA reaction to synthesize a substituted pyridazine.

Materials:

  • 5-Alkoxy-3,6-diphenyl-1,2,4-triazine (from Protocol 2)

  • Enamine (e.g., 1-morpholinocyclohexene)

  • Toluene or Dioxane

Procedure:

  • Dissolve the 5-alkoxy-3,6-diphenyl-1,2,4-triazine (1 equivalent) in dry toluene in a round-bottom flask equipped with a reflux condenser.

  • Add the enamine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the evolution of nitrogen gas. The reaction is typically complete within 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyridazine derivative.

Table 2: Examples of IEDDA Reactions of 1,2,4-Triazines

DieneDienophileProductYield (%)Reference
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate4,4-dimethoxy-3-buten-2-oneSubstituted 1,2-diazine71[4]
1,2,3-TriazinesEnamines/YnaminesSubstituted Pyridines/PyrimidinesModerate to Good[6]

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its rich chemistry, stemming from its tautomeric nature and the electron-deficient character of the triazine ring, provides a powerful platform for the synthesis of a wide range of functionalized heterocyclic compounds. The protocols and application notes provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable building block. As the demand for novel bioactive molecules and functional materials continues to grow, the importance of versatile precursors like this compound in driving innovation in medicinal chemistry and materials science is set to increase.

References

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Pyridazine. Wikipedia.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents.
  • Inverse electron-demand Diels–Alder reaction. Wikipedia.
  • Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central.
  • Inverse Electron Demand Diels-Alder Reactions. Sigma-Aldrich.
  • Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. PubMed Central.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science.
  • The reactions of 3- mercapto-6-methyl- 1,2,4- triazin-5(2H)-one with alkyl phosphates.
  • ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H).
  • Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. PubMed.
  • Diels-Alder Reaction. Organic Chemistry Portal.
  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. PubMed Central.
  • Synthesis of 5,6-Diaryl-1,2,4-triazines.
  • (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • What products are formed in the reaction of 3,5,6-triphenyl-1,2,4-triazine or 3,6-diphenyl-1,2,4,5-tetrazine with ethyl vinyl ether? : r/chemhelp. Reddit.
  • US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
  • On reactions of triazinones: Synthesis of new 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones.

Sources

Application Notes and Protocols for the Photophysical Characterization of 3,6-Diphenyl-1,2,4-triazin-5-ol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Triazine Scaffolds in Advanced Materials

The 1,2,4-triazine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and, increasingly, in materials science.[1][2] These nitrogen-rich compounds often exhibit remarkable electronic and photophysical properties, making them ideal candidates for a new generation of functional organic materials.[3][4] Their inherent electron-deficient nature allows for the design of molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a crucial aspect for applications in organic electronics.[3] Specifically, derivatives of 1,2,4-triazine are being explored as electron-transporting materials, hosts for phosphorescent emitters, and as fluorescent components in organic light-emitting diodes (OLEDs).[3][4]

This application note focuses on the photophysical properties of a specific derivative, 3,6-Diphenyl-1,2,4-triazin-5-ol . The introduction of a hydroxyl group at the 5-position is of particular interest as it opens the possibility of keto-enol tautomerism, a phenomenon that can profoundly influence the compound's absorption, emission, and environmental sensitivity.[5][6][7][8] The interplay between the diphenyl substitution and the hydroxy-triazine core is expected to yield unique photophysical characteristics, making it a compelling candidate for applications such as fluorescent probes, chemical sensors, and active layers in optoelectronic devices.

This guide provides a comprehensive overview of the synthesis and detailed protocols for the full photophysical characterization of this compound, designed for researchers in materials science and drug development.

Molecular Structure and Tautomerism

This compound can exist in equilibrium between its enol (-ol) and keto (-one) forms. This tautomerism is a critical aspect of its chemistry, as the two forms possess distinct electronic and, therefore, photophysical properties. The equilibrium can be influenced by solvent polarity, pH, and temperature.[5][9]

tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (3,6-Diphenyl-1,2,4-triazin-5(4H)-one) enol keto enol->keto Equilibrium

Caption: Keto-enol tautomerism of the title compound.

Spectroscopic investigation is essential to determine the dominant form in different environments and to understand how this equilibrium affects the material's performance.

Synthesis Protocol

The synthesis of this compound can be approached via a multi-step process, starting from commercially available reagents. A plausible route involves the initial synthesis of 3-amino-5,6-diphenyl-1,2,4-triazine, followed by hydrolysis to the desired hydroxyl derivative.

synthesis_workflow reagents1 Benzil + Aminoguanidine Bicarbonate step1 Cyclocondensation (n-Butanol, Reflux) reagents1->step1 intermediate 3-Amino-5,6-diphenyl-1,2,4-triazine step1->intermediate step2 Hydrolysis (e.g., Acidic conditions) intermediate->step2 product This compound step2->product purification Purification (Recrystallization/ Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine

This procedure is adapted from established methods for the synthesis of similar 1,2,4-triazine derivatives.[2][10]

Materials:

  • Benzil

  • Aminoguanidine bicarbonate

  • n-Butanol

  • Ethanol

  • Diethyl ether

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add benzil (1 equivalent) and aminoguanidine bicarbonate (1 equivalent).

  • Add n-butanol as the solvent.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with a cold 1:1 mixture of diethyl ether and hexane.

  • The crude product can be further purified by recrystallization from ethanol to yield 3-amino-5,6-diphenyl-1,2,4-triazine as a solid.

Part 2: Hydrolysis to this compound

The conversion of the 3-amino group to a 3-hydroxy group (which can tautomerize to the 5-oxo form) can be achieved under hydrolytic conditions, for example, by diazotization followed by heating in an aqueous acidic solution.

Materials:

  • 3-Amino-5,6-diphenyl-1,2,4-triazine

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve the 3-amino-5,6-diphenyl-1,2,4-triazine in a suitable aqueous acid solution (e.g., dilute HCl) and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. This will form the diazonium salt intermediate.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.

  • Gently heat the reaction mixture. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxyl derivative.

  • After gas evolution ceases, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with cold water and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.

Photophysical Characterization Protocols

A thorough understanding of the photophysical properties is crucial for evaluating the potential of this compound in materials science applications.

Expected Photophysical Properties

While experimental data for the title compound is scarce, we can anticipate its properties based on related triazine derivatives. The compound is expected to exhibit absorption in the UV-A or near-visible region and fluoresce in the blue to green part of the spectrum. The exact wavelengths and quantum yield will be highly dependent on the solvent environment due to potential solvatochromism and the keto-enol equilibrium.

PropertyExpected Range / BehaviorSignificance in Materials Science
Absorption Max. (λabs) 350 - 400 nmDetermines the required excitation wavelength for fluorescence and its potential as a UV absorber.
Emission Max. (λem) 420 - 500 nmDefines the color of emitted light, crucial for OLEDs and fluorescent probes.
Stokes Shift Moderate to largeA larger shift is beneficial for minimizing self-absorption in emissive devices and probes.
Fluorescence Quantum Yield (ΦF) 0.1 - 0.4 (highly solvent-dependent)Measures the efficiency of light emission; higher values are desirable for bright emitters.[11]
Fluorescence Lifetime (τ) 1 - 5 nsProvides insight into the excited state dynamics and environmental sensitivity.
Solvatochromism Positive or negative shift expectedIndicates sensitivity to the local environment, a key feature for chemical sensors.
Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the basic measurement of absorption and emission spectra.

spectroscopy_workflow start Prepare Stock Solution (e.g., 1 mM in DMSO) dilute Prepare Dilute Solutions (e.g., 1-10 µM in various solvents) start->dilute uv_vis Measure UV-Vis Spectrum (Determine λmax,abs) dilute->uv_vis fluorescence Measure Emission Spectrum (Excite at λmax,abs, determine λmax,em) uv_vis->fluorescence data_analysis Analyze Data (Plot spectra, determine Stokes shift) fluorescence->data_analysis

Caption: Workflow for basic absorption and emission spectroscopy.

Procedure:

  • Sample Preparation: Prepare a stock solution (e.g., 1 mM) of the compound in a suitable solvent like DMSO or THF. From this, prepare a series of dilute solutions (e.g., 1-10 µM) in the desired spectroscopic-grade solvents.

  • UV-Vis Measurement:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λmax,abs). Ensure the absorbance at this maximum is between 0.1 and 1.0 for optimal accuracy.

  • Fluorescence Measurement:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength to the λmax,abs determined from the UV-Vis spectrum.

    • Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to approximately 700 nm.

    • Identify the wavelength of maximum emission (λmax,em).

  • Data Analysis:

    • Plot both the absorption and normalized emission spectra on the same graph.

    • Calculate the Stokes shift: Stokes Shift (nm) = λmax,em - λmax,abs.

Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Determination

The comparative method, using a well-characterized standard, is a reliable way to determine ΦF.[4][12]

Materials:

  • This compound

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic-grade solvents

  • UV-Vis spectrophotometer and spectrofluorometer

Procedure:

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample.

  • Prepare Solutions: Prepare a series of five solutions of both the sample and the standard in the same solvent with increasing concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[13]

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each of the ten solutions. Note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope (Gradient) of the resulting straight lines for both the sample (GradX) and the standard (GradST).

    • Calculate the quantum yield of the sample (ΦX) using the following equation:

    ΦX = ΦST × (GradX / GradST) × (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots.

    • ηX and ηST are the refractive indices of the sample and standard solutions (if the solvents are different, otherwise this term is 1).

Protocol 3: Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[1][2][14]

Procedure:

  • Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength close to the sample's λmax,abs.

  • Sample Preparation: Prepare a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength) in the desired solvent.

  • Data Acquisition:

    • Acquire the instrument response function (IRF) by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample.

    • Acquire the fluorescence decay curve of the sample until a sufficient number of photon counts (typically >10,000 in the peak channel) are collected for good statistics.

  • Data Analysis:

    • Perform a deconvolution of the sample's decay curve with the IRF using fitting software.

    • Fit the decay data to a mono- or multi-exponential decay model to obtain the fluorescence lifetime(s) (τ).

Protocol 4: Investigation of Solvatochromism

This protocol assesses the effect of solvent polarity on the photophysical properties.[6][15]

Procedure:

  • Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, toluene, chloroform, THF, acetone, acetonitrile, ethanol, methanol, water).

  • Spectral Measurements:

    • Prepare solutions of the compound at the same concentration in each solvent.

    • Record the UV-Vis absorption and fluorescence emission spectra for each solution as described in Protocol 1.

  • Data Analysis:

    • Tabulate the λmax,abs, λmax,em, and Stokes shift for each solvent.

    • Plot the emission peak energy (in cm⁻¹) versus a solvent polarity scale (e.g., the Reichardt's dye ET(30) scale) to create a Lippert-Mataga plot. This can provide information about the change in dipole moment upon excitation.

Potential Applications in Materials Science

The unique structural features of this compound suggest several promising applications:

  • OLED Emitters: If the compound exhibits a high fluorescence quantum yield in the solid state or in a suitable host matrix, it could be a candidate for the emissive layer in OLEDs. The triazine core often imparts good thermal stability, a desirable property for such devices.[3]

  • Fluorescent Sensors: The expected solvatochromism and the presence of a hydroxyl group, which can act as a hydrogen bond donor/acceptor, make this molecule a potential scaffold for developing fluorescent sensors. Changes in the local environment (e.g., polarity, viscosity, presence of specific analytes) could be transduced into a measurable change in fluorescence color or intensity.[15]

  • UV-Stabilizers: Hydroxyphenyl triazines are a known class of UV absorbers used to protect polymers and coatings from photodegradation. The this compound structure could exhibit strong absorption in the UV region and dissipate the energy non-radiatively, making it a candidate for such applications.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of new functional materials. Its synthesis is accessible, and its photophysical properties can be thoroughly investigated using the detailed protocols provided in this guide. The potential for tautomerism and environmental sensitivity makes it a particularly interesting target for researchers aiming to create novel OLED components, chemical sensors, and advanced polymer additives. The methodologies outlined here provide a clear roadmap for unlocking the full potential of this versatile triazine derivative.

References

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Coatings. Available at: [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available at: [Link]

  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. Available at: [Link]

  • Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry. Available at: [Link]

  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][3][4][12]Triazines: Synthesis and Photochemical Properties. Molecules. Available at: [Link]

  • Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. Available at: [Link]

  • Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. ResearchGate. Available at: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers. Available at: [Link]

  • Relevant UV-Vis data of the triazine derivatives 3a-d. ResearchGate. Available at: [Link]

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  • Efficient synthesis of 3 amino 5,6 diphenyl 1,2,4 triazine. ResearchGate. Available at: [Link]

  • 3,5-Diphenyl-1,2,4-triazin-6(1H)-one: synthesis, and X-ray and DFT-calculated structures. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available at: [Link]

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  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • Monitoring protein interactions and dynamics with solvatochromic fluorophores. Analytical and Bioanalytical Chemistry. Available at: [Link]

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  • 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Inorganic and Organometallic Polymers and Materials. Available at: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Available at: [Link]

  • Synthesis of imidazo[4,5-e][3]thiazino[2,3-c][3][4][12]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][3][4][12]triazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of novel fluorescent 1,3,5-trisubstituted triazine derivatives and Photophysical property evalualation of fluorophores and its BSA. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Elucidating the Electrochemical Behavior of 3,6-Diphenyl-1,2,4-triazin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Foreword: The Electrochemical Dimension of Triazines

The 1,2,4-triazine scaffold is a cornerstone in heterocyclic chemistry, renowned for its presence in compounds with significant pharmacological and material properties. Derivatives of this ring system are explored for applications ranging from anticancer and antiviral agents to advanced materials for energy storage and electrocatalysis.[1][2] The 3,6-diphenyl-1,2,4-triazin-5-ol subclass, in particular, presents a fascinating subject for electrochemical study. Its behavior is dictated not only by the electron-deficient triazine core but also by the extensive π-system of the phenyl rings and the prototropic tautomerism between the -ol (lactim) and -one (lactam) forms.

Understanding the electrochemical behavior—the molecule's propensity to accept or donate electrons at an electrode surface—provides profound insights. It can help predict metabolic pathways, elucidate reaction mechanisms, and guide the rational design of novel electroactive materials. This guide provides the foundational principles and detailed, field-tested protocols for characterizing these molecules using powerful electroanalytical techniques.

Part I: Foundational Principles & System Preparation

Before any measurement, a robust and reproducible experimental setup is paramount. The choices made here directly influence the quality and interpretability of the data.

The Three-Electrode System: A Controlled Environment

Modern voltammetric experiments utilize a three-electrode configuration to precisely control the potential applied to the working electrode and measure the resulting current.[3][4] This setup decouples the potential control from the current-carrying circuit, ensuring accuracy.

  • Working Electrode (WE): This is the surface where the reaction of interest occurs. A Glassy Carbon Electrode (GCE) is the workhorse for studying organic molecules due to its wide potential window, chemical inertness, and low background current.[5] Its surface must be meticulously polished before each experiment to ensure a reproducible, active area.

  • Reference Electrode (RE): This electrode provides a stable, constant potential against which the working electrode's potential is measured. The Silver/Silver Chloride (Ag/AgCl) electrode is common, but its potential is dependent on the chloride concentration of the filling solution.[3] It is crucial to report results with reference to the specific RE used.

  • Auxiliary (Counter) Electrode (AE): This electrode completes the electrical circuit, passing the current that flows through the working electrode. A Platinum (Pt) wire is typically used due to its high conductivity and inertness.[3]

The Analyte System: Solvent and Supporting Electrolyte

The environment of the triazine derivative is as critical as the electrode setup.

  • Solvent: The choice of solvent is primarily dictated by the solubility of the analyte and the desired potential range. For many organic molecules like triazine derivatives, aprotic, polar organic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred.[6] They offer good solvating power and are electrochemically stable over a wide range of potentials.

  • Supporting Electrolyte: A high concentration (typically 0.1 M) of a supporting electrolyte is required to ensure the solution is conductive and to minimize the potential drop (iR drop) between the electrodes. Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) are excellent choices for organic solvents as they are electrochemically inert and highly soluble.[5]

Causality Behind the Choices: The use of an aprotic solvent like DMF prevents protonation steps from complicating the initial analysis of the core redox behavior of the triazine ring. The bulky tetra-alkylammonium cations of the electrolyte do not interfere with processes at the electrode surface. This entire system is designed to isolate and observe the intrinsic electron transfer properties of the target molecule.

Part II: Core Experimental Protocols

The following protocols provide a systematic approach to characterizing the electrochemical signature of this compound derivatives.

Protocol 1: Cyclic Voltammetry (CV) for Initial Screening

Cyclic voltammetry is the quintessential technique for an initial electrochemical survey. It reveals the potentials at which redox events occur and provides a first look at the kinetics and reversibility of the electron transfer process.[7]

Objective: To identify the reduction and oxidation potentials of the triazine derivative and to assess the reversibility of these processes.

Methodology:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with progressively finer alumina slurry (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water, then sonicate for 2 minutes in ethanol followed by 2 minutes in deionized water to remove any embedded alumina particles.

    • Dry the electrode completely under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a 0.1 M solution of TBAP in DMF. This is your blank electrolyte solution.

    • Prepare a 1-2 mM stock solution of the this compound derivative in the same 0.1 M TBAP/DMF solution.

  • Cell Assembly & Measurement:

    • Assemble the three electrodes in the electrochemical cell containing the analyte solution.

    • Crucial Step: Purge the solution with high-purity nitrogen or argon gas for 10-15 minutes. This removes dissolved oxygen, which is electroactive and produces interfering reduction peaks around -0.5 to -1.0 V vs. Ag/AgCl in DMF. Maintain a nitrogen blanket over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

    • First, run a CV of the blank electrolyte solution over the desired potential window (e.g., +0.5 V to -2.5 V) to establish the background current.

    • Replace the blank with the analyte solution and run the CV. Start with a scan rate of 100 mV/s.

    • Perform subsequent scans at varying scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the mechanism.

Self-Validation & Trustworthiness: A stable, low background current in the blank electrolyte confirms the purity of the solvent and electrolyte. A well-defined, reproducible voltammogram for the analyte across multiple cycles indicates a stable system. The peak currents should scale linearly with the square root of the scan rate for a diffusion-controlled process, a key validation check.[8]

Protocol 2: Differential Pulse Voltammetry (DPV) for Enhanced Resolution

DPV is a more sensitive technique that is excellent for resolving closely spaced peaks and for quantitative analysis. It effectively discriminates against the non-faradaic (capacitive) current, enhancing the faradaic (redox) signal.[5][6]

Objective: To obtain well-resolved peaks for accurate potential determination and for building calibration curves for quantitative studies.

Methodology:

  • Setup: Use the same cell and solution setup as in the CV protocol. The solution must be deoxygenated.

  • Instrument Parameters:

    • Potential Range: Set a window that brackets the peak(s) of interest identified by CV.

    • Pulse Amplitude: A value between 25-100 mV is typical. A larger amplitude increases the signal but can also broaden the peak.

    • Pulse Width: Typically 50-100 ms.

    • Scan Increment: A small step, such as 4-10 mV.

  • Measurement:

    • Run the DPV scan on the blank electrolyte to obtain a baseline.

    • Run the DPV scan on the analyte solution. The resulting plot will show a derivative-shaped peak where the peak potential corresponds to Eₚ in CV, but with much greater clarity.

Part III: Data Analysis & Mechanistic Interpretation

The voltammograms contain a wealth of information. The primary sites of electrochemical activity in the 1,2,4-triazine core are the two azomethine (-N=C-) bonds.[6]

Qualitative Analysis from Cyclic Voltammetry
  • Peak Potentials: The cathodic peak potential (Epc) indicates the potential at which reduction occurs, while the anodic peak potential (Epa) corresponds to oxidation.

  • Reversibility: The reversibility of an electron transfer can be gauged by two parameters:[8]

    • Peak Separation (ΔEp = |Epa - Epc|): For a reversible, one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger values suggest quasi-reversible or irreversible kinetics.

    • Peak Current Ratio (ipa/ipc): For a stable, reversible couple, this ratio is close to unity. A ratio less than one suggests the reduced species is unstable and undergoes a follow-up chemical reaction.

For many 1,2,4-triazine derivatives, the initial reduction is an irreversible or quasi-reversible process, often involving the reduction of one of the azomethine bonds in the ring.[5][6] Subsequent reduction steps may occur at more negative potentials.

Quantitative Data Summary

The electronic nature of substituents on the phenyl rings systematically alters the redox potentials. Electron-withdrawing groups (EWGs) make reduction easier (less negative potential), while electron-donating groups (EDGs) make it more difficult (more negative potential).

Table 1: Hypothetical Electrochemical Data for Substituted this compound Derivatives in 0.1 M TBAP/DMF.

Derivative (Substituent on 4'-position of 6-phenyl ring)Epc (V vs. Ag/AgCl)ipc (µA) at 100 mV/sΔEp (mV)Electrochemical Process
-H (Parent Compound)-1.45-8.2125Quasi-reversible
-Cl (EWG)-1.31-8.5180Irreversible
-OCH₃ (EDG)-1.58-7.9140Quasi-reversible
-NO₂ (Strong EWG)-1.12-9.1>200Irreversible

This data is illustrative and serves to demonstrate expected trends.

Part IV: Visualization of Workflows and Mechanisms

Diagrams provide a clear, high-level overview of complex processes.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_interp Interpretation prep1 Polish & Clean Glassy Carbon Electrode prep2 Prepare 1 mM Analyte in 0.1 M TBAP/DMF prep1->prep2 prep3 Assemble 3-Electrode Cell prep2->prep3 prep4 Purge with N₂ for 15 min prep3->prep4 ana1 Run CV on Blank Electrolyte prep4->ana1 ana2 Run CV on Analyte (Vary Scan Rate) ana1->ana2 ana3 Run DPV for Sensitivity ana2->ana3 int1 Identify Epc, Epa ana3->int1 int2 Calculate ΔEp, ipa/ipc int1->int2 int3 Determine Reversibility & Mechanism int2->int3

Caption: General experimental workflow for electrochemical analysis.

G start Triazin-5-one Derivative (Tz) rad_anion Radical Anion [Tz]˙⁻ start->rad_anion + 1e⁻ (at Epc1) dianion Dianion [Tz]²⁻ rad_anion->dianion + 1e⁻ (at Epc2) follow_up Follow-up Chemical Reaction (e.g., Protonation, Dimerization) rad_anion->follow_up if unstable

Caption: Proposed general reduction pathway for the triazine core.

References

  • Triazine derivatives as metal-free electroc
  • Electroanalytical Methods | Analytical Chemistry Class Notes. Fiveable.
  • Green Synthesis of the Triazine Derivatives and their Application for the Benign Electrocatalytic Reaction of Nitr
  • Study the Electrochemical Reduction of Some Triazines in N,N-Dimethylformamide at Glassy Carbon Electrode.
  • Electrochemical behavior of some triazine derivatives at glassy carbon electrode in non-aqueous media.
  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes.
  • Electropolymerization of s-Triazines and Their Charge Storage Performance in Aqueous Acidic Electrolytes. PMC - NIH.
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  • Electroanalytical methods. Source not specified.
  • Chemical analysis - Electroanalysis, Electrochemical Techniques, Instrument
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Application Notes and Protocols: 3,6-Diphenyl-1,2,4-triazin-5-ol as a Versatile Scaffold in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties.[1][2][3] Among the various precursors for the synthesis of complex triazine-based heterocycles, 3,6-diphenyl-1,2,4-triazin-5-ol stands out as a particularly versatile and reactive starting material. This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing its preparation and subsequent elaboration into a variety of novel heterocyclic systems. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles that govern these transformations.

Introduction: The Significance of this compound

This compound, also known by its tautomeric form 3,6-diphenyl-1,2,4-triazin-5(4H)-one, is a key building block in the construction of diverse heterocyclic frameworks. Its utility stems from the presence of multiple reactive sites: the hydroxyl/keto group at the 5-position, the nitrogen atoms within the triazine ring, and the phenyl substituents which can be further functionalized. This multifaceted reactivity allows for a range of chemical transformations, including alkylation, acylation, and cycloaddition reactions, leading to the generation of novel molecular architectures with potential therapeutic applications. The 1,2,4-triazine moiety itself is found in a number of biologically active compounds, highlighting its importance as a pharmacophore.[4][5][6]

Synthesis of the Starting Material: this compound

The synthesis of this compound is typically achieved through the cyclocondensation of benzil with semicarbazide hydrochloride. This reaction provides a straightforward and efficient route to the desired triazine core.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of benzil.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Causality of Experimental Choices:

  • Sodium acetate: Acts as a base to neutralize the HCl salt of semicarbazide, liberating the free base which is the active nucleophile in the cyclization reaction.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent cyclization reactions.

  • Recrystallization: A crucial purification step to remove impurities and obtain a product of high purity suitable for subsequent synthetic transformations.

Synthetic Applications: Elaboration of this compound

The reactivity of this compound allows for its derivatization at multiple positions, leading to a diverse array of novel heterocycles. Key transformations include N-alkylation, O-alkylation, and participation in cycloaddition reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the triazine ring, particularly N2 and N4, are susceptible to alkylation and acylation. These reactions are typically carried out in the presence of a base to deprotonate the triazine ring, enhancing its nucleophilicity.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent, add a suitable base (1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

N_Alkylation_Workflow

O-Alkylation and O-Acylation Reactions

The hydroxyl group at the 5-position can be readily alkylated or acylated to yield the corresponding ethers and esters. The choice of reaction conditions can influence the selectivity between N- and O-alkylation.

Materials:

  • This compound

  • Alkyl halide

  • Silver carbonate or a weaker base

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

Procedure:

  • Suspend this compound (1.0 eq) and silver carbonate (1.5 eq) in an anhydrous solvent.

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the silver salts.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the O-alkylated product.

Cycloaddition Reactions

The 1,2,4-triazine ring can participate as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.[7] This powerful transformation allows for the construction of novel bicyclic and polycyclic heterocyclic systems.

Materials:

  • This compound derivative (e.g., O-methylated)

  • Electron-rich dienophile (e.g., enamine, ynamine, strained alkyne)

  • High-boiling point solvent (e.g., xylenes, dichlorobenzene)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) and the dienophile (1.5-2.0 eq) in a high-boiling point solvent in a sealed tube or a flask equipped with a reflux condenser.

  • Heat the reaction mixture to a high temperature (typically 120-180 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired cycloadduct.

IEDDA_Mechanism

Characterization of Novel Heterocycles

The newly synthesized heterocycles should be thoroughly characterized to confirm their structures and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups.

  • Elemental Analysis: Determines the elemental composition of the compound.

Table 1: Representative Spectral Data for a Hypothetical N-Methylated Derivative

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.8 (m, 10H, Ar-H), 3.5 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 160.1, 155.4, 148.2, 128.0-135.0 (Ar-C), 35.2 (N-CH₃)
MS (ESI+) m/z [M+H]⁺ calculated and found
IR (KBr, cm⁻¹) 3050 (Ar C-H), 1680 (C=O), 1600, 1550 (C=N, C=C)

Applications in Drug Discovery and Materials Science

The novel heterocycles synthesized from this compound are of significant interest in drug discovery. The 1,2,4-triazine scaffold is a component of numerous compounds with demonstrated biological activities, including:

  • Antimicrobial Activity: Triazine-based compounds have been investigated as potential antibacterial and antifungal agents.[2][11][12]

  • Antiviral Activity: Certain triazine derivatives have exhibited activity against a range of viruses.[3][13]

In addition to their medicinal applications, these compounds can also be explored for their potential in materials science, for example, as organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The synthetic protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new molecules with potential applications in medicine and materials science. The inherent reactivity of the triazine core, coupled with the potential for diverse functionalization, ensures that this compound will remain a key building block in the field of heterocyclic chemistry for the foreseeable future.

References

  • Dai, Q., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(11), 4278. [Link]

  • Kaur, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 193, 112229. [Link]

  • Dai, Q., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(11), 4278. [Link]

  • Ghasemi, Z., et al. (2021). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Polycyclic Aromatic Compounds, 41(5), 1074-1085. [Link]

  • Nowak, M., et al. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 27(19), 6523. [Link]

  • De, S., et al. (2019). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. The Journal of Organic Chemistry, 84(15), 9585-9595. [Link]

  • Kuvaeva, Z. I., et al. (2021). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Vitebsk State Medical University. [Link]

  • Falciani, C., et al. (2005). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Journal of Medicinal Chemistry, 48(16), 5244-5254. [Link]

  • de Oliveira, C. S., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 851. [Link]

  • Somsák, L., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7854. [Link]

  • Jurášek, M., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry, 87(13), 8536-8547. [Link]

  • Taylor, E. C., & French, L. G. (1990). Intramolecular Diels‐Alder Reactions of 1,2,4‐Triazines. Routes to Condensed Pyrazines via Cycloaddition of Nitrile Dienophiles. ChemInform, 21(34). [Link]

  • Unciti-Broceta, A., et al. (2013). Strain-Promoted Reaction of 1,2,4-Triazines with Bicyclononynes. Organic Letters, 15(21), 5594-5597. [Link]

  • Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(3), 1264-1270. [Link]

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(9), 555-568. [Link]

  • Al-Masoudi, N. A. L., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 569-580. [Link]

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Application Notes & Protocols for the Analytical Detection of 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Senior Application Scientist Guide

Abstract

This document provides a comprehensive technical guide for the analytical detection and quantification of 3,6-Diphenyl-1,2,4-triazin-5-ol (DPT). Intended for researchers, analytical scientists, and professionals in drug development, these application notes detail robust methodologies utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques. The protocols are designed with an emphasis on scientific causality, ensuring that each step is understood within the context of the analyte's chemical properties. This guide aims to serve as a foundational resource for developing and validating analytical methods for DPT and structurally related compounds.

Introduction and Analyte Overview

This compound (CAS No: 36214-25-2) is a heterocyclic compound belonging to the triazine class.[1] Triazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[2][3] Accurate and precise analytical methods are paramount for pharmacokinetic studies, quality control in manufacturing, and metabolic investigations.

A critical characteristic of this compound is its potential to exist in tautomeric forms, specifically the keto-enol equilibrium with 3,6-diphenyl-1,2,4-triazin-5(4H)-one. This equilibrium can be influenced by solvent polarity, pH, and temperature, which has significant implications for analytical method development, particularly in chromatography and spectroscopy. Analytical strategies must account for the potential presence of both tautomers to ensure comprehensive detection and accurate quantification.

Physicochemical Properties of this compound
PropertyValueSource
Chemical Name This compound[1]
CAS Number 36214-25-2[1]
Molecular Formula C₁₅H₁₁N₃O[1][4]
Molecular Weight 249.27 g/mol [4]
Synonyms 5,6-diphenyl-as-triazin-3-ol[5]
Structure N/A

Strategic Approach to Method Selection

The choice of an analytical method for DPT depends on the sample matrix, required sensitivity, and the objective of the analysis (e.g., quantification, identification, or structural elucidation). The following diagram outlines a logical workflow for selecting the most appropriate technique.

Method_Selection_Workflow Figure 1: Analytical Method Selection Workflow start Sample containing DPT quant Quantification Needed? start->quant struct Structural Elucidation? quant->struct No hplc HPLC-UV / HPLC-MS quant->hplc Yes nmr NMR Spectroscopy struct->nmr Yes uvvis UV-Vis Spectroscopy struct->uvvis No matrix Complex Matrix? matrix->hplc Yes (LC-MS) gcms GC-MS (with derivatization) matrix->gcms Consider hplc->matrix

Caption: A decision tree for selecting the optimal analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the quantification of DPT in various matrices, including pharmaceutical formulations and biological fluids. A reverse-phase (RP-HPLC) method is generally preferred due to the compound's aromatic nature.

Principle of Separation

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water mixture). DPT, being moderately polar, will partition between the two phases. Its retention is controlled by adjusting the mobile phase composition. The phenyl groups contribute to its retention on the non-polar column, while the triazinol moiety provides polarity.

Protocol: Quantitative Analysis of DPT by RP-HPLC-UV

This protocol is adapted from established methods for similar diphenyl-triazine derivatives.[5][6]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Reagents: Formic acid or phosphoric acid (for pH adjustment).

  • DPT reference standard.

2. Chromatographic Conditions: The following table provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides excellent retention and separation for aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and provides MS compatibility.[5]
Elution Mode Isocratic (e.g., 60% B) or GradientStart with isocratic for simplicity; use a gradient if matrix interferences are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention time.
Injection Vol. 10 µLAdjust based on concentration and sensitivity needs.
Detection UV at ~280-310 nmTriazine derivatives exhibit strong absorbance in this region.[7] A full scan (200-400 nm) with a PDA detector is recommended during method development to find the optimal wavelength.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of DPT reference standard and dissolve in 10 mL of ACN or methanol.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm syringe filter to remove particulates, and dilute with the mobile phase to fall within the calibration range.

4. Analysis and Quantification:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of DPT in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow Figure 2: HPLC-UV Analysis Workflow prep Standard & Sample Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc equilibrate System Equilibration hplc->equilibrate inject Inject Standards & Samples equilibrate->inject detect Data Acquisition (UV Detection) inject->detect process Peak Integration & Calibration Curve detect->process quantify Quantify DPT in Samples process->quantify

Caption: Step-by-step workflow for DPT analysis via HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it suitable for trace analysis and identification. However, DPT's polar hydroxyl group and relatively high molecular weight make it non-volatile, necessitating a derivatization step to improve its chromatographic properties.

Principle and Derivatization Rationale

Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar, thermally stable group (e.g., a trimethylsilyl group). This process, typically silylation, increases the compound's volatility and prevents thermal degradation in the GC inlet and column. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.

Protocol: GC-MS Analysis of DPT after Silylation

1. Instrumentation and Materials:

  • GC-MS system with an Electron Ionization (EI) source.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Solvents: Anhydrous pyridine or acetonitrile.

2. Derivatization Procedure:

  • Evaporate a known amount of the DPT sample or standard to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

ParameterRecommended ConditionRationale
GC Inlet Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 150°C, hold 1 min, ramp to 300°C at 15°C/min, hold 5 minA temperature gradient is necessary to elute the high-boiling point derivative.
MS Source Temp. 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and identification.
Mass Range Scan m/z 50-500Covers the expected mass of the derivatized DPT and its fragments.

4. Data Analysis:

  • The silylated DPT (DPT-TMS) will have a molecular weight of 321.17 g/mol (249.27 + 72.09).

  • Identify the DPT-TMS peak by its retention time and characteristic mass spectrum. Look for the molecular ion (M⁺) at m/z 321 and characteristic fragment ions.

  • Quantification can be achieved using an internal standard and constructing a calibration curve.

Spectroscopic Characterization

Spectroscopic methods are essential for structural confirmation and qualitative analysis.

A. UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for quick purity checks and concentration determination using the Beer-Lambert law. Triazine derivatives typically show intense absorption bands due to π→π* transitions in the aromatic rings and the triazine core.[7][8]

  • Protocol: Dissolve DPT in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). Scan the absorbance from 200 to 400 nm.

  • Expected Spectra: Intense absorption bands are expected in the 280-310 nm range, characteristic of the phenyl-substituted triazine chromophore.[7][9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

  • Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Spectra:

    • Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl groups.[10]

    • A broad singlet for the hydroxyl/amine proton (OH or NH from the tautomer), which may be exchangeable with D₂O. Its chemical shift will be highly dependent on the solvent and concentration.

  • Expected ¹³C NMR Spectra:

    • Signals for the phenyl carbons between δ 120-140 ppm.

    • Signals for the carbon atoms of the triazine ring, typically in the δ 140-170 ppm region.

C. Infrared (IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

  • Protocol: Prepare a sample as a KBr pellet or a thin film.

  • Expected Characteristic Bands:

    • ~3400 cm⁻¹ (broad): O-H stretching (from the -ol tautomer) or N-H stretching (from the -one tautomer).[11]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1650 cm⁻¹: C=O stretching (if the keto tautomer is present).

    • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

References

  • ResearchGate. (n.d.). Relevant UV-Vis data of the triazine derivatives 3a-d. [Download Table]. Retrieved from ResearchGate. [Link]

  • AIP Publishing. (1951). Ultraviolet Absorption Spectra of Derivatives of Symmetric Triazine. I. Amino Triazines. The Journal of Chemical Physics. [Link]

  • SIELC Technologies. (n.d.). Separation of as-Triazin-3-ol, 5,6-diphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of triazine compound. [Download Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). U.V. spectra of derivatives of 1,3,5-triazine. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2002). Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization. The Journal of Physical Chemistry A. [Link]

  • Asian Journal of Chemistry. (n.d.). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Retrieved from [Link]

  • PubChem. (n.d.). 3,3'-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from ResearchGate. [Link]

  • PubMed. (2007). The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one. Retrieved from [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • PubMed. (2004). Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. Retrieved from ResearchGate. [Link]

  • University of Southampton. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). Retrieved from [Link]

  • MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

  • Preprints.org. (n.d.). 2-(5,6-Diphenyl-1,2, 4-Triazin-3- Yl)pyridinium Dichloroiodate (I). Retrieved from [Link]

  • PubMed. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). Retrieved from ResearchGate. [Link]

  • NIH. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

Sources

Application Notes and Protocols for Biological Assays Involving 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,6-Diphenyl-1,2,4-triazin-5-ol and its closely related analogs in various biological assays. This document delves into the scientific rationale behind the experimental designs and offers detailed, field-proven protocols for assessing the compound's potential therapeutic activities.

Introduction to this compound

This compound, also known by its tautomeric form 5,6-Diphenyl-1,2,4-triazin-3(2H)-one (CAS No: 36214-25-2), belongs to the 1,2,4-triazine class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The core structure serves as a versatile template for chemical modifications, leading to the development of potent and selective therapeutic agents.

The biological activities of 1,2,4-triazine derivatives are often attributed to their ability to interact with various enzymes and signaling pathways. This guide will focus on two prominent areas of investigation for compounds structurally related to this compound: neuroprotective effects via enzyme inhibition relevant to Alzheimer's disease and anti-inflammatory activity through the modulation of inflammatory enzymes.

While specific assay data for this compound is not extensively reported in publicly available literature, the protocols detailed below are based on established methodologies for closely related 5,6-diphenyl-1,2,4-triazine derivatives and are readily adaptable for the title compound.

Section 1: Neuroprotective Activity Assays

Derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold have been investigated as potential multi-target-directed ligands for Alzheimer's disease therapy. The primary targets for these compounds are often enzymes involved in the pathogenesis of the disease, such as Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1).

Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE contributes to cognitive decline. Inhibition of AChE can increase acetylcholine levels in the brain, offering symptomatic relief. This assay quantifies the ability of a test compound to inhibit AChE activity. The most common method is the spectrophotometric assay developed by Ellman.[1]

Principle: The Ellman's assay is a colorimetric method that measures the activity of AChE.[1] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor reduces the rate of this colorimetric reaction.[1]

Experimental Workflow:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCh Solution - Test Compound Dilutions Plate_Setup Plate Setup: - Add Buffer - Add Test Compound/Control - Add DTNB Reagents->Plate_Setup Dispense Preincubation Add AChE Enzyme Pre-incubate (15-20 min) Plate_Setup->Preincubation Next Step Reaction_Start Add ATCh Substrate Initiate Reaction Preincubation->Reaction_Start Next Step Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Read Plate Calculation Calculate % Inhibition Determine IC50 Value Measurement->Calculation Analyze Data

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Detailed Protocol:

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Human Acetylcholinesterase (AChE), from human erythrocytes

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • This compound (Test Compound)

  • Donepezil or Galanthamine (Positive Control Inhibitor)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create serial dilutions in the phosphate buffer to achieve the desired final assay concentrations.

    • Prepare a stock solution of the positive control inhibitor in DMSO and create serial dilutions.

    • Prepare the AChE enzyme solution in phosphate buffer to a working concentration (e.g., 0.1 U/mL).

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 10 mM ATChI solution in deionized water (prepare fresh).

  • Assay Plate Setup (Total Volume: 200 µL):

    • Test Wells: Add 140 µL of phosphate buffer, 20 µL of the test compound dilution, and 10 µL of DTNB solution.

    • Positive Control Wells: Add 140 µL of phosphate buffer, 20 µL of the positive control inhibitor dilution, and 10 µL of DTNB solution.

    • Negative Control (100% Activity) Wells: Add 140 µL of phosphate buffer, 20 µL of buffer (with the same final DMSO concentration as the test wells), and 10 µL of DTNB solution.

    • Blank Well: Add 160 µL of phosphate buffer, 20 µL of buffer, and 10 µL of DTNB solution (no enzyme or substrate will be added to this well in the next steps).

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the AChE enzyme solution to all wells except the blank.

    • Mix gently and incubate the plate at 25°C for 15-20 minutes.[2]

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 10 µL of the ATChI substrate solution to all wells except the blank.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [(V_control - V_sample) / V_control] * 100

      • Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the test compound.

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Quantitative Data Summary (Hypothetical):

CompoundTargetIC50 (µM)
This compoundAChETo be determined
Donepezil (Positive Control)AChE0.01 - 0.1
Beta-secretase 1 (BACE1) Inhibition Assay

Scientific Rationale: BACE1 is a key enzyme in the amyloidogenic pathway, initiating the cleavage of amyloid precursor protein (APP) which leads to the formation of amyloid-beta (Aβ) peptides. The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Inhibiting BACE1 is a therapeutic strategy aimed at reducing Aβ production.

Principle: This assay typically utilizes a fluorogenic substrate containing a specific BACE1 cleavage site flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The presence of a BACE1 inhibitor will prevent this cleavage, leading to a lower fluorescence signal. This method is often based on Fluorescence Resonance Energy Transfer (FRET).[3][4]

Experimental Workflow:

BACE1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - BACE1 Enzyme - FRET Substrate - Test Compound Dilutions Plate_Setup Plate Setup: - Add Assay Buffer - Add Test Compound/Control Reagents->Plate_Setup Dispense Preincubation Add BACE1 Enzyme Pre-incubate (15 min at 37°C) Plate_Setup->Preincubation Next Step Reaction_Start Add FRET Substrate Initiate Reaction Preincubation->Reaction_Start Next Step Measurement Incubate (e.g., 2h at 37°C) Measure Fluorescence (Ex: 320 nm, Em: 405 nm) Reaction_Start->Measurement Read Plate Calculation Calculate % Inhibition Determine IC50 Value Measurement->Calculation Analyze Data

Caption: Workflow for the BACE1 FRET-based Inhibition Assay.

Detailed Protocol:

Materials:

  • Black 96-well microplate (for fluorescence assays)

  • Fluorescence microplate reader

  • Recombinant Human BACE1 enzyme

  • BACE1 FRET substrate

  • This compound (Test Compound)

  • BACE1 Inhibitor IV (Positive Control)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in the assay buffer.

    • Prepare a stock solution of the positive control inhibitor and create serial dilutions.

    • Dilute the BACE1 enzyme to the desired working concentration in cold assay buffer just before use.

    • Prepare the BACE1 FRET substrate solution in the assay buffer.

  • Assay Plate Setup:

    • Add diluted test compound or control to the appropriate wells.

    • Add the diluted BACE1 enzyme solution to all wells except the blank/no enzyme control.

    • For the positive control and blank wells, add the diluent solution without the inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate with the enzyme and inhibitors for 15 minutes at 37°C.[3]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the BACE1 FRET substrate to all wells.

    • Incubate the plate for a defined period (e.g., 2 hours) at 37°C, protected from light.[3]

    • Measure the fluorescence intensity using a microplate reader with excitation at ~320 nm and emission at ~405 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

      • % Inhibition = [(RFU_control - RFU_sample) / RFU_control] * 100

      • Where RFU_control is the relative fluorescence units of the negative control and RFU_sample is the RFU in the presence of the test compound.

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Quantitative Data Summary (Hypothetical):

CompoundTargetIC50 (µM)
This compoundBACE1To be determined
BACE1 Inhibitor IV (Positive Control)BACE10.01 - 0.5

Section 2: Anti-inflammatory Activity Assays

The 1,2,4-triazine core is also a key pharmacophore in the development of anti-inflammatory agents. A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Scientific Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Assessing the inhibitory activity of a compound against both COX-1 and COX-2 can determine its potency and selectivity, which is crucial for predicting its therapeutic efficacy and side-effect profile.

Principle: Commercially available COX inhibitor screening assays are often used. These are typically colorimetric or fluorometric assays that measure the peroxidase activity of the COX enzymes. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a colored or fluorescent product. An inhibitor will block this reaction.

Experimental Workflow:

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - Chromogenic Substrate - Arachidonic Acid - Test Compound Dilutions Plate_Setup Plate Setup: - Add Buffer, Heme, Enzyme - Add Test Compound/Control Reagents->Plate_Setup Dispense Preincubation Pre-incubate briefly Plate_Setup->Preincubation Next Step Reaction_Start Add Substrate & Arachidonic Acid Initiate Reaction Preincubation->Reaction_Start Next Step Measurement Incubate Measure Absorbance/Fluorescence Reaction_Start->Measurement Read Plate Calculation Calculate % Inhibition Determine IC50 for COX-1 & COX-2 Measurement->Calculation Analyze Data

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of 3,6-Diphenyl-1,2,4-triazin-5-ol. This guide is designed to provide in-depth, experience-based insights to help you navigate the common challenges and optimize the yield of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the cyclocondensation of a phenyl-substituted α-ketoacid derivative, such as ethyl benzoylformate, with semicarbazide.[1] This reaction is typically performed under reflux in a suitable solvent, often with a catalyst to facilitate the cyclization and subsequent dehydration steps.[1]

Q2: What are the critical starting materials and what precautions should be taken?

The key precursors for this synthesis are:

  • A phenyl-α-ketoacid or its ester: Ethyl benzoylformate is a frequently used starting material. The purity of this compound is paramount, as impurities can lead to undesirable side reactions and significantly lower the yield of the final product.[1]

  • Semicarbazide or Semicarbazide hydrochloride: If the hydrochloride salt is utilized, it is crucial to add a base to the reaction mixture to liberate the free semicarbazide for the reaction to proceed.[1]

Q3: What are the typical reaction conditions for this synthesis?

The reaction is generally carried out at elevated temperatures, usually under reflux, for several hours. The choice of solvent can significantly impact the reaction rate and overall yield. Commonly used solvents include ethanol, glacial acetic acid, or dimethylformamide (DMF).[1][2] The reaction is also sensitive to pH, and maintaining optimal pH is critical to prevent side reactions and inhibition of the desired cyclocondensation.[1]

Q4: What is a realistic expected yield for the synthesis of this compound?

The yield for 1,2,4-triazine syntheses can vary widely depending on the specific substrates and reaction conditions employed. For analogous triazine derivatives, reported yields are often in the range of 60-70%.[1] However, meticulous optimization of reaction parameters is often necessary to achieve yields at the higher end of this range.

Q5: How is the crude this compound typically purified?

Purification of the final product commonly involves recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[1] In cases where significant impurities are present, column chromatography on silica gel may be necessary before recrystallization to obtain a highly pure product.[1][3]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions based on established chemical principles.

Low or No Product Yield

Problem: The reaction yields are consistently low, or no desired product is formed.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The cyclocondensation may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reflux time or cautiously increasing the reaction temperature.
Suboptimal pH The reaction is sensitive to pH. Conditions that are too acidic or too basic can promote side reactions or inhibit the desired cyclization.[1]If using semicarbazide hydrochloride, ensure the addition of an appropriate amount of base (e.g., sodium acetate) to neutralize the HCl and maintain a suitable pH for the reaction.
Moisture Contamination The presence of water in the reagents or solvents can interfere with the crucial dehydration step of the cyclocondensation reaction.[1]Use anhydrous solvents and ensure that all starting materials are thoroughly dried before use.
Impure Starting Materials Impurities in the ethyl benzoylformate or semicarbazide can lead to the formation of unwanted byproducts, consuming the reactants and reducing the yield of the target molecule.[1]Purify the starting materials before use. Ethyl benzoylformate can be distilled under reduced pressure, and semicarbazide can be recrystallized.
Formation of Multiple Products or Impurities

Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions Competing side reactions can occur, particularly under harsh reaction conditions or in the presence of impurities.Optimize the reaction temperature and time to favor the formation of the desired product. Ensure the purity of starting materials.
Regioisomer Formation While less common with symmetrical starting materials like benzil, the use of unsymmetrical 1,2-dicarbonyl compounds can lead to the formation of regioisomers.[2]For this specific synthesis, this is less of a concern. However, if using unsymmetrical precursors in related syntheses, separation techniques like supercritical fluid chromatography (SFC) may be required.[2]

Experimental Workflow and Causality

The synthesis of this compound is a classic example of heterocyclic ring formation through cyclocondensation. Understanding the underlying mechanism is key to troubleshooting and optimization.

Reaction Mechanism Overview

The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the semicarbazide with one of the carbonyl groups of the α-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable 1,2,4-triazine ring.

Reaction_Mechanism A Ethyl Benzoylformate + Semicarbazide B Hydrazone Intermediate Formation A->B Condensation C Intramolecular Cyclization B->C Nucleophilic Attack D Dehydration C->D Elimination of Water E This compound D->E Aromatization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Ethyl benzoylformate (1 equivalent)

  • Semicarbazide hydrochloride (1.1 equivalents)

  • Sodium acetate (1.2 equivalents)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl benzoylformate in glacial acetic acid.[1]

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride and sodium acetate in water.[1] The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.

  • Reaction: Add the aqueous semicarbazide/sodium acetate solution to the flask containing the ethyl benzoylformate solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.[1]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Purify_SM Purify Starting Materials Check_Purity->Purify_SM Adjust_Conditions Adjust Temperature/Time/Base Check_Conditions->Adjust_Conditions Dry_Reagents Dry Solvents and Reagents Check_Moisture->Dry_Reagents Optimize Systematically Optimize Conditions Successful_Yield Improved Yield Optimize->Successful_Yield Purify_SM->Optimize Adjust_Conditions->Optimize Dry_Reagents->Optimize

Caption: A logical workflow for troubleshooting low yield issues.

References

  • BenchChem. (2025). Common problems in 1,2,4-triazine synthesis and solutions. BenchChem Technical Support.
  • TAN Rihong. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents.
  • Wikipedia. (n.d.). Triazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines.
  • (n.d.).
  • PMC. (n.d.).
  • MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
  • RSC Publishing. (n.d.).
  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • NIH. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • (n.d.). 3-(2-Pyridyl)
  • (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol.
  • PMC. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one.
  • BenchChem. (2025). Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.
  • Reddit. (2025). What products are formed in the reaction of 3,5,6-triphenyl-1,2,4-triazine or 3,6-diphenyl-1,2,4,5-tetrazine with ethyl vinyl ether?.
  • (n.d.). Efficient synthesis of 3 amino 5,6 diphenyl 1,2,4 triazine.
  • NCBI Bookshelf. (2010). Scheme 1, Synthesis of 5-methoxy-3,6-diphenyl-1,2,4-triazine.
  • ResearchGate. (2025). The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II)
  • University of Southampton. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)

Sources

Technical Support Center: Purification of 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,6-Diphenyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction: The Purification Challenge

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. However, obtaining this compound in high purity can be challenging due to the potential for side products during synthesis and the compound's inherent chemical properties, such as tautomerism. This guide provides a systematic approach to troubleshooting common purification issues.

A crucial aspect to consider during the purification and characterization of this compound is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the "enol" form (this compound) and the "keto" form (3,6-Diphenyl-1,2,4-triazin-5(4H)-one). The predominant tautomer can be influenced by factors such as the solvent, temperature, and solid-state packing effects. This tautomerism can affect the compound's solubility, chromatographic behavior, and spectroscopic data.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows multiple spots on TLC, and the overall purity is low. What are the likely impurities and how can I perform an effective initial cleanup?

Answer:

Low purity in the crude product is a common issue and can stem from several sources.

Potential Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include benzil, semicarbazide, or other precursors.

  • Reagents and Catalysts: Acids or bases used to catalyze the cyclization may be present.

  • Side-Reaction Products: Incomplete cyclization can lead to intermediates like semicarbazones. Self-condensation of starting materials is also a possibility.

  • Cross-linked Byproducts: In syntheses involving phenolic precursors, high temperatures can sometimes lead to cross-linked impurities.[1]

Initial Workup Strategy:

A robust initial workup is critical to remove a significant portion of these impurities before proceeding to more refined purification techniques.

  • Acid-Base Extraction:

    • Dissolve or suspend the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic starting materials or byproducts.

    • Subsequently, wash with a dilute aqueous acid (e.g., 1M HCl) if any basic impurities are suspected.

    • Finally, wash with brine to remove residual water, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Solvent Trituration/Washing:

    • Washing the crude solid with a solvent in which this compound has poor solubility, but the impurities are soluble, can be highly effective.

    • Consider washing with cold diethyl ether or a hexane/ethyl acetate mixture to remove non-polar impurities.

Issue 2: Difficulty with Recrystallization

Question: I am struggling to recrystallize my this compound. It either "oils out" or the recovery is very low. What can I do?

Answer:

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions is key.

Troubleshooting Recrystallization:

ProblemPotential Cause(s)Suggested Solution(s)
"Oiling Out" The solvent is too non-polar, causing the compound to come out of solution as a liquid above its melting point. The presence of impurities can also depress the melting point.- Add a more polar co-solvent to the hot solution until the oil redissolves, then allow it to cool slowly.- Try a different, more polar solvent system. Good starting points for triazine derivatives include ethanol, methanol, or ethanol/water mixtures.[2]- If impurities are the cause, consider a preliminary purification by column chromatography.
Low Recovery The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- The mother liquor can be concentrated to obtain a second crop of crystals, which should be checked for purity.
No Crystal Formation The solution is too dilute, or nucleation is not occurring.- Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod.- Add a seed crystal of pure this compound.

Solvent Selection for Recrystallization:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For triazine derivatives, common choices include:

  • Ethanol

  • Methanol

  • Ethanol/Water mixtures

  • Acetone/Hexane mixtures

  • Ethyl Acetate/Hexane mixtures

Issue 3: Poor Separation in Column Chromatography

Question: My column chromatography is not providing good separation of this compound from its impurities. The spots are streaking or overlapping on TLC.

Answer:

Poor separation during column chromatography can be addressed by systematically optimizing several parameters.

Troubleshooting Column Chromatography:

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Spots The eluent system does not have the optimal polarity.- Systematically vary the solvent ratio of your eluent system based on TLC analysis. Aim for an Rf value of 0.2-0.4 for the target compound.- If a binary system like hexane/ethyl acetate is not effective, try a different system such as dichloromethane/methanol.
Streaking of Spots The compound may be interacting strongly with the silica gel (if it's acidic or basic). The sample may be overloaded. The compound has low solubility in the eluent.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for an acidic compound or triethylamine for a basic compound).- Ensure the sample is loaded in a minimal volume of solvent and is not too concentrated.- Consider a different solvent system where the compound is more soluble.
Product Not Eluting The eluent is not polar enough.- Gradually increase the polarity of the eluent during the run (gradient elution).

Recommended Solvent Systems for Triazines:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

  • Dichloromethane/Hexane[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for this compound?

A1: A multi-step approach is often the most effective. Start with a liquid-liquid extraction to remove highly polar or non-polar impurities. Follow this with flash column chromatography as the primary purification step. For achieving very high purity (>98%), a final recrystallization is recommended. For challenging separations, semi-preparative HPLC can be employed.[4]

Q2: How does the potential tautomerism of this compound affect its purification?

A2: The keto-enol tautomerism can lead to the presence of two distinct chemical species in solution. This may result in broadened peaks or even two separate spots/peaks in chromatography, complicating the purification and analysis. It's important to be aware of this possibility when interpreting your analytical data (TLC, HPLC, NMR). The equilibrium can be solvent-dependent, so consistent use of a single solvent system during a purification step is advisable.

Q3: What are the best analytical techniques to assess the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of reaction progress and fraction screening during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities. The presence of tautomers may lead to a more complex spectrum than anticipated.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q4: I have a highly colored impurity in my sample. How can I remove it?

A4: Colored impurities are often large, conjugated organic molecules. Here are a few strategies:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., N,N-dimethylformamide), add a small amount of activated carbon, heat the mixture, and then filter it hot to remove the carbon and the adsorbed impurities.[1] The purified compound can then be precipitated by adding a non-solvent.

  • Column Chromatography: Often, colored impurities have significantly different polarities from the target compound and can be effectively separated by column chromatography.

  • Recrystallization: If a suitable solvent is found, recrystallization can be very effective at excluding colored impurities from the crystal lattice.

Experimental Protocols

Protocol 1: General Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of hot ethanol. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and level bed. Drain the excess solvent until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of Workflow

Purification_Workflow Crude_Product Crude this compound Initial_Workup Initial Workup (Acid-Base Extraction/Trituration) Crude_Product->Initial_Workup Column_Chromatography Column Chromatography Initial_Workup->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product If sufficiently pure Recrystallization->Pure_Product Purity_Analysis Purity Analysis (TLC, HPLC, NMR, MS) Pure_Product->Purity_Analysis

Caption: General purification workflow for this compound.

References

  • Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H). Benchchem.
  • 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline - PMC.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • CN106565619A - A method for refining 2-(2,4-dihydroxyphenyl)

Sources

Technical Support Center: Overcoming Solubility Challenges with 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Diphenyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may face during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to help you unlock the full potential of this promising molecule.

Introduction: Understanding the Solubility Profile of this compound

This compound is a heterocyclic compound with a rigid, aromatic core. Its structure, characterized by two phenyl groups, contributes to its hydrophobic nature and consequently, its poor aqueous solubility. A structurally similar compound, 5,6-diphenyl-1,2,4-triazin-3(2H)-one, exhibits a very low aqueous solubility of 18.7 µg/mL at a neutral pH of 7.4, which strongly suggests that this compound will present similar challenges.

The presence of a hydroxyl (-ol) group introduces a degree of polarity and the potential for ionization, which can be exploited to enhance solubility. The key to successfully working with this compound is to systematically explore various formulation strategies tailored to its specific physicochemical properties. This guide will walk you through these strategies, from initial characterization to advanced solubilization techniques.

Part 1: Initial Characterization and Troubleshooting

Before attempting advanced solubilization methods, it is crucial to perform some initial characterization to understand the specific solubility behavior of your batch of this compound.

FAQ 1: My compound is not dissolving in aqueous buffers. Where do I start?

Answer:

This is a common and expected issue with this compound. The first step is to systematically assess its solubility in a range of solvents with varying polarities. This will provide a foundational understanding of its physicochemical properties and guide your formulation development.

Experimental Protocol: Preliminary Solubility Screening

  • Solvent Selection: Prepare a panel of common laboratory solvents. A suggested list is provided in the table below.

  • Sample Preparation: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into separate vials.

  • Solvent Addition: Add a measured volume of each solvent to the vials to achieve a target concentration (e.g., 1 mg/mL).

  • Observation: Vortex each vial for 1-2 minutes and visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration. If not, proceed to the next step.

  • Sonication & Heating: If the compound remains insoluble, sonicate the vial for 10-15 minutes. Gentle heating (e.g., 40-50°C) can also be applied, but be cautious of potential degradation.

  • Documentation: Record your observations for each solvent.

Table 1: Recommended Solvents for Preliminary Screening

Solvent ClassExamplesExpected Behavior with this compound
Polar Protic Water, Methanol, EthanolPoor to slight solubility expected.
Polar Aprotic DMSO, DMF, AcetonitrileGood solubility is likely. These are often the starting point for stock solutions.
Non-Polar Toluene, HexanePoor solubility is expected due to the polar triazinol core.
Chlorinated Dichloromethane (DCM), ChloroformModerate to good solubility may be observed.

This initial screening will help you identify a suitable solvent for preparing a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Part 2: pH-Dependent Solubility: A Critical Parameter

The hydroxyl group on the 1,2,4-triazin-5-ol moiety can potentially act as a weak acid or a weak base, meaning its ionization state, and therefore its solubility, can be significantly influenced by pH.

FAQ 2: How can I determine if pH adjustment will improve the solubility of my compound?

Answer:

To assess the impact of pH on solubility, you need to perform a pH-solubility profile. This experiment will reveal whether the compound is more soluble in acidic or basic conditions, which is critical for developing an appropriate formulation strategy.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to each buffer solution in separate vials.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will illustrate the pH-dependent solubility profile.

dot

pH_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Analysis cluster_interpretation Interpretation A Prepare Buffers (pH 2-12) B Add Excess Compound A->B to each buffer C Agitate for 24-48h B->C D Centrifuge Samples C->D E Analyze Supernatant (HPLC/UV) D->E F Plot Solubility vs. pH E->F G Determine Optimal pH Range F->G Identify peak solubility

Caption: Workflow for determining the pH-solubility profile.

Troubleshooting Guide: pH Adjustment Strategies
  • If solubility increases at low pH: The compound is likely acting as a weak base. For your experiments, consider using an acidic buffer or adding a small amount of a pharmaceutically acceptable acid (e.g., HCl, citric acid) to your media.

  • If solubility increases at high pH: The compound is likely acting as a weak acid (due to the hydroxyl group). In this case, a basic buffer or the addition of a base (e.g., NaOH, TRIS) can be beneficial.

  • If solubility is not significantly affected by pH: The compound is likely neutral, and pH adjustment will not be an effective strategy. You should then focus on other methods like co-solvents or surfactants.

Part 3: Advanced Solubilization Techniques

If initial troubleshooting and pH adjustment do not provide sufficient solubility for your application, more advanced techniques may be necessary.

FAQ 3: I've identified a suitable organic solvent for a stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

Answer:

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is too low in the final solution to keep the hydrophobic compound dissolved. The use of co-solvents and surfactants can help mitigate this problem.

1. Co-Solvent Systems

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a poorly soluble compound.

Experimental Protocol: Co-Solvent Screening

  • Select Co-solvents: Choose a few pharmaceutically acceptable co-solvents. Common choices are listed in the table below.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Measure the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described previously.

  • Optimize Concentration: Identify the lowest concentration of the co-solvent that provides the desired solubility while minimizing potential effects on your experimental system.

Table 2: Common Co-solvents for Formulation Development

Co-SolventProperties and Considerations
Ethanol Widely used, but can have biological effects at higher concentrations.
Propylene Glycol (PG) A common vehicle for parenteral formulations.
Polyethylene Glycol (PEG 300/400) Low toxicity and widely used in various formulations.
Glycerol Viscous, but can be effective in some systems.

2. Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose a non-ionic surfactant to minimize potential interactions with your biological system.

  • Prepare Surfactant Solutions: Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Measure Solubility: Determine the solubility of your compound in the surfactant-containing buffer.

Table 3: Common Surfactants for Solubility Enhancement

SurfactantTypeTypical Concentration Range
Tween® 20/80 (Polysorbate) Non-ionic0.1% - 2% (v/v)
Cremophor® EL (Kolliphor® EL) Non-ionic0.5% - 5% (v/v)

dot

Solubilization_Strategy A Initial Solubility Issue B Preliminary Screening (Solvents, pH) A->B C Is Solubility Sufficient? B->C D Proceed with Experiment C->D Yes E Advanced Solubilization C->E No F Co-solvent Systems E->F G Surfactant Systems E->G H Complexation (Cyclodextrins) E->H I Amorphous Solid Dispersions E->I

Technical Support Center: Stability of 3,6-Diphenyl-1,2,4-triazin-5-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Diphenyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the underlying chemistry of the 1,2,4-triazine core and the influence of its substituents, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing or reducing agents. The 1,2,4-triazine ring is susceptible to degradation under certain conditions, and the phenyl and hydroxyl substituents can also play a role in its reactivity.[1]

Q2: How does pH impact the stability of the compound?

A2: The pH of the solution is a critical factor. The 1,2,4-triazine ring can be susceptible to both acid- and base-catalyzed hydrolysis.[1] Extreme pH values should generally be avoided during storage and handling unless required for a specific experimental step. For many pharmaceutical compounds, ionization state, which is pH-dependent, can alter degradation pathways.[2]

Q3: Is this compound sensitive to light?

A3: Yes, compounds with heterocyclic aromatic ring systems like 1,2,4-triazines can be susceptible to photodegradation.[3][4] It is recommended to protect solutions of this compound from light, especially UV radiation, by using amber vials or by working in a dark environment. Photodegradation can lead to the formation of various byproducts and a loss of the parent compound.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The choice of solvent is also important; aprotic solvents may offer better stability than aqueous solutions for long-term storage.

Q5: Can I anticipate the major degradation products?

A5: Based on the structure, potential degradation pathways include hydrolysis of the 1,2,4-triazine ring, which could lead to ring-opened products. Oxidation of the hydroxyl group is another possibility. The specific degradation products will depend on the stress conditions applied.[5][6]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Color change of the solution (e.g., yellowing) Oxidation of the compound or formation of degradation products.1. Prepare fresh solutions before use. 2. De-gas solvents to remove dissolved oxygen. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 4. Investigate the use of antioxidants if compatible with the experimental system.
Precipitation or cloudiness in the solution Poor solubility, degradation leading to insoluble products, or pH shift.1. Confirm the solubility of the compound in the chosen solvent at the desired concentration. 2. Use a co-solvent to improve solubility. 3. Filter the solution through a 0.22 µm filter before use. 4. Check the pH of the solution and adjust if necessary, keeping in mind the pH stability profile.
Loss of biological activity or inconsistent results Degradation of the parent compound.1. Perform a stability-indicating HPLC analysis to determine the concentration of the active compound. 2. Prepare fresh solutions for each experiment. 3. Review storage and handling procedures to minimize exposure to light, extreme temperatures, and pH.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct forced degradation studies to identify potential degradation products and their retention times.[1][7] 2. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products. 3. Characterize the new peaks using mass spectrometry to understand the degradation pathway.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen peroxide

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Temperature-controlled incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Test Solutions: Dilute the stock solution with the respective stress solutions to a final concentration of 100 µg/mL.

    • Acid Hydrolysis: 0.1 N HCl

    • Base Hydrolysis: 0.1 N NaOH

    • Neutral Hydrolysis: Water (pH ~7)

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Degradation: Store solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photodegradation: Expose the solution to light in a photostability chamber.

  • Incubation: Incubate the test solutions for a defined period (e.g., 24, 48, 72 hours). Take samples at various time points.

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. A general method is provided below.

  • Data Analysis: Calculate the percentage of the remaining parent compound and identify the formation of any degradation products.

Protocol 2: General Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a suitable low percentage of B, and gradually increase to elute the compound and its potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (determined by UV scan) or MS.

  • Injection Volume: 10 µL

Visualizing Potential Degradation

A plausible degradation pathway for 1,2,4-triazines is hydrolytic ring opening. The following diagram illustrates a hypothetical hydrolytic degradation of the 1,2,4-triazine ring.

G This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate Hydrolysis (H₂O) Degradation Products Degradation Products Ring-Opened Intermediate->Degradation Products Further Decomposition

Caption: Hypothetical hydrolytic degradation pathway.

References

  • Oxidative degradation of triazine derivatives in aqueous medium: a radi
  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology.
  • Photodegradation study of some triazine-type herbicides.
  • 3,5-Diphenyl-1,2,4-triazin-6(1H)-one: synthesis, and X-ray and DFT-calculated structures. Acta Crystallographica Section C: Structural Chemistry.
  • Technical Support Center: Analytical Methods for 5-Phenyl-1,2,4-Triazine. Benchchem.
  • ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H).
  • Determination of hydroxy-s-triazines in water using HPLC or GC-MS.
  • Synthesis, spectroscopic, DFT and optoelectronic studies of 2-benzylidene-3-hydroxy –1-(5,6-diphenyl-1,2,4-triazine-3-yl)hydrazine metal complexes.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. PMC - NIH.
  • Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H). PubMed.
  • Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using Fe₃O₄/SiO₂/TiO₂ Photoc
  • 5,6-DIPHENYL-3-HYDROXY-1,2,4-TRIAZINE AldrichCPR. Sigma-Aldrich.
  • Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents.
  • The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples.
  • Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Journal of the Chemical Society of Pakistan.
  • Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. PMC - PubMed Central.
  • Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds. Benchchem.
  • Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. PubMed.
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.
  • 5,6-diphenyl-1,2,4-triazin-3(2H)-one. PubChem.
  • UHPLC Separation of Triazine Herbicides at Elevated Temper
  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances.
  • synthesis, tautomerism, and molecular structure of 3,6-diphenyl-4H-1,2,4,5-thiatriazine as a precursor to the 1,2,4,5-thi
  • 3-(2-Pyridyl)
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Solvent-Free Reaction of 3,6-Diaryl-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryloxazoles.
  • 36214-25-2, this compound Formula. ECHEMI.
  • Application Notes and Protocols for the Analytical Detection of 4,6-Diphenyl-1,3,5-triazin-2-ol. Benchchem.
  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI.
  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH.

Sources

managing side reactions during the formation of 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,6-Diphenyl-1,2,4-triazin-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing side reactions and optimizing the synthesis of this important heterocyclic scaffold.

I. Introduction to the Synthesis and its Challenges

The formation of this compound, which exists in tautomeric equilibrium with 5,6-Diphenyl-1,2,4-triazin-3(2H)-one, is most commonly achieved through the cyclocondensation of benzil (a 1,2-dicarbonyl compound) with semicarbazide. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete cyclization, and the formation of persistent impurities that complicate purification. This guide provides a systematic approach to understanding and mitigating these challenges.

The core of this synthesis lies in the nucleophilic attack of semicarbazide on the dicarbonyl centers of benzil, followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazine ring. The efficiency of this process is highly dependent on the reaction conditions, the purity of the starting materials, and the proper management of the reaction work-up.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The cyclocondensation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials (benzil and semicarbazide) are still present after the recommended reaction time, consider extending the reflux time or moderately increasing the temperature.

  • Purity of Starting Materials: Impurities in benzil or semicarbazide can lead to the formation of undesired byproducts, consuming the reactants and lowering the yield of the target molecule. Ensure the purity of your starting materials before commencing the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial. While ethanol or acetic acid are commonly used, the reaction may require optimization for your specific laboratory conditions. If using semicarbazide hydrochloride, ensure an adequate amount of a base, such as sodium acetate, is used to liberate the free semicarbazide.

  • Product Loss During Work-up: The precipitation and filtration steps can lead to significant product loss if not performed carefully. Ensure the product is fully precipitated by cooling the reaction mixture sufficiently and using an appropriate anti-solvent if necessary. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.

Issue 2: Presence of a Persistent Impurity

Question: I am observing a persistent impurity in my product that is difficult to remove by recrystallization. What could it be and how can I get rid of it?

Answer:

The most common and persistent impurity in this synthesis is the benzil semicarbazone intermediate . This side product arises from the initial condensation of semicarbazide with one of the carbonyl groups of benzil, but the subsequent intramolecular cyclization to form the triazine ring is incomplete.

Mechanism of Side Product Formation:

Benzil Benzil Intermediate Benzil Semicarbazone (Side Product) Benzil->Intermediate + Semicarbazide Semicarbazide Semicarbazide Semicarbazide->Intermediate Incomplete_Cyclization Incomplete Cyclization Intermediate->Incomplete_Cyclization Insufficient heat/time Incorrect pH Product This compound (Desired Product) Incomplete_Cyclization->Product Further Reaction Needed

Caption: Formation of the benzil semicarbazone side product due to incomplete cyclization.

Solutions for Removing the Semicarbazone Impurity:

  • Drive the Cyclization to Completion: The most effective way to minimize this impurity is to ensure the cyclization reaction goes to completion. This can be achieved by:

    • Extending the Reaction Time: Continue refluxing the reaction mixture until TLC analysis shows the disappearance of the semicarbazone spot.

    • Optimizing the pH: The cyclization step is often acid or base-catalyzed. If using semicarbazide hydrochloride with sodium acetate, the resulting acetic acid can help catalyze the cyclization. In some cases, adding a catalytic amount of a stronger acid might be beneficial, but this should be done with caution to avoid hydrolysis of the product.

  • Purification Strategies:

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for separating the more polar semicarbazone from the desired triazinone. A silica gel column with a gradient elution of ethyl acetate in hexane is typically effective.

    • Recrystallization with Solvent Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethanol-water or ethyl acetate-hexane, might provide better separation than a single solvent.

Issue 3: Product Characterization and Tautomerism

Question: How can I confirm the structure of my product and which tautomeric form (this compound vs. 5,6-Diphenyl-1,2,4-triazin-3(2H)-one) is dominant?

Answer:

The product exists in a tautomeric equilibrium between the hydroxyl (-ol) and the oxo (-one) forms. In the solid state and in most common NMR solvents, the oxo form (5,6-Diphenyl-1,2,4-triazin-3(2H)-one) is generally the predominant tautomer .[1]

Spectroscopic Characterization:

A combination of spectroscopic methods is essential for unambiguous structure confirmation.

Technique Expected Observations for 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
¹H NMR A broad singlet in the downfield region (around 12-13 ppm) corresponding to the N-H proton of the triazinone ring. Aromatic protons will appear as multiplets in the 7-8 ppm range.
¹³C NMR A peak corresponding to the carbonyl carbon (C=O) of the triazinone ring will be observed in the range of 160-165 ppm.
FT-IR A strong absorption band for the C=O stretch of the amide group will be present around 1650-1700 cm⁻¹. An N-H stretching band will also be visible around 3100-3300 cm⁻¹.
Mass Spec The molecular ion peak [M]+• should be observed at m/z corresponding to the molecular weight of the compound (C₁₅H₁₁N₃O, MW: 249.27 g/mol ).[2]

Tautomerism Visualization:

Caption: Tautomeric equilibrium between the -one and -ol forms.

III. Optimized Experimental Protocol

This protocol is a refined procedure for the synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one, incorporating best practices to minimize side reactions.

Materials:

  • Benzil

  • Semicarbazide hydrochloride

  • Anhydrous sodium acetate

  • Ethanol (95% or absolute)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1 equivalent), semicarbazide hydrochloride (1.1 equivalents), and anhydrous sodium acetate (2.2 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the benzil spot has been consumed and the intermediate semicarbazone spot is minimal.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. Pour the cooled mixture into a beaker of cold water with stirring to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove any remaining soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product as a crystalline solid.[3]

Purification Workflow:

Crude Crude Product (from precipitation) Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Check_Purity Purity Check (TLC, NMR) Recrystallization->Check_Purity Pure_Solid Pure Crystalline Solid (>95% purity) Column Column Chromatography (if impurities persist) High_Purity High Purity Product (>98% purity) Column->High_Purity Check_Purity->Pure_Solid Purity OK Check_Purity->Column Impurities Present

Caption: Recommended purification workflow for this compound.

IV. Frequently Asked Questions (FAQs)

  • Q1: Can I use semicarbazide base directly instead of the hydrochloride salt?

    • A1: Yes, if you have access to semicarbazide free base, you can use it directly (1.1 equivalents). In this case, you would omit the sodium acetate from the reaction mixture.

  • Q2: What is the role of sodium acetate in the reaction?

    • A2: Sodium acetate acts as a base to neutralize the HCl from semicarbazide hydrochloride, liberating the free semicarbazide nucleophile. The in-situ formation of acetic acid can also help catalyze the cyclization and dehydration steps.

  • Q3: My product is an off-white or yellowish color. Is this normal?

    • A3: The pure product is typically a white or pale yellow crystalline solid. A significant yellow or brownish color may indicate the presence of impurities. Effective recrystallization should yield a purer, lighter-colored product.

  • Q4: Can I use a different solvent for the reaction?

    • A4: Glacial acetic acid can also be used as a solvent and catalyst, which may accelerate the reaction. However, it can be more challenging to remove during work-up. Other high-boiling point alcohols like n-butanol can also be employed.

V. References

  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. BenchChem.

  • BenchChem. (2025). Common problems in 1,2,4-triazine synthesis and solutions. BenchChem.

  • PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Nagendrappa, G. (2010). Electronic Effects in the Cyclocondensation of Benzil. Resonance, 15(2), 138-148.

  • Asghar, S. F., et al. (2008). Synthesis and cyclisation of 1,4-disubstituted semicarbazides. Natural Product Research, 22(15), 1349-1355.

  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024.

Sources

improving the reaction conditions for 3,6-Diphenyl-1,2,4-triazin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3,6-Diphenyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. Our goal is to empower you with the expertise to optimize your reaction conditions and achieve high-purity target compounds.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle your concerns.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can be attributed to several factors, ranging from reactant quality to suboptimal reaction parameters.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

  • Incomplete Reaction: The cyclocondensation may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials, primarily benzil and semicarbazide, will indicate the reaction's endpoint. If the reaction stalls, consider extending the reflux time.

  • Purity of Starting Materials: Impurities in benzil or semicarbazide can lead to undesired side reactions, consuming the reactants and lowering the yield of the desired product.[1]

    • Solution: Ensure the purity of your starting materials. Benzil should be a crystalline yellow solid, and semicarbazide hydrochloride should be a white crystalline powder. If necessary, recrystallize the benzil from ethanol prior to use.

  • Suboptimal Temperature: The reaction requires sufficient thermal energy to proceed efficiently.

    • Solution: Ensure the reaction mixture is maintained at a consistent and appropriate reflux temperature. The choice of solvent will dictate this temperature. For instance, using ethanol will result in a reflux temperature of approximately 78°C.

  • Moisture Contamination: The presence of water can interfere with the cyclization and dehydration steps of the reaction.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If using semicarbazide hydrochloride, the in-situ generation of semicarbazide is standard, but excess water should be avoided.

Question 2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I minimize their formation?

The presence of multiple spots on your TLC plate is a common indication of side product formation. Identifying these impurities is the first step toward optimizing your reaction to favor the desired product.

  • Semicarbazone Intermediate: The initial condensation of benzil with semicarbazide forms a semicarbazone intermediate. Incomplete cyclization will result in this intermediate remaining in the final product mixture.[1]

    • Solution: Ensure adequate heating and reaction time to facilitate the subsequent cyclization of the semicarbazone. The use of a catalytic amount of acid, such as acetic acid, can promote this step.

  • Unreacted Starting Materials: If the reaction is not driven to completion, you will observe spots corresponding to benzil and semicarbazide on your TLC plate.

    • Solution: As mentioned previously, monitor the reaction via TLC and consider extending the reaction time or optimizing the temperature.

  • Self-Condensation Products: Under certain conditions, benzil can undergo self-condensation, leading to complex byproducts.

    • Solution: Maintaining the recommended reaction temperature and stoichiometry can help minimize these side reactions.

Question 3: I'm struggling with the purification of the final product. What are the most effective purification strategies?

Effective purification is critical for obtaining high-purity this compound. A combination of techniques is often most successful.

  • Recrystallization: This is the most common and effective method for purifying the crude product.[1][3]

    • Recommended Solvents: Ethanol or a mixture of ethanol and water are excellent choices for recrystallization.[1] The product should be soluble in the hot solvent and precipitate upon cooling.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a powerful alternative.[1][3]

    • Eluent System: A gradient elution with a solvent system such as hexane/ethyl acetate is typically effective for separating the desired triazine from non-polar impurities and more polar side products.

  • Washing: A preliminary wash of the crude product can remove a significant amount of impurities before the final purification step.[3]

    • Procedure: Wash the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Cold water or diethyl ether can be effective for this purpose.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What is the primary synthetic route for this compound?

The most common and direct method is the cyclocondensation reaction between benzil (a 1,2-dicarbonyl compound) and semicarbazide.[2][4] This reaction is typically carried out under reflux conditions in a suitable solvent.

What are the key starting materials for this synthesis?

The essential precursors are:

  • Benzil: A 1,2-dicarbonyl compound.

  • Semicarbazide or Semicarbazide Hydrochloride: If the hydrochloride salt is used, a base such as sodium acetate is required to liberate the free semicarbazide in situ.[1]

What are the typical reaction conditions?

The reaction is generally performed at elevated temperatures, typically under reflux, for several hours. Common solvents include ethanol, n-butanol, or acetic acid.[2][3] The choice of solvent will influence the reaction time and temperature.

What is the mechanism of the reaction between benzil and semicarbazide?

The reaction proceeds through a two-step mechanism:

  • Condensation: The amino group of semicarbazide nucleophilically attacks one of the carbonyl carbons of benzil, followed by dehydration to form a semicarbazone intermediate.

  • Cyclization: The terminal amino group of the semicarbazone moiety then attacks the second carbonyl group of the benzil backbone, leading to an intramolecular cyclization. A final dehydration step yields the aromatic 1,2,4-triazine ring.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • Benzil (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol (or n-butanol)

  • Glacial acetic acid (catalytic amount, optional)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzil in ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of semicarbazide hydrochloride and sodium acetate in a minimal amount of water. Add this aqueous solution to the ethanolic solution of benzil. A catalytic amount of glacial acetic acid can also be added at this stage.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete (indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate of the crude product should form. If precipitation is slow, scratching the inside of the beaker with a glass rod can induce crystallization.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol-water mixture. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and acquiring NMR and IR spectra to confirm its identity and purity.

Optimizing Reaction Conditions: A Tabular Summary

The following table summarizes the influence of various reaction parameters on the synthesis of related 1,2,4-triazine derivatives and can serve as a guide for optimizing the synthesis of this compound.[1]

ParameterVariationGeneral Effect on Yield and Reaction Rate
Solvent Ethanol, n-Butanol, Acetic Acid, DMFChoice of solvent affects reflux temperature and solubility of reactants. Ethanol and n-butanol are common choices. Acetic acid can act as both solvent and catalyst. DMF allows for higher reaction temperatures.
Catalyst None, Acetic Acid, p-TSAAcid catalysts can accelerate the cyclization and dehydration steps. The reaction can often proceed without a catalyst, albeit at a slower rate.
Base (if using Semicarbazide HCl) Sodium Acetate, Triethylamine, Potassium CarbonateA base is required to neutralize the HCl and liberate free semicarbazide. Sodium acetate is a mild and effective choice.
Temperature RefluxHigher temperatures generally increase the reaction rate but can also lead to the formation of side products if excessive. Reflux is the standard condition.
Reaction Time 3 - 8 hoursReaction time should be optimized by monitoring the reaction progress via TLC to ensure completion without significant degradation or side product formation.

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Benzil in Ethanol C 3. Combine Reactants A->C B 2. Prepare Semicarbazide Solution (aq.) B->C D 4. Reflux (3-6h) C->D E 5. Cool to RT D->E Reaction Completion (TLC) F 6. Precipitate in Ice-Water E->F G 7. Vacuum Filtration F->G H 8. Recrystallize from Ethanol/Water G->H Crude Product I 9. Vacuum Filtration H->I J 10. Dry under Vacuum I->J K Characterization (MP, NMR, IR) J->K Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Low Yield or Impure Product Purity Check Starting Material Purity Start->Purity TLC Analyze Reaction Mixture by TLC Start->TLC Conditions Review Reaction Conditions Start->Conditions Recrystallize Recrystallize Starting Material Purity->Recrystallize Impurities Detected Extend_Time Extend Reaction Time TLC->Extend_Time Incomplete Reaction Purify Purify by Column Chromatography TLC->Purify Multiple Products Optimize_Temp Optimize Temperature Conditions->Optimize_Temp Suboptimal Parameters Wash Wash Crude Product Purify->Wash

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Nongkhlaw, R. L., & Myrboh, B. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. Available from: [Link]

  • El-Gendy, Z., & Abdel-Rahman, R. M. (2020). A Convenient Synthesis and Reactions of some Substituted 1,2,4-Triazine, and Their Derivatives with Carbazole, Sulfonamide and Trityl Chloride Moiety of Biological Interest. European Journal of Molecular & Clinical Medicine, 7(8), 2515-8260.
  • da Silva, A. C., et al. (2010). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 15(11), 7737-7755. Available from: [Link]

  • Gompper, R., & Mair, H.-J. (2007). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc, 2008(1), 1-32.
  • Rammohan, A., et al. (2023). Solvent-Free Reaction of 3,6-Diaryl-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryloxazoles. Chemistry of Heterocyclic Compounds, 59, 1-3.
  • Khan, I., et al. (2018). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Journal of the Chemical Society of Pakistan, 40(1).
  • El-Sayed, W. A., et al. (2012). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. International Journal of Organic Chemistry, 2(3), 256-275.
  • de Oliveira, C. S., et al. (2016). The use of benzil to obtain functionalized N-heterocycles. Journal of the Brazilian Chemical Society, 27(10), 1883-1890. Available from: [Link]

  • Al-Obaidi, A. S. M., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 548-560. Available from: [Link]

Sources

Technical Support Center: 3,6-Diphenyl-1,2,4-triazin-5-ol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,6-Diphenyl-1,2,4-triazin-5-ol. This resource provides in-depth, field-proven insights into the common challenges encountered during the synthesis, purification, and characterization of this compound. The following question-and-answer format is designed to directly address specific issues and provide robust, scientifically-grounded solutions.

Section 1: Synthesis & Purification Troubleshooting

The most common synthesis route to this compound and its tautomer, 5,6-diphenyl-1,2,4-triazin-3(2H)-one, involves the cyclocondensation of benzil with semicarbazide hydrochloride.[1][2] This seemingly straightforward reaction can present several challenges.

Q1: My reaction yield is consistently low or I've isolated an unexpected product. What's going wrong?

Low yields often stem from suboptimal reaction conditions, incomplete cyclization, or competing side reactions. Let's break down the potential causes and solutions.

Potential Cause 1: Incomplete Initial Condensation The first step is the formation of a semicarbazone intermediate from benzil and semicarbazide. If this reaction is incomplete before the cyclization is initiated, your overall yield will suffer.

  • Expert Insight: Ensure your starting materials are pure. Benzil can oxidize over time, and semicarbazide hydrochloride can vary in quality. It is advisable to monitor the formation of the intermediate via Thin-Layer Chromatography (TLC) before proceeding to the cyclization step.

Potential Cause 2: Incorrect pH for Cyclization The final ring-closing step is sensitive to pH. Conditions that are too acidic or too basic can hinder the reaction or promote side product formation. The reaction is typically performed in a refluxing solvent like ethanol or a mixture of ethanol and water.

  • Troubleshooting Protocol:

    • Monitor pH: If using semicarbazide hydrochloride, a base like sodium acetate is often added to buffer the reaction mixture. Ensure the stoichiometry is correct.

    • Solvent Choice: While ethanol is common, if you suspect solubility issues with your intermediate, a co-solvent like dioxane might be beneficial.[3]

    • Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient duration (often several hours). Monitor progress by TLC until the starting materials are consumed.

Potential Cause 3: Side Reactions The reaction of unsymmetrical 1,2-diketones can lead to mixtures of regioisomers. While benzil is symmetrical, impurities or degradation products could potentially lead to unexpected side products.[1]

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to diagnose yield issues systematically.

G start Low Yield Observed check_sm Verify Purity of Benzil & Semicarbazide HCl start->check_sm impure_sm Purify Starting Materials (Recrystallize Benzil) check_sm->impure_sm Impure pure_sm Starting Materials are Pure check_sm->pure_sm Pure check_tlc Monitor Reaction by TLC. Is intermediate forming? pure_sm->check_tlc no_intermediate Optimize Condensation Step: - Adjust solvent - Check temperature check_tlc->no_intermediate No intermediate_ok Intermediate Forms, but Product Yield is Low check_tlc->intermediate_ok Yes check_cyclization Optimize Cyclization Step: - Verify pH/buffer - Extend reflux time intermediate_ok->check_cyclization check_workup Review Workup & Purification: - Check for product loss during extraction/filtration - Optimize recrystallization solvent check_cyclization->check_workup

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data and, consequently, the foundation of successful research and development. This guide provides an in-depth, comparative analysis of analytical method validation for the quantification of 3,6-Diphenyl-1,2,4-triazin-5-ol, a heterocyclic compound of interest in medicinal chemistry. We will explore the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach. This guide is structured to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy methodology.

The Critical Role of Method Validation

Before delving into the experimental specifics, it is paramount to understand why we validate analytical methods. Method validation provides documented evidence that a procedure is suitable for its intended purpose. For a novel compound like this compound, a validated analytical method ensures the accuracy, precision, and reliability of quantitative data, which is crucial for everything from pharmacokinetic studies to quality control in manufacturing. Our validation strategy is firmly grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Primary Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with a UV detector is often the workhorse of pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability. For a chromophore-containing molecule like this compound, UV detection is a logical and efficient choice.

Experimental Workflow for HPLC-UV Method Validation

The validation of our HPLC-UV method for this compound will encompass the following key parameters:

HPLC-UV Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column_Selection Column Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Wavelength_Selection Wavelength Selection Mobile_Phase_Optimization->Wavelength_Selection Specificity Specificity Wavelength_Selection->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC-UV Method Validation.

Detailed Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • A stock solution of this compound is prepared by dissolving 10 mg of the compound in 10 mL of methanol to achieve a concentration of 1 mg/mL.

  • Working standards are prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its hydrophobic properties, which are well-suited for retaining the phenyl groups of the analyte.

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. The formic acid helps to ensure good peak shape by protonating any free silanol groups on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm. This wavelength is commonly used for aromatic compounds and provides a good starting point for method development.

3. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (mobile phase), a placebo (if in a formulation), and the analyte standard, ensuring no interfering peaks at the retention time of this compound.

  • Linearity: A series of at least five concentrations of the analyte are prepared and injected. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed. An R² value of >0.999 is typically desired.

  • Range: The range is established based on the linearity data and the intended application of the method. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[3]

  • Accuracy: Determined by recovery studies. A known amount of the analyte is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections (n=6) of the same standard solution are performed on the same day, and the relative standard deviation (RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on different days by different analysts to assess the variability of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: The reliability of the method is assessed by deliberately introducing small variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.

Comparative Analytical Method: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6]

Experimental Workflow for LC-MS/MS Method Validation

The validation workflow for LC-MS/MS is similar to that of HPLC-UV, with the addition of mass spectrometer-specific parameters.

LC-MS/MS Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) LC_Optimization LC Optimization MS_Parameter_Tuning MS Parameter Tuning LC_Optimization->MS_Parameter_Tuning MRM_Transition_Selection MRM Transition Selection MS_Parameter_Tuning->MRM_Transition_Selection Specificity_Selectivity Specificity_Selectivity MRM_Transition_Selection->Specificity_Selectivity Linearity Linearity Specificity_Selectivity->Linearity Range Range Linearity->Range Accuracy_Recovery Accuracy_Recovery Range->Accuracy_Recovery Precision Precision Accuracy_Recovery->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Matrix_Effect Matrix_Effect LOD_LOQ->Matrix_Effect Stability Stability Matrix_Effect->Stability

Caption: Workflow for LC-MS/MS Method Validation.

Detailed Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Similar to the HPLC-UV method, stock and working solutions are prepared. For analysis in biological fluids (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is typically required.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column with a smaller particle size (e.g., <2 µm) is often used for faster analysis.

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of acetonitrile and 0.1% formic acid in water is suitable.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely to be effective for this nitrogen-containing heterocyclic compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). This highly selective detection method minimizes interferences.

Performance Comparison: HPLC-UV vs. LC-MS/MS

ParameterHPLC-UVLC-MS/MSRationale for Performance
Specificity GoodExcellentLC-MS/MS offers superior specificity due to the selection of precursor and product ions in MRM mode, which is less susceptible to co-eluting impurities.
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL rangeMass spectrometric detection is inherently more sensitive than UV detection, allowing for the quantification of much lower concentrations.
Linearity (R²) >0.999>0.999Both techniques can achieve excellent linearity over their respective dynamic ranges.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy when properly validated.
Precision (%RSD) <2%<5%Both techniques demonstrate high precision, with HPLC-UV often showing slightly lower RSD due to the simpler instrumentation.
Robustness HighModerateHPLC-UV systems are generally considered more robust and less prone to matrix effects compared to LC-MS/MS.
Cost & Complexity LowerHigherHPLC-UV instrumentation is more affordable and requires less specialized expertise to operate and maintain.
Throughput ModerateHigh (with UHPLC)The use of UHPLC systems with LC-MS/MS allows for faster run times and higher sample throughput.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent upon the specific requirements of the application. For routine quality control and assays where the analyte concentration is relatively high, a validated HPLC-UV method provides a reliable, robust, and cost-effective solution. The experimental data presented in this guide demonstrate that such a method can be validated to meet the stringent requirements of regulatory bodies.

Conversely, when high sensitivity is paramount, such as in bioanalytical studies or trace impurity analysis, LC-MS/MS is the superior technique. Its exceptional selectivity and low detection limits allow for the accurate quantification of the analyte in complex matrices where HPLC-UV would be inadequate.

Ultimately, a thorough understanding of the principles of analytical method validation, as outlined in the ICH guidelines, is essential for any researcher or scientist. By applying these principles, one can develop and validate a method that is fit for its intended purpose, ensuring the generation of high-quality, defensible data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Chromatographic Methods for Analysis of Triazine Herbicides - Semantic Scholar. [Link]

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A Comparative Guide to the Biological Activity of 3,6-Diphenyl-1,2,4-triazin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,4-triazine ring system is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Recognized as a "privileged scaffold," its derivatives demonstrate a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The versatility of the triazine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of analogs derived from the 3,6-Diphenyl-1,2,4-triazin-5-ol core, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic potential of this promising class of compounds.

Comparative Analysis of Biological Activities

The substitution pattern on the phenyl rings at the C3 and C6 positions, along with modifications at the C5 position, profoundly influences the biological profile of the 1,2,4-triazine core. This section dissects the key activities reported for these analogs, supported by quantitative data and mechanistic insights.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Derivatives of the 1,2,4-triazine scaffold have emerged as a promising class of antineoplastic agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2][4][6][7] The primary mechanism often involves the inhibition of critical signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.[1]

Structure-Activity Relationship (SAR) Insights: The anticancer potency is highly dependent on the nature and position of substituents on the C3 and C6 phenyl rings.

  • Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl rings can enhance cytotoxic activity.

  • Heterocyclic substitutions , such as replacing a phenyl ring with a thienyl or pyridyl group, have been shown to modulate activity, sometimes leading to increased potency.[1]

  • Modifications at the C5 position , such as converting the hydroxyl group to a thione or introducing different alkyl/aryl groups, significantly impact the molecule's interaction with biological targets.

Quantitative Comparison of Anticancer Activity:

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeatureReference
Analog A (Example) HCT-116 (Colon)6.714-chlorophenyl at C6[7]
Analog B (Example) HepG-2 (Liver)8.254-methoxyphenyl at C6[7]
Xanthone-Triazine 7a HCT-116 (Colon)1.8Xanthone conjugate[8]
Xanthone-Triazine 7e A-172 (Glioblastoma)1.2Xanthone conjugate[8]
Triazine-Quinoline 8e COX-2 Inhibition0.047Quinoline Hybrid[9]

Mechanism of Action: Kinase Inhibition Many 1,2,4-triazine analogs function as ATP-competitive inhibitors of protein kinases, which are crucial for cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinases is a hallmark of many cancers. By blocking the ATP-binding pocket, these compounds can halt the phosphorylation cascade, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_1 Kinase A (e.g., PI3K) Receptor->Kinase_1 Activates Kinase_2 Kinase B (e.g., Akt) Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase C (e.g., mTOR) Kinase_2->Kinase_3 Phosphorylates Proliferation Cell Proliferation & Survival Kinase_3->Proliferation Promotes Triazine_Analog 1,2,4-Triazine Analog Triazine_Analog->Kinase_2 Inhibits

Generic kinase inhibition pathway by 1,2,4-triazine analogs.
Anti-inflammatory Activity: Dual Inhibition of COX and LOX Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Certain 1,2,4-triazine analogs have demonstrated potent anti-inflammatory effects, often through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9]

Structure-Activity Relationship (SAR) Insights: The development of triazine-based anti-inflammatory agents focuses on achieving selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme to minimize gastrointestinal side effects associated with traditional NSAIDs.[9]

  • Hybrid Molecules: Synthesizing hybrid molecules that conjugate the 1,2,4-triazine core with other known anti-inflammatory scaffolds (e.g., quinoline) has yielded compounds with potent dual COX-2/15-LOX inhibitory activity.[9]

  • Hydrazone Moiety: The incorporation of a hydrazone moiety has been linked to potent inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.

Quantitative Comparison of Anti-inflammatory Activity:

Compound/AnalogTargetIC50 (µM)Key Structural FeatureReference
Triazine-Quinoline 8e COX-20.047Quinoline Hybrid[9]
Triazine-Quinoline 8e 15-LOX1.81Quinoline Hybrid[9]
Celecoxib (Reference) COX-20.045Standard NSAID[9]
Quercetin (Reference) 15-LOX3.34Natural Flavonoid[9]
Analog 4f Carrageenan-induced edemaHighest ActivityN-arylidene-N'-triazinyl hydrazine[10]

Mechanism of Action: Modulation of Inflammatory Mediators 1,2,4-triazine analogs can suppress inflammatory responses by inhibiting enzymes like COX-2, which are responsible for producing prostaglandins.[9] Some derivatives also inhibit the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (TNF-α, IL-6), key mediators in the inflammatory cascade.[9][11] This is often achieved by blocking signaling pathways such as p38 MAPK and NF-κB.[11][12]

Antimicrobial Activity: Combating Drug Resistance

The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[5] 1,2,4-triazine derivatives have shown promising activity against a spectrum of bacterial and fungal strains.[5][13]

Structure-Activity Relationship (SAR) Insights:

  • Fused Ring Systems: Fusing the triazine ring with other heterocyclic systems (e.g., imidazo[2,1-c][2][6][10]triazines) can enhance the antimicrobial spectrum and potency.[13]

  • Thione Group: The presence of a thione (C=S) group, often at the C3 or C5 position, is a common feature in many microbially active triazole and triazine derivatives.[14]

  • Substituents on Fused Rings: The nature of substituents on rings fused to the triazine core plays a critical role in determining the minimum inhibitory concentration (MIC).

Quantitative Comparison of Antimicrobial Activity (MIC):

Compound/AnalogMicroorganismMIC (µg/mL)Key Structural FeatureReference
Analog 9 E. coli1.95Pyrimido-triazine[13]
Analog 5 E. coli1.95Pyrimido-triazine[13]
Analog 9 B. cereus3.91Pyrimido-triazine[13]
Analog 4 S. aureus16Imidazo-triazine[13]

Experimental Protocols and Workflows

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key biological activities of this compound analogs.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the triazine analogs in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.[1]

MTT_Assay_Workflow node_style_step node_style_step node_style_reagent node_style_reagent node_style_result node_style_result A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Add Triazine Analogs (Serial Dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I Triazine_Synthesis compound1 R2-C(=O)-C(=O)-R3 (1,2-Dicarbonyl) reagents Acetic Acid Δ (Heat) compound1->reagents compound2 + R1-C(=O)-NHNH2 (Acid Hydrazide) compound2->reagents result 3,5,6-Trisubstituted 1,2,4-Triazine reagents->result

General synthesis scheme for 1,2,4-triazine derivatives.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly versatile and promising platform for the development of novel therapeutics. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to the core structure can yield potent and selective agents with anticancer, anti-inflammatory, and antimicrobial activities. Hybridization of the triazine core with other pharmacologically active moieties has proven to be a particularly fruitful strategy for developing multi-target-directed ligands.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring the full potential of these analogs against other therapeutic targets, such as those involved in neurodegenerative diseases like Alzheimer's, is a compelling avenue for further investigation. [15][16]The continued exploration of this privileged scaffold is poised to deliver the next generation of innovative medicines.

References

  • Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. PubMed.
  • Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. Arzneimittelforschung.
  • Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. PubMed Central.
  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate.
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  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI.
  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Article.
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  • Design, synthesis and biological evaluation of novel anti-cytokine 1,2,4-triazine derivatives. ResearchGate.
  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. ResearchGate.
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  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a]t[3][6][9]riazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. Available at:

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central.
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  • (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate.
  • Synthesis and biological activities of some 3,6-disubstituted thiazolo[3,2-b]t[2][6][10]riazoles. Article. Available at:

  • Design, synthesis, and biological evaluation of some 2-(3-oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide hybrids as MTDLs for Alzheimer's disease therapy. PubMed.
  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Some 2-(3-oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide Hybrids as MTDLs for Alzheimer's Disease Therapy. ResearchGate.
  • Design, Synthesis, Molecular Docking and Anti-Microbial Activities of Some New 1, 2-Diazine and 1, 2, 4-Triazine Derivatives Containing Phenidone. Advanced Journal of Chemistry, Section A.
  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI.

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A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 3,6-Diphenyl-1,2,4-triazin-5-ol, a molecule with potential applications stemming from the diverse biological activities of the 1,2,4-triazine scaffold, rigorous purity assessment is a non-negotiable step.[1][2] Impurities, even in minute quantities, can introduce confounding variables in biological assays, exhibit their own pharmacology or toxicity, and ultimately compromise preclinical and clinical outcomes.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of synthesized this compound. We will move beyond simple procedural lists to explore the underlying principles, the rationale for methodological choices, and the synergistic power of orthogonal techniques. Our approach is designed to be a self-validating framework, ensuring that the data generated is both accurate and defensible.

Understanding the Challenge: Potential Impurities in Synthesis

A robust purity assessment strategy begins with understanding the potential impurities. The synthesis of this compound, like many triazines, often involves the cyclocondensation of a 1,2-dicarbonyl compound (e.g., benzil) with an aminoguanidine derivative or similar precursor.[1][3] This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual benzil or other precursors.

  • Reaction Intermediates: Incompletely cyclized products.

  • Isomeric Byproducts: Structural isomers formed through alternative reaction pathways.

  • Reagent-Related Impurities: Contaminants from the reagents used in the synthesis.

  • Degradation Products: Compounds formed during work-up, purification, or storage.

No single analytical method can definitively identify and quantify all potential impurities. Therefore, a multi-faceted, orthogonal approach is essential for a comprehensive purity profile.

The Analytical Workflow: An Orthogonal Approach

An effective purity assessment workflow leverages multiple techniques that measure different physicochemical properties of the compound. This ensures that impurities missed by one method are detected by another. Our recommended workflow prioritizes High-Performance Liquid Chromatography (HPLC) as the primary quantitative tool, supported by Nuclear Magnetic Resonance (NMR) for structural confirmation and thermal methods for bulk property analysis.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_result Final Assessment Syn Synthesized This compound HPLC Primary Analysis: HPLC-UV/DAD (Quantitative Purity) Syn->HPLC NMR Structural Confirmation: ¹H & ¹³C NMR (Identity & Solvent Impurities) HPLC->NMR MS Mass Verification: LC-MS (Impurity Identification) HPLC->MS Thermal Bulk Properties: DSC / TGA (Crystallinity & Thermal Stability) HPLC->Thermal Report Certificate of Analysis (Purity >95% Established) HPLC->Report NMR->Report NMR->Report MS->Report MS->Report Thermal->Report Thermal->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

Comparative Analysis of Key Purity Assessment Techniques

The selection of an analytical technique should be driven by the specific information required. While High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination in pharmaceuticals, other methods provide critical, complementary data.[4][5][6]

Technique Principle Strengths Limitations Primary Use Case for this Compound
HPLC-UV/DAD Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, excellent for quantification (purity >99.9%).[7]Requires a chromophore (present in this molecule), may not detect non-UV active impurities.Primary method for quantitative purity determination and impurity profiling.
¹H qNMR Nuclear spin resonance in a magnetic field.Absolute quantification without a specific reference standard for the analyte, reveals structural information, detects residual solvents.[8]Lower sensitivity than HPLC, potential for signal overlap.[8]Orthogonal quantification, confirmation of identity, detection of proton-containing impurities and solvents.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Provides molecular weight information for impurity identification.[9]Response factors can vary significantly, making it less suitable for direct quantification without standards.Identification of unknown impurities detected by HPLC.
DSC Measures heat flow into a sample versus temperature.Rapid assessment of bulk purity (for high purity samples >98%), detects crystalline impurities.[10][11][12]Not suitable for amorphous or thermally labile compounds, cannot identify specific impurities.[13]Confirmatory analysis of bulk purity and detection of polymorphic forms.
TGA Measures mass change as a function of temperature.Quantifies volatile content (water, solvents), assesses thermal stability.[14][15]Does not provide information on non-volatile impurities.Determination of residual solvent/water content and decomposition profile.
FTIR Absorption of infrared radiation by molecular vibrations.Provides functional group information for identity confirmation.Not a quantitative technique for purity; insensitive to minor impurities.Rapid identity confirmation (fingerprinting) of the bulk material.

Experimental Protocols: A Practical Guide

The following protocols are provided as robust starting points for the analysis of this compound.

Primary Purity Assay: Reversed-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the gold standard for purity analysis of non-volatile organic molecules like our target compound.[4] We select a C18 column, as the diphenyl and triazine moieties will interact well with the non-polar stationary phase. A gradient elution is chosen to ensure that both potential polar and non-polar impurities are eluted and resolved from the main peak. Diode-Array Detection (DAD) is critical for checking peak purity and developing methods for future impurity identification.

HPLC_Protocol cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_data Data Analysis S1 Prepare Sample: ~1 mg/mL in Acetonitrile Injector Autosampler (10 µL injection) S1->Injector S2 Mobile Phase A: 0.1% Formic Acid in Water Pump Binary Pump (Gradient Elution) S2->Pump S3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile S3->Pump Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector DAD/UV Detector (254 nm & 280 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Result Calculate Purity: Area % Report CDS->Result

Caption: Workflow for HPLC purity analysis.

Detailed Methodology:

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.

  • Mobile Phase:

    • A: 0.1% Formic Acid in HPLC-grade Water

    • B: 0.1% Formic Acid in HPLC-grade Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm. Collect spectral data from 200-400 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability (Trustworthiness): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

Orthogonal Method: Quantitative ¹H NMR (qNMR)

Causality: qNMR provides an orthogonal measure of purity based on a different chemical principle (nuclear magnetic resonance) than HPLC (chromatography).[8] It allows for the determination of purity against a certified internal standard without needing a pure reference of the target compound itself. This method is excellent for detecting proton-bearing impurities that might not be UV-active or co-elute in HPLC. We choose maleic acid as an internal standard due to its chemical stability, high purity, and distinct, sharp singlet in a region unlikely to overlap with our analyte's aromatic signals.

Detailed Methodology:

  • Instrumentation: NMR spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard (IS): Certified maleic acid (high purity, accurately known concentration).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full magnetization recovery. This is critical for accurate integration.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and the signal from the internal standard (for maleic acid, the two olefinic protons appear as a singlet around 6.3 ppm).

  • Calculation: The purity is calculated using the following formula:

    Purity (% w/w) = (Ianalyte / IIS) × (NIS / Nanalyte) × (MWanalyte / MWIS) × (mIS / manalyte) × PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PIS = Purity of the internal standard

Bulk Analysis: Differential Scanning Calorimetry (DSC)

Causality: DSC is a powerful technique for assessing the purity of highly crystalline organic compounds.[11][16] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point endotherm.[11] This phenomenon, described by the van't Hoff equation, allows for the calculation of the total mole fraction of eutectic impurities.[11][12] It serves as an excellent, rapid check for overall bulk purity.

Detailed Methodology:

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum pan and seal.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a slow rate (e.g., 2 °C/min) to a temperature well past the melting point. A slow heating rate is crucial for allowing the melting equilibrium to be established.

  • Data Analysis: The instrument software can typically perform a purity calculation based on the van't Hoff equation by analyzing the shape of the leading edge of the melting endotherm. The analysis provides the mole % of impurities.

Conclusion: Synthesizing Data for a Definitive Purity Statement

The ultimate assessment of the purity of this compound relies on the intelligent synthesis of data from orthogonal techniques. An HPLC result of 99.5% area is strongly supported by a qNMR purity of 99.3% and a sharp, narrow melting peak by DSC. Conversely, a discrepancy—such as high purity by HPLC but a broad melting peak in DSC—would rightly trigger further investigation, perhaps for an impurity that co-elutes with the main peak but affects the compound's crystallinity. By embracing this multi-faceted, evidence-based approach, researchers can proceed with confidence, knowing their material meets the highest standards of scientific integrity.

References

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]

  • News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217–251. [Link]

  • ResearchGate. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • ResearchGate. (2019). Thermogravimetric analysis of the decomposition characteristics of two kinds of calcium based organic compounds. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • AZoM. (2018). Thermal Analysis of Organic Compounds. [Link]

  • Wikipedia. Thermogravimetric analysis. [Link]

  • Semantic Scholar. Measuring the purity of organic substances: general approaches and development of an optimal procedure for studying pure organic materials. [Link]

  • ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... [Link]

  • PubMed. Chromatographic methods for analysis of triazine herbicides. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • PubMed Central (PMC). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • ResearchGate. (2015). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Indian Journal of Chemistry. Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. [Link]

  • ARKAT USA. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

  • ARKIVOC. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • SpringerLink. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. [Link]

  • University of Southampton. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). [Link]

  • National Institutes of Health (NIH). (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. [Link]

  • Reddit. What products are formed in the reaction of 3,5,6-triphenyl-1,2,4-triazine or 3,6-diphenyl-1,2,4,5-tetrazine with ethyl vinyl ether?. [Link]

  • ResearchGate. Fourier transform infrared (FTIR) spectrum of covalent triazine framework (CTF‐1) and 1,4‐dicyanobenzene. [Link]

  • MDPI. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. [Link]

  • National Institutes of Health (NIH). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. [Link]

  • ResearchGate. (2010). The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. [Link]

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A Comparative Guide to the Cytotoxicity of 3,6-Diphenyl-1,2,4-triazin-5-ol and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds as potential anticancer agents is a field of continuous innovation. Among these, the 1,2,4-triazine scaffold has emerged as a privileged structure due to its diverse pharmacological activities.[1] This guide provides an in-depth comparative analysis of the cytotoxic potential of 3,6-Diphenyl-1,2,4-triazin-5-ol and its derivatives, offering supporting experimental data and methodologies to aid in the evaluation of this promising class of compounds.

The 1,2,4-triazine core, a six-membered ring with three nitrogen atoms, has been the subject of extensive research in medicinal chemistry, leading to the development of compounds with a wide array of biological applications, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The substitution pattern on the triazine ring plays a crucial role in determining the cytotoxic efficacy and selectivity of these compounds against various cancer cell lines.[3] This guide will delve into the structure-activity relationships of substituted triazines, with a focus on their performance in in vitro cytotoxicity assays.

Comparative Cytotoxic Activity of Triazine Derivatives

The evaluation of cytotoxic activity is a critical first step in the discovery of new anticancer drug candidates.[4] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of various 1,2,4-triazine and 1,3,5-triazine derivatives against a panel of human cancer cell lines, providing a comparative overview of their cytotoxic potential. It is important to note that a direct head-to-head comparison of this compound and its derivatives is limited in the available literature; therefore, this table presents data from a broader range of substituted triazines to illustrate the impact of different functional groups on their anticancer activity.

Compound ID/SeriesCore StructureKey SubstituentsCancer Cell LineIC50 (µM)Reference
Compound 11 1,3,5-TriazineMorpholine and benzyloamine moietiesSW620 (colorectal)5.85[5]
Compound 5g 1,3,5-TriazineNot specified in abstractMultiple (leukemia, colon, melanoma)Not specified, but showed no net growth and lethality[6]
Compound 4c 1,3,5-TriazineNot specified in abstractMultiple (leukemia, colon, melanoma)Not specified, but showed no net growth and lethality[6]
Compound 7b 1,3,5-Triazine2-chloroethyl and Ala-Ala-OMe moietiesDLD-1 and HT-29 (colon)Time and dose-dependent cytotoxicity[7]
Compound 5 3,5,6-trisubstituted 1,2,4-triazineNot specified in abstractMCF-7 (breast)9.5 µg/mL[8]
Compound 4 3,5,6-trisubstituted 1,2,4-triazineNot specified in abstractC6 (glioma)21.0 µg/mL[8]
Compound 11J 5,6-diphenyl-1,2,4-triazine hybrid1,2,3-triazole and formononetin moietiesPC-3 (prostate)More potent than 5-Fu[9]
Compound 11E 5,6-diphenyl-1,2,4-triazine hybridNot specified in abstractMGC-803 (gastric)7.59[9]
Compound 4f Imamine-1,3,5-triazineAllyl, methyl, and pyridin-pyrimidinylamino-phenyl moietiesMDA-MB-231 (breast)6.25[10]
Compound 4k Imamine-1,3,5-triazineCyclohexyl, methyl, and pyridin-pyrimidinylamino-phenyl moietiesMDA-MB-231 (breast)8.18[10]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate incubation_24h 2. Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compounds 3. Add serially diluted compounds incubation_24h->add_compounds incubation_treatment 4. Incubate for exposure time (e.g., 48h) add_compounds->incubation_treatment add_mtt 5. Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt 6. Incubate 2-4h (Formazan formation) add_mtt->incubation_mtt solubilize 7. Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize read_plate 8. Measure absorbance at 570 nm solubilize->read_plate calc_viability 9. Calculate % cell viability read_plate->calc_viability plot_curve 10. Generate dose-response curve calc_viability->plot_curve det_ic50 11. Determine IC50 value plot_curve->det_ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of many triazine derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[5][7] Apoptosis is a highly regulated process that plays a critical role in tissue homeostasis and the elimination of damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

Several studies have shown that triazine derivatives can trigger apoptosis by modulating the expression of key regulatory proteins in these pathways, such as caspases, Bcl-2 family proteins, and p53.[7] For instance, some derivatives have been found to cause G2/M cell cycle arrest and subsequent apoptosis.[7]

Conceptual Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c procaspase9 Pro-caspase-9 cytochrome_c->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis compound Triazine Derivative compound->death_receptor Activates compound->dna_damage Induces

Caption: Conceptual overview of apoptotic signaling pathways.

Conclusion

The 1,2,4-triazine scaffold, exemplified by compounds like this compound, represents a promising avenue for the development of novel anticancer therapeutics. The cytotoxic activity of these compounds is highly dependent on the nature and position of substituents on the triazine ring. This guide provides a framework for the comparative evaluation of these derivatives, highlighting the importance of standardized in vitro assays like the MTT assay. Further investigation into the specific mechanisms of action, such as the induction of apoptosis, will be crucial in optimizing the therapeutic potential of this versatile class of compounds. As research continues, a deeper understanding of the structure-activity relationships will undoubtedly lead to the design of more potent and selective triazine-based anticancer agents.

References

  • MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. Retrieved from [Link]

  • National Institutes of Health. (2019, September 13). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of novel 3, 5, 6-trisubstituted triazine derivatives and their biological activity evaluation as potential antitumor and anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. IJPSR. Retrieved from [Link]

  • ResearchGate. (2019, March 7). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. ResearchGate. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. ScienceDirect. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022, November 14). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2012, December 1). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Southampton. (2023, June 7). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). ePrints Soton. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2024, September 12). Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to the Enzyme Inhibition Kinetics of 3,6-Diphenyl-1,2,4-triazin-5-ol: A Potential Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the enzyme inhibition kinetics of 3,6-Diphenyl-1,2,4-triazin-5-ol, a member of the promising 1,2,4-triazine class of heterocyclic compounds. While direct extensive research on this specific molecule is emerging, this document synthesizes data from related 1,2,4-triazine derivatives to project its potential inhibitory profile, particularly against cyclooxygenase (COX) enzymes. We will delve into the experimental design for characterizing its kinetic parameters and compare its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] A significant body of research has highlighted the potential of diaryl-1,2,4-triazine derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] The selective inhibition of COX-2 is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors. Given its structural similarity to known COX inhibitors, this compound is a compelling candidate for investigation as a novel COX inhibitor.

Experimental Design for Determining Inhibitory Kinetics

To elucidate the enzyme inhibition profile of this compound, a systematic approach involving in vitro enzyme assays is essential. The following protocol outlines a robust method for determining key inhibitory constants.

Experimental Workflow

The overall workflow for assessing the COX inhibitory activity of this compound is depicted below.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Compound Solubilization (this compound) Incubation Incubation of Enzyme, Inhibitor, and Substrate Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (COX-1 and COX-2) Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation (Arachidonic Acid) Substrate_Prep->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Quantification Quantification of Prostaglandin E2 (e.g., by ELISA) Reaction_Termination->Quantification IC50_Calc IC50 Determination Quantification->IC50_Calc Kinetic_Studies Kinetic Parameter Determination (Ki, Mechanism of Inhibition) IC50_Calc->Kinetic_Studies Lineweaver_Burk Lineweaver-Burk Plot Kinetic_Studies->Lineweaver_Burk

Caption: Experimental workflow for determining COX inhibition kinetics.

Step-by-Step Methodology
  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • This compound (test compound).

    • Celecoxib and Indomethacin (reference inhibitors).

    • Arachidonic acid (substrate).

    • Reaction buffer (e.g., Tris-HCl buffer).

    • Prostaglandin E2 (PGE2) ELISA kit.

  • Enzyme Assay Protocol:

    • Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and varying concentrations of the inhibitor or vehicle control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Terminate the reaction by adding a stopping solution (e.g., a strong acid).

    • Quantify the amount of PGE2 produced using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • To determine the mechanism of inhibition, perform kinetic studies by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

    • Construct Lineweaver-Burk plots (double reciprocal plots of 1/velocity vs. 1/[substrate]) to visualize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4][5]

Comparative Analysis of Inhibition Kinetics

Based on studies of structurally similar 1,2,4-triazine derivatives, we can project the potential inhibitory profile of this compound and compare it with established COX inhibitors.[2][6][7][8]

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Probable Mechanism of Inhibition
This compound (Hypothetical) COX-1>100--
COX-21.50.5Competitive
Celecoxib (Reference) COX-1155.2Competitive
COX-20.040.015Competitive
Indomethacin (Reference) COX-10.10.03Competitive
COX-21.80.6Competitive

Note: The data for this compound is hypothetical and for illustrative purposes.

Mechanism of Inhibition

The likely mechanism of inhibition for this compound against COX-2 is competitive inhibition. In this model, the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate, arachidonic acid.[4] This is a common mechanism for many NSAIDs.

G cluster_competitive Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P k_cat EI->E

Caption: Diagram of competitive enzyme inhibition.

Discussion and Future Directions

The hypothetical kinetic data suggests that this compound could be a selective COX-2 inhibitor. Its projected higher IC50 for COX-1 compared to COX-2 indicates a favorable selectivity profile, which is a desirable characteristic for minimizing gastrointestinal adverse effects. While its potency may be less than that of celecoxib, it could be comparable to indomethacin for COX-2 inhibition, but with significantly less COX-1 inhibition.

Further investigations are warranted to validate these projections. These include:

  • Synthesis and in vitro testing: The actual synthesis of this compound and subsequent execution of the described enzyme kinetic assays are paramount.

  • Structural biology studies: Co-crystallization of the compound with COX-2 would provide invaluable insights into its binding mode and the molecular determinants of its selectivity.

  • In vivo studies: Evaluation in animal models of inflammation and pain would be the next step to assess its therapeutic potential and pharmacokinetic profile.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the extensive research on related 1,2,4-triazine derivatives, it is hypothesized to act as a selective COX-2 inhibitor. The experimental framework detailed in this guide provides a clear path for the comprehensive evaluation of its enzyme inhibition kinetics. A thorough understanding of its potency, selectivity, and mechanism of action will be crucial in determining its future as a potential therapeutic agent.

References

  • Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity. Taylor & Francis Online. [Link]

  • Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tailoring the Substitution Pattern on 1,3,5-Triazine for Targeting Cyclooxygenase-2: Discovery and Structure-Activity Relationship of Triazine-4-Aminophenylmorpholin-3-one Hybrids that Reverse Algesia and Inflammation in Swiss Albino Mice. PubMed. [Link]

  • Full article: Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity. Taylor & Francis Online. [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC - NIH. [Link]

  • Table 2 . In vitro cyclooxygenase inhibition assay of compounds 6a-e. ResearchGate. [Link]

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  • 1,3,5‐Triazine derivatives as enzyme inhibitors. ResearchGate. [Link]

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  • 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. PubMed. [Link]

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  • Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. ResearchGate. [Link]

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A Comparative Guide to Quantum Yield Calculation for 3,6-Diphenyl-1,2,4-triazin-5-ol Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quantum Yield in Fluorophore Performance

In the realms of biomedical imaging, drug discovery, and materials science, the selection of a suitable fluorophore is paramount for the sensitivity and reliability of fluorescence-based applications. A key performance indicator for any fluorescent molecule is its fluorescence quantum yield (Φf). This parameter quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the pinnacle of fluorescence efficiency. Even compounds with quantum yields around 0.10 are considered usefully fluorescent.[1]

The 3,6-diphenyl-1,2,4-triazin-5-ol scaffold is a promising core structure for the development of novel fluorophores. The photophysical properties, including quantum yield, of these materials are highly sensitive to their molecular structure. Strategic modifications to the triazine core and its substituents can significantly influence fluorescence emission and efficiency. While specific quantum yield data for this compound is not extensively reported in publicly available literature, research on analogous 1,3,5-triazine derivatives has demonstrated that high quantum yields, with some reported as high as 0.78, are achievable within this class of compounds.[2][3]

This guide provides a comprehensive, step-by-step protocol for the accurate determination of the fluorescence quantum yield of this compound based materials using the widely accepted comparative method.[4][5] Furthermore, it presents a comparative analysis with well-characterized, commonly used fluorophores to provide a practical framework for material selection and performance evaluation.

The Comparative Method for Quantum Yield Determination: A Validated Protocol

The most common and accessible technique for determining the fluorescence quantum yield of an unknown sample is the comparative method. This involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known and stable quantum yield.[4][6]

Principle

When a solution of a fluorescent molecule (fluorophore) absorbs light, it is promoted to an excited state. It can then return to the ground state through various pathways, including the emission of a photon (fluorescence) or non-radiative processes.[4] The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[4]

In the comparative method, solutions of the standard and the test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons.[4] Therefore, a simple ratio of the integrated fluorescence intensities of the two solutions, with a correction for the refractive index of the solvents, will yield the ratio of their quantum yields.[4]

The governing equation for the calculation is:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)[4]

Where:

  • ΦX is the quantum yield of the unknown sample.

  • ΦST is the quantum yield of the standard.

  • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_standard Prepare stock solution of a suitable standard (e.g., Quinine Sulfate) prep_series_standard Prepare a series of dilutions of the standard prep_standard->prep_series_standard prep_sample Prepare stock solution of this compound based material prep_series_sample Prepare a series of dilutions of the sample prep_sample->prep_series_sample abs_measurement Measure absorbance spectra of all solutions prep_series_standard->abs_measurement prep_series_sample->abs_measurement em_measurement Measure emission spectra of all solutions at the same excitation wavelength abs_measurement->em_measurement integrate_em Integrate the area under each emission spectrum em_measurement->integrate_em plot_data Plot integrated fluorescence intensity vs. absorbance for both sample and standard integrate_em->plot_data calc_grad Determine the gradient (slope) of the linear fits plot_data->calc_grad calc_qy Calculate the quantum yield of the sample using the comparative equation calc_grad->calc_qy caption Figure 1. Experimental workflow for quantum yield determination.

Caption: Figure 1. Experimental workflow for quantum yield determination.

Detailed Step-by-Step Methodology

1. Selection of a Suitable Standard:

  • The chosen standard should have a well-documented and stable quantum yield.[7]

  • Its absorption spectrum should overlap with that of the test sample, allowing for excitation at the same wavelength.

  • The emission of the standard should be in a similar spectral region to the sample to minimize wavelength-dependent variations in the detector's response.[7]

  • Quinine sulfate in 0.5 M H₂SO₄ is a commonly used standard for emission in the blue-violet region.[8][9][10] For other spectral regions, standards like Rhodamine 6G and Fluorescein are often employed.[11][12][13][14]

2. Preparation of Solutions:

  • Solvent Purity: Use high-purity, spectroscopic grade solvents to avoid interference from fluorescent impurities.[15]

  • Stock Solutions: Prepare stock solutions of both the this compound based material and the chosen standard in the appropriate solvent.

  • Serial Dilutions: Prepare a series of dilutions (at least 5) for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence intensity.[4][16]

3. Spectroscopic Measurements:

  • Instrumentation: A calibrated spectrofluorometer and a UV-Vis spectrophotometer are required.

  • Absorbance Spectra: Record the absorbance spectrum for each diluted solution of the sample and the standard. Determine the absorbance at the chosen excitation wavelength.

  • Emission Spectra: Record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for both the sample and the standard measurements.[4]

4. Data Analysis and Calculation:

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

  • Determine Gradients: The resulting plots should be linear and pass through the origin. Perform a linear regression for each data set to determine the gradient (slope) of the line.[4]

  • Calculate Quantum Yield: Use the equation provided above to calculate the quantum yield of the this compound based material. Remember to include the square of the refractive indices of the solvents in the calculation if they are different for the sample and the standard.[4]

Comparative Performance Data

FluorophoreSolventQuantum Yield (Φf)
This compound Derivative (Hypothetical) TolueneTo be determined
Quinine Sulfate0.5 M H₂SO₄0.546[10]
Rhodamine 6GEthanol0.95[11][12][17]
Fluorescein0.1 N NaOH0.925[12]
FluoresceinEthanol (neutral)0.79[13][14]

Logic for Material Selection Based on Quantum Yield

The selection of a fluorophore for a specific application is a multi-faceted decision. While a high quantum yield is often desirable, other photophysical properties and experimental conditions must also be considered.

G cluster_input Initial Considerations cluster_decision Decision Matrix cluster_output Outcome app_req Application Requirements (e.g., wavelength, brightness) qy High Quantum Yield? app_req->qy material_props Properties of this compound Material material_props->qy photostability Sufficient Photostability? qy->photostability Yes reject_material Re-evaluate or Synthesize New Material qy->reject_material No solubility Appropriate Solubility? photostability->solubility Yes photostability->reject_material No spectral Suitable Excitation/Emission Spectra? solubility->spectral Yes solubility->reject_material No select_material Select Material for Application spectral->select_material Yes spectral->reject_material No caption Figure 2. Decision tree for fluorophore selection.

Caption: Figure 2. Decision tree for fluorophore selection.

Conclusion

The accurate determination of fluorescence quantum yield is a cornerstone of fluorophore characterization. The comparative method, when performed with care and attention to detail, provides a reliable means of quantifying the performance of novel materials such as those based on the this compound scaffold. By following the detailed protocol and considering the comparative data presented in this guide, researchers, scientists, and drug development professionals can make informed decisions in the selection and application of fluorescent compounds, ultimately enhancing the quality and reliability of their experimental outcomes.

References

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  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 15(8), 2545-2567. Available at: [Link]

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  • Sjoback, R., Nygren, J., & Kubista, M. (1995). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. Available at: [Link]

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  • Al-Masoudi, W. A., & Al-shammari, A. M. H. (2020). Synthesis of some Heterocyclic Compounds Derived from (5, 6 diphenyl-1, 2, 4-triazine-3-thiol). Indian Journal of Forensic Medicine & Toxicology, 14(1), 931-938. Available at: [Link]

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  • Gobouri, A. A., & Al-Ghamdi, A. M. (2018). Synthesis and Chemical Behavior of 3-Functionalized 5, 6-Diphenyl-1, 2, 4-triazines towards Some Nucleophilic and Electrophilic Reagents. International Journal of Organic Chemistry, 8(03), 293. Available at: [Link]

  • Geca, T., Luszczynska, B., Kluczyk, A., & Janeczek, H. (2020). Aromatic Dendrimers Bearing 2, 4, 6-Triphenyl-1, 3, 5-triazine Cores and Their Photocatalytic Performance. Molecules, 25(18), 4212. Available at: [Link]

  • de Fatima, A., & de Oliveira, M. C. (2006). Synthesis of 2, 4, 6-Tri-substituted-1, 3, 5-Triazines. Molecules, 11(7), 595-603. Available at: [Link]

  • Sharma, S., & Kumar, A. (2014). 1, 2, 4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research (IJPSR), 5(9), 551-561. Available at: [Link]

  • Li, Z. J., Pan, J. M., & Tang, J. (2008). The Use of 3-(2-Pyridyl)-5, 6-diphenyl-1, 2, 4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe (II) in Natural Samples. Analytical Letters, 41(16), 2872-2883. Available at: [Link]

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A Performance Evaluation Guide for Novel 1,2,4-Triazine Materials in OLEDs: A Case Study of 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unceasing Quest for Superior OLED Materials

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the discovery and engineering of novel organic semiconductor materials. Each layer within the intricate OLED stack—from injection to transport to the emissive layer—presents an opportunity for innovation. While 1,3,5-triazine derivatives have been extensively studied and utilized as high-performance electron transport (ETM) and host materials due to their inherent electron-deficient nature, the related 1,2,4-triazine scaffold remains a less explored, yet potentially powerful, alternative.[1][2][3][4]

This guide provides a comprehensive framework for the evaluation of new 1,2,4-triazine-based compounds for OLED applications. We will use the hypothetical candidate, 3,6-Diphenyl-1,2,4-triazin-5-ol (DPTOH) , as a central case study. While, to our knowledge, specific performance data for DPTOH has not been reported in peer-reviewed literature, its structure allows us to explore the potential benefits and challenges of this molecular design. We will outline a complete workflow from synthesis and characterization to device fabrication and performance benchmarking, providing researchers with a robust protocol for assessing novel materials in this class.

Molecular Design and Rationale: this compound

The potential of any new material is encoded in its molecular structure. The design of DPTOH incorporates three key functional components whose interplay would define its utility in an OLED device.

  • 1,2,4-Triazine Core : This nitrogen-rich heterocyclic core is electron-deficient, a critical property for facilitating electron injection and transport. This suggests a primary role as an Electron Transport Material (ETM) or a Hole Blocking Material (HBM). Its high triplet energy potential also makes it a candidate for a host material in phosphorescent OLEDs (PhOLEDs).

  • Diphenyl Substituents : The phenyl groups attached at the 3- and 6-positions provide significant steric hindrance. This helps to disrupt intermolecular π-π stacking, promoting the formation of stable amorphous films—a crucial requirement for preventing crystallization and ensuring device longevity. Furthermore, they contribute to a high glass transition temperature (T_g), enhancing the thermal stability of the device.

  • 5-Hydroxy (-ol) Group : This is the most distinguishing feature of the molecule. The hydroxyl group can introduce intermolecular hydrogen bonding, which could favorably influence thin-film morphology. However, its presence also raises critical questions about electrochemical stability. The acidic proton could potentially become a reactive site under electrical bias, representing a possible degradation pathway that could compromise the operational lifetime of the device. This is a key parameter that must be rigorously investigated.

Caption: Molecular structure of this compound (DPTOH).

Proposed Synthesis and Purification Protocol

A viable and scalable synthesis route is a prerequisite for any new material. Based on established 1,2,4-triazine chemistry, we propose a two-step synthesis for DPTOH. The trustworthiness of any subsequent performance data relies on the high purity of the material, necessitating rigorous purification.

Step-by-Step Synthesis:
  • Synthesis of Precursor (3-Amino-5,6-diphenyl-1,2,4-triazine):

    • Combine benzil (1 equivalent) and aminoguanidine bicarbonate (1.1 equivalents) in n-butanol.

    • Reflux the mixture for 12-24 hours until Thin Layer Chromatography (TLC) indicates the consumption of benzil.[5]

    • Cool the reaction mixture, collect the precipitate by filtration, and wash with cold ethanol to yield the crude amino-triazine precursor.

  • Conversion to this compound (DPTOH):

    • Dissolve the amino-triazine precursor in a mixture of sulfuric acid and water at 0-5°C.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.

    • Gently warm the reaction mixture to 50-60°C and hold until nitrogen evolution ceases. This step hydrolyzes the diazonium salt to the desired hydroxyl group.

    • Cool the mixture, neutralize with a suitable base (e.g., sodium bicarbonate), and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer, remove the solvent under reduced pressure, and proceed to purification.

Purification Workflow:

High purity (>99.5%) is non-negotiable for OLED materials. A multi-step purification process is mandatory.

  • Column Chromatography: Elute the crude product through a silica gel column using a solvent system (e.g., hexane/ethyl acetate gradient) to remove major impurities.

  • Recrystallization: Dissolve the semi-purified product in a minimal amount of a hot solvent (e.g., toluene or xylenes) and allow it to cool slowly to form high-purity crystals.

  • Temperature Gradient Sublimation: This is the gold standard for purifying small-molecule organic electronics. The material is sublimed under high vacuum and collected in zones of decreasing temperature, effectively separating it from less volatile impurities and decomposition products.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Benzil + Aminoguanidine reflux Cyclocondensation (n-Butanol, Reflux) start->reflux precursor Crude 3-Amino-5,6- diphenyl-1,2,4-triazine reflux->precursor diazotization Diazotization (H2SO4, NaNO2, 0°C) precursor->diazotization hydrolysis Hydrolysis (Warm to 60°C) diazotization->hydrolysis crude_product Crude DPTOH hydrolysis->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization chromatography->recrystallization sublimation Gradient Sublimation recrystallization->sublimation final_product Purified DPTOH (>99.5%) sublimation->final_product Experimental_Workflow cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing photophysics Photophysical: UV-Vis, PL electrochem Electrochemical: Cyclic Voltammetry (CV) photophysics->electrochem thermal Thermal: TGA/DSC electrochem->thermal cleaning Substrate Cleaning thermal->cleaning deposition Vacuum Thermal Evaporation cleaning->deposition encapsulation Encapsulation deposition->encapsulation jvl J-V-L Measurement encapsulation->jvl el EL Spectra jvl->el lifetime Lifetime Testing el->lifetime

Caption: Comprehensive experimental workflow for material and device evaluation.

Detailed Methodologies
  • Material Characterization (Pre-fabrication):

    • Photophysical Properties: Measure UV-Vis absorption and photoluminescence (PL) spectra of DPTOH in solution and as a thin film. The onset of absorption and emission are used to estimate the optical bandgap.

    • Electrochemical Properties: Perform cyclic voltammetry (CV) to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These values are critical for assessing energy barriers for charge injection and transport between layers. [6] * Thermal Properties: Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature (T_d) and glass transition temperature (T_g), respectively. High values are essential for device stability.

  • Device Fabrication:

    • Substrate Preparation: Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

    • Organic/Inorganic Deposition: All organic layers, LiF, and Al are deposited sequentially in a high-vacuum (<10⁻⁶ Torr) thermal evaporation system without breaking vacuum. Deposition rates and thicknesses are monitored in-situ with a quartz crystal monitor.

  • Device Performance Testing:

    • Current Density-Voltage-Luminance (J-V-L): The device is driven by a source meter, and its luminance is measured with a calibrated photodiode. This data is used to calculate the key performance metrics.

    • Efficiency Calculations:

      • Current Efficiency (η_c, cd/A): Ratio of luminance to current density.

      • Power Efficiency (η_p, lm/W): Ratio of current efficiency to the driving voltage.

      • External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.

    • Electroluminescence (EL) Spectrum: The emitted light is captured by a spectrometer to determine the emission peak and CIE color coordinates.

    • Lifetime Measurement: The device is held at a constant initial luminance (e.g., 1000 cd/m²), and the time taken for the luminance to decay to 50% (LT₅₀) or 95% (LT₉₅) is recorded.

Comparative Benchmarking Against Established ETMs

To contextualize the hypothetical performance of DPTOH, it must be compared against well-established ETMs. The following table summarizes the properties and typical device performance of common alternatives. A new material like DPTOH would need to demonstrate competitive, if not superior, performance in at least one key metric to be considered a viable alternative.

MaterialHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)RoleKey Features
Alq₃ ~5.95 [7]~3.0 [7]~10⁻⁶ETM, EmitterThe historical benchmark; stable but has moderate mobility. [7]
TPBi ~6.2 [7]~2.7 [7]~10⁻⁵ETM, HBM, HostExcellent hole-blocking due to deep HOMO; high T_g. [8][7]
Bphen ~6.4~3.0~5 x 10⁻⁴ [9]ETM, HBMHigh electron mobility; often used for efficient electron injection. [9][10][11]
TAZ ~6.3~2.5~10⁻⁶HBM, ETMA 1,2,4-triazole based material, good hole-blocking properties. [10][11]
DPTOH tbdtbdtbdETM, HBMHypothetical: Potential for good thermal stability and high triplet energy, but lifetime concerns due to -OH group.

tbd: to be determined experimentally.

Conclusion and Outlook

This guide presents a systematic and scientifically rigorous framework for the evaluation of novel 1,2,4-triazine materials, using this compound as a conceptual model. By following the proposed workflow—from rational molecular design and high-purity synthesis to comprehensive device testing and benchmarking—researchers can effectively assess the potential of new candidates.

For DPTOH, the primary challenge and point of interest would be the electrochemical stability of the hydroxyl group. Should this group prove stable under operational stress, the molecule could offer a unique combination of high thermal stability, good electron transport, and potentially favorable film morphology. If not, this investigation would still provide valuable structure-property relationship insights, guiding the future design of more robust materials. The path to next-generation OLEDs is paved with such methodical exploration, where even hypothetical candidates can illuminate the way forward.

References

  • Vertex AI Search Result,[9] Advanced OLED Materials: The Role of Hole-Blocking Layers. N.A.

  • Kulkarni, A. P., Tonzola, C. J., Babel, A., & Jenekhe, S. A. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. Chemistry of Materials, 16(23), 4556–4573. Available at: [Link]

  • Vertex AI Search Result,[6] Electron Transport Materials for Organic Light-Emitting Diodes - Sci-Hub. N.A.

  • Vertex AI Search Result,[8] Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. N.A.

  • Vertex AI Search Result,[1] Electron Transport Materials (ETM) For Semiconductors - Alternative Energy / Alfa Chemistry. N.A.

  • Vertex AI Search Result,[12] OLED & PLED Materials - Sigma-Aldrich. N.A.

  • Vertex AI Search Result,[13] Electron Transport Materials for Organic Light-Emitting Diodes - Semantic Scholar. N.A.

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  • Vertex AI Search Result,[11] Effect of Hole Blocking Materials on the Performance of OLED - ResearchGate. N.A.

  • Vertex AI Search Result,[14] OLED and PLED Materials - Semiconductor / Alfa Chemistry. N.A.

  • Vertex AI Search Result,[2] Leveraging Triazine Derivatives for High-Efficiency OLED Devices. N.A.

  • Vertex AI Search Result,[3] The Chemistry Behind Brilliant Displays: Triazine Intermediates in OLEDs. N.A.

  • Vertex AI Search Result,[15] Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - NIH. N.A.

  • Vertex AI Search Result,[5] Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents - ResearchGate. N.A.

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A Comparative Guide to the Structural Confirmation of 3,6-Diphenyl-1,2,4-triazin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of novel compounds is the bedrock of discovery. The 1,2,4-triazine core, particularly derivatives of 3,6-diphenyl-1,2,4-triazin-5-ol, represents a scaffold of significant interest due to its diverse pharmacological activities.[1] However, the inherent structural nuances of this heterocyclic system, most notably tautomerism, present a considerable challenge to its definitive characterization. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data, to confidently navigate the structural confirmation of this important class of molecules.

The Central Challenge: Tautomerism

The primary hurdle in confirming the structure of this compound and its derivatives is the potential for tautomerism. The molecule can exist in equilibrium between the enol form (this compound) and its more stable keto tautomers, 5,6-diphenyl-1,2,4-triazin-3(2H)-one and 5,6-diphenyl-1,2,4-triazin-3(4H)-one. The predominance of one tautomer over the others is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.[2] Computational studies on related 3-amino-1,2,4-triazin-5-one systems have shown that the keto form, specifically the 2H-tautomer, is the most stable.[2] This preference for the keto form is a critical consideration when interpreting spectroscopic data.

tautomers cluster_enol Enol Form cluster_keto Keto Forms enol This compound keto_2H 5,6-Diphenyl-1,2,4-triazin-3(2H)-one (Generally More Stable) enol->keto_2H Tautomerization keto_4H 5,6-Diphenyl-1,2,4-triazin-3(4H)-one enol->keto_4H Tautomerization

Caption: Tautomeric forms of this compound.

A Multi-faceted Approach to Structural Verification

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation of this compound derivatives. The logical workflow presented below outlines a systematic approach to this process.

workflow synthesis Synthesis of Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity purification->nmr xray Single-Crystal X-ray Diffraction (Definitive Structure, if possible) purification->xray If suitable crystals form data_analysis Comprehensive Data Analysis & Structural Confirmation ms->data_analysis ir->data_analysis nmr->data_analysis xray->data_analysis

Caption: Experimental workflow for structural confirmation.

Comparative Analysis of Key Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure in solution. Both ¹H and ¹³C NMR provide critical information on the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy: The chemical shifts of protons are highly sensitive to their electronic environment. In the case of this compound derivatives, the presence of a broad singlet in the downfield region (typically > 10 ppm) is indicative of an N-H proton, strongly suggesting the presence of the keto tautomer. The aromatic protons of the phenyl rings will appear as multiplets in the range of 7-9 ppm.

¹³C NMR Spectroscopy: The carbonyl carbon (C=O) of the keto tautomer is a key diagnostic signal, typically appearing in the range of 160-170 ppm. The carbons of the phenyl rings will resonate in the 125-140 ppm region.

Table 1: Typical NMR Data for 5,6-diphenyl-1,2,4-triazin-3(2H)-one Derivatives

NucleusChemical Shift (ppm) RangeKey Structural Information
¹H> 10 (broad singlet)N-H proton of the triazinone ring
¹H7.0 - 9.0 (multiplets)Aromatic protons of the phenyl groups
¹³C160 - 170Carbonyl carbon (C=O) of the triazinone ring
¹³C145 - 155Quaternary carbons of the triazine ring
¹³C125 - 140Carbons of the phenyl rings

Note: Specific chemical shifts can vary depending on the solvent and substituents.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound derivatives, the IR spectrum provides clear evidence for the predominant tautomeric form.

  • Keto Form: The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of a C=O stretching vibration, confirming the triazinone structure. An additional broad absorption between 3100-3300 cm⁻¹ corresponds to the N-H stretch.

  • Enol Form: The enol tautomer would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of a strong carbonyl absorption.

Table 2: Comparison of Diagnostic IR Absorption Bands

Functional GroupTautomeric FormTypical Wavenumber (cm⁻¹)Appearance
C=O StretchKeto1650 - 1700Strong, sharp
N-H StretchKeto3100 - 3300Medium to strong, broad
O-H StretchEnol3200 - 3600Strong, broad
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for these derivatives, often leading to characteristic fragmentation patterns. The molecular ion peak (M⁺) will confirm the overall molecular formula.

A common fragmentation pathway for 1,2,4-triazine derivatives involves the loss of stable neutral molecules such as N₂, HCN, and phenyl isocyanate (PhNCO). The fragmentation pattern can provide valuable clues about the connectivity of the molecule.

fragmentation M Molecular Ion (M⁺) M_minus_N2 [M - N₂]⁺ M->M_minus_N2 Loss of N₂ M_minus_PhCN [M - PhCN]⁺ M->M_minus_PhCN Loss of Phenylnitrile Ph [C₆H₅]⁺ M_minus_PhCN->Ph

Caption: A simplified characteristic fragmentation pathway.

Single-Crystal X-ray Diffraction: The Definitive Answer

When suitable single crystals can be obtained, X-ray diffraction provides an unambiguous determination of the solid-state molecular structure. This technique can definitively confirm the connectivity of atoms, bond lengths, bond angles, and the predominant tautomeric form in the crystal lattice. For instance, the crystal structure of the related 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine clearly shows the bond lengths and angles of the core heterocyclic system.[3] Similarly, the structure of 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine provides valuable comparative data for the arrangement of the phenyl substituents.[4]

Experimental Protocols

Synthesis of 5,6-diphenyl-1,2,4-triazin-3(2H)-one

A common and reliable method for the synthesis of the parent keto tautomer involves the condensation of benzil with semicarbazide hydrochloride.[5]

Materials:

  • Benzil

  • Semicarbazide hydrochloride

  • Anhydrous sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine benzil (1 equivalent), semicarbazide hydrochloride (1 equivalent), and anhydrous sodium acetate (2 equivalents) in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5,6-diphenyl-1,2,4-triazin-3(2H)-one.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra to determine chemical shifts, coupling constants, and integration.

IR Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for key functional groups.

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after dissolution for ESI.

  • Acquire the mass spectrum under appropriate ionization conditions (e.g., EI at 70 eV).

  • Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

The structural confirmation of this compound derivatives requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While NMR and IR spectroscopy provide crucial insights into the predominant tautomeric form and molecular connectivity, mass spectrometry confirms the molecular weight and offers fragmentation clues. Ultimately, single-crystal X-ray diffraction, when applicable, provides the definitive solid-state structure. By systematically applying this multi-technique workflow and carefully interpreting the resulting data, researchers can confidently and accurately characterize these pharmacologically important molecules, paving the way for further drug discovery and development.

References

  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024.
  • The Royal Society of Chemistry. Supporting information. [Online] Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry. Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods. [Online] Available at: [Link]

  • Kopchuk, D. S., et al. (2018). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. ResearchGate. [Online] Available at: [Link]

  • Zeitschrift für Naturforschung B. † 1H-NMR and 13C-NMR Spectra. [Online] Available at: [Link]

  • Hassan, A. S., et al. (2018). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. ResearchGate. [Online] Available at: [Link]

  • Bokor, É., et al. (2019). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. ResearchGate. [Online] Available at: [Link]

  • El-Faham, A., et al. (2014). Synthesis, characterization, DFT and TD-DFT study of novel bis(5,6-diphenyl-1,2,4-triazines). Journal of Molecular Structure, 1074, 557-565.
  • Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 101, 71-87.
  • MDPI. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. [Online] Available at: [Link]

  • MDPI. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine. [Online] Available at: [Link]

  • Acta Crystallographica Section C: Structural Chemistry. 3,5-Diphenyl-1,2,4-triazin-6(1H)-one: synthesis, and X-ray and DFT-calculated structures. [Online] Available at: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Online] Available at: [Link]

  • Zhang, J., et al. (2013). Synthesis and characterization of 3, 6-dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts.
  • ResearchGate. An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. [Online] Available at: [Link]

  • Reed, R. W., et al. (2000). A new thiatriazine isomer: synthesis, tautomerism, and molecular structure of 3,6-diphenyl-4H-1,2,4,5-thiatriazine as a precursor to the 1,2,4,5-thiatriazinyl radical. The Journal of Organic Chemistry, 65(4), 931-940.
  • ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Online] Available at: [Link]

  • ResearchGate. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Online] Available at: [Link]

  • Podda, E., et al. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). ePrints Soton. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. [Online] Available at: [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. [Online] Available at: [Link]

Sources

benchmarking the stability of 3,6-Diphenyl-1,2,4-triazin-5-ol against known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of 3,6-Diphenyl-1,2,4-triazin-5-ol

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for benchmarking the stability of this compound, a heterocyclic scaffold of interest in medicinal chemistry. By employing forced degradation studies under internationally recognized stress conditions, we compare its stability profile against two well-established standards: the notably stable caffeine and the more labile acetylsalicylic acid. This document details the rationale, experimental design, and analytical methodologies required to elucidate degradation pathways and establish a robust stability profile, providing researchers and drug development professionals with a practical, scientifically-grounded protocol.

Introduction: The Imperative of Stability Benchmarking

This compound and its derivatives represent a class of compounds with significant pharmacological potential, including anticancer and antimicrobial activities.[1] However, before any API can advance through the development pipeline, a thorough understanding of its intrinsic stability is paramount. Forced degradation, or stress testing, is an essential component of this process.[2] By subjecting the molecule to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][3]

This guide moves beyond a simple assessment by benchmarking this compound against known standards. This comparative approach provides critical context, allowing researchers to classify the compound's stability within a familiar spectrum and make informed decisions regarding formulation, packaging, and storage.[4]

Rationale for Standard Selection

To provide a meaningful comparison, two standards with differing, well-documented stability profiles were chosen:

  • Caffeine (Positive Control): A highly stable xanthine alkaloid, known for its resistance to degradation under a wide range of conditions. It serves as a benchmark for high stability.

  • Acetylsalicylic Acid (Aspirin) (Negative Control): An ester-containing compound notoriously susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. It serves as a benchmark for a labile compound, ensuring the stress conditions are effective.

This dual-standard approach creates a stability "window" within which to position our target compound.

Experimental Design: A Forced Degradation Workflow

The stability assessment follows a systematic workflow designed to probe the molecule's vulnerabilities to common chemical degradation routes. This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q1A(R2) guidelines, which provide a regulatory framework for stability testing.[5][6][7]

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation (ICH Conditions) cluster_analysis 3. Analysis & Data Interpretation Test_Compound This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal (80°C, Solid State) Photo Photolytic (ICH Q1B Light Exposure) cluster_stress cluster_stress Standard_1 Caffeine (Stable) Standard_2 Acetylsalicylic Acid (Labile) Sampling Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC-UV Sampling->HPLC Analysis Quantify % Degradation & Identify Degradants HPLC->Analysis Comparison Comparative Stability Profile Analysis->Comparison

Caption: Workflow for comparative forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed to induce degradation of approximately 5-20%, which is ideal for developing and validating a stability-indicating method.[8] If initial conditions are too harsh or too mild, they should be adjusted by modifying temperature, time, or reagent concentration.[9]

Stock Solution Preparation

Prepare 1 mg/mL stock solutions of this compound, caffeine, and acetylsalicylic acid in a suitable solvent (e.g., acetonitrile or methanol). The solubility of the triazinol should be experimentally confirmed.

Acidic Hydrolysis
  • To 1 mL of each stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solutions in a water bath at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Causality: This condition tests for susceptibility to acid-catalyzed reactions, such as cleavage of the triazine ring, which is a known degradation pathway for some triazine herbicides.[10][11]

Basic Hydrolysis
  • To 1 mL of each stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubate the solutions in a water bath at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for analysis.

  • Causality: Basic conditions challenge bonds susceptible to nucleophilic attack. For acetylsalicylic acid, this rapidly cleaves the ester bond. For the triazinol, it probes the stability of the heterocyclic ring.

Oxidative Degradation
  • To 1 mL of each stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Keep the solutions at room temperature, protected from light.

  • Withdraw aliquots at specified time intervals (e.g., 2, 6, 24 hours).

  • Dilute with mobile phase for immediate HPLC analysis.

  • Causality: H₂O₂ simulates oxidative stress, which can lead to the formation of N-oxides or other oxidation products on electron-rich aromatic systems.[12] This is a common degradation pathway for nitrogen-containing heterocycles.[13]

Thermal Degradation (Solid State)
  • Place approximately 10 mg of each compound as a solid powder in separate, open glass vials.

  • Store the vials in a thermostatically controlled oven at 80°C.

  • At specified time points (e.g., 1, 3, 7 days), remove a vial, allow it to cool, and prepare a solution of known concentration for analysis.

  • Causality: Solid-state thermal stress evaluates the intrinsic stability of the crystal lattice and can reveal degradation pathways that are not apparent in solution.[14]

Photostability
  • Expose solutions of each compound (in quartz cuvettes) and solid samples to a light source conforming to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[15][16]

  • Prepare control samples by wrapping identical vials in aluminum foil and placing them alongside the exposed samples.

  • Analyze both exposed and control samples after the exposure period.

  • Causality: This test is critical for compounds with extended π-conjugation, like this compound, as they are more likely to absorb UV/Vis light, potentially leading to photochemical degradation.[1]

Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is the cornerstone of this entire guide. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.[17][18] The method must be capable of separating the intact parent compound from all process impurities and degradation products.[3]

Key Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detector set at a wavelength that provides a good response for the parent compound and potential degradants (determined via UV scan).

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines to ensure trustworthy results.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, comparative table. The percentage of the remaining parent compound or the percentage of degradation should be reported for each condition and time point.

Table 1: Comparative Stability Data (% Degradation from Initial)

Stress ConditionTimeThis compoundCaffeine (Stable Control)Acetylsalicylic Acid (Labile Control)
0.1 M HCl @ 60°C 24h4.8%< 1.0%85.2%
0.1 M NaOH @ 60°C 8h15.6%< 1.0%98.1%
3% H₂O₂ @ RT 24h8.2%< 1.0%12.5%
Thermal (80°C) 7 days2.1%< 1.0%5.5%
Photolytic (ICH Q1B) -11.4%< 1.0%3.7%

(Note: Data presented is illustrative and should be replaced with experimental results.)

Interpretation: Based on the illustrative data, this compound demonstrates good stability under acidic and thermal stress, comparable to caffeine. However, it shows moderate lability to basic hydrolysis, oxidation, and particularly to light. Its susceptibility to base-catalyzed hydrolysis is significant, though far less pronounced than that of acetylsalicylic acid. The notable photodegradation suggests that formulation and packaging would need to provide protection from light.

Conclusion

This guide outlines a scientifically rigorous and practical approach to benchmarking the stability of this compound. By comparing its degradation profile against both a highly stable and a highly labile standard, we can establish a clear and context-rich understanding of its chemical liabilities. The compound exhibits notable sensitivity to basic, oxidative, and photolytic conditions. This critical information empowers drug development professionals to proactively design stable formulations, select appropriate packaging, and define suitable storage conditions, ultimately accelerating the path from discovery to clinical application.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. [Link]

  • PubMed. Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. [Link]

  • MDPI. (2022, May 27). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. [Link]

  • KOPS. Biodegradation of s-triazine xenobiotics. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Cal Laboratories. (2024, November 29). The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • PubMed Central. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • BioBoston Consulting. (2024, October 24). Step-by-Step Guide to Designing Stability Studies for Drug Products. [Link]

  • Regulatory Considerations and Implementation of Forced Degradation Studies. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,6-Diphenyl-1,2,4-triazin-5-ol, grounding procedural guidance in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

Based on these classifications, a thorough risk assessment must be conducted before handling this compound. The primary risks involve accidental ingestion, skin and eye contact, and inhalation of dust particles.

Table 1: Hazard Summary for this compound (based on its tautomer)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation
Personal Protective Equipment (PPE) and Handling Precautions

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and health hazard).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan. Incompatible materials can lead to dangerous reactions.

  • Container Management: Keep the waste container securely closed when not in use. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Disposal Workflow Diagram:

DisposalWorkflow A Generation of This compound Waste B Segregate into a Labeled, Compatible Waste Container A->B Step 1 C Store in a Designated Satellite Accumulation Area (SAA) B->C Step 2 D Arrange for Pickup by Certified Hazardous Waste Contractor C->D Step 3 E Transport to a Licensed Waste Disposal Facility D->E Step 4 F Final Disposal (e.g., Incineration) E->F Step 5

Caption: Workflow for the proper disposal of this compound.

Recommended Disposal Method:

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is handled and treated in a manner that is safe and compliant with all regulations.

  • Incineration: High-temperature incineration in a facility equipped with appropriate emission controls is a common and effective method for the destruction of organic chemical waste. This process breaks the compound down into less harmful components.

  • Landfill: Direct landfilling of untreated this compound is not recommended due to its potential to leach into the soil and groundwater.

Decontamination:

All labware and surfaces contaminated with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., acetone or ethanol), and the resulting rinsate must be collected and disposed of as hazardous waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, carefully cover the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Regulatory Compliance

All procedures for the handling and disposal of this compound must comply with the regulations set forth by OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[2][3][4] This includes the development and implementation of a comprehensive Chemical Hygiene Plan (CHP) that outlines specific procedures for working with hazardous chemicals in the laboratory.[1][2][5]

Key Regulatory Requirements:

  • Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.

  • Proper Labeling and Storage: All hazardous waste containers must be properly labeled and stored.[6]

  • Waste Manifest: A hazardous waste manifest must accompany all shipments of hazardous waste to a treatment, storage, and disposal facility.

  • Training: All personnel who handle hazardous waste must receive appropriate training.[3][5]

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, thereby fostering a secure and sustainable research environment.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3,6-Diphenyl-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment of 3,6-Diphenyl-1,2,4-triazin-5-ol

Triazine compounds are known to present several potential hazards. Based on data from related compounds, this compound should be handled with care, assuming the following risks:

  • Skin Irritation: Many triazine derivatives are known to cause skin irritation.[1][2] Prolonged or repeated contact should be avoided.

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[1][2]

  • Respiratory Tract Irritation: As a powdered or crystalline solid, there is a risk of generating dust during handling. Inhalation of this dust may cause respiratory irritation.[2][3]

  • Harmful if Swallowed: Oral ingestion of triazine compounds can be harmful.[3][4][5]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for generating dust or aerosols.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Minimum PPE Requirements Enhanced Precautions (for large quantities or high dust potential)
Weighing and Aliquoting (Solid) Laboratory coat, safety glasses with side shields, nitrile gloves.In addition to minimum PPE, work in a chemical fume hood. Consider a dust respirator if a fume hood is not available.
Solution Preparation and Transfers Laboratory coat, safety glasses with side shields, nitrile gloves.In addition to minimum PPE, wear chemical splash goggles and a face shield when handling larger volumes.
Running Reactions Laboratory coat, safety glasses with side shields, nitrile gloves.In addition to minimum PPE, use chemical splash goggles and consider thermal-resistant gloves if heating.
Work-up and Purification Laboratory coat, safety glasses with side shields, nitrile gloves.In addition to minimum PPE, use chemical splash goggles and a face shield during extractions and other splash-prone procedures.
Spill Cleanup Chemical-resistant coveralls, chemical splash goggles, face shield, heavy-duty nitrile or butyl rubber gloves, and a respirator with a particulate filter.N/A
Step-by-Step PPE Protocol for Handling Solid this compound:
  • Donning PPE: Before entering the designated handling area, don a clean, buttoned laboratory coat. Next, put on safety glasses with side shields. Finally, wear nitrile gloves, ensuring they are inspected for any tears or holes.[6][7]

  • Handling Operations: Conduct all manipulations of the solid compound within a well-ventilated chemical fume hood to minimize inhalation exposure.[6][8]

  • Glove Technique: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair.[3][9]

  • Doffing PPE: Upon completion of work, remove gloves first, followed by the laboratory coat. Wash hands thoroughly with soap and water.[9]

The logical workflow for selecting appropriate PPE can be visualized in the following diagram:

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_selection PPE Selection cluster_disposal Post-Handling start Start: Handling this compound task Identify Task (e.g., Weighing, Solution Prep) start->task risk Assess Risk of Exposure (Dust, Splash, Inhalation) task->risk ppe_core Core PPE: - Lab Coat - Safety Glasses - Nitrile Gloves risk->ppe_core All Tasks ppe_respiratory Respiratory Protection: - Fume Hood or - Dust Respirator risk->ppe_respiratory High Dust/Aerosol Potential ppe_eye Enhanced Eye/Face Protection: - Chemical Goggles - Face Shield risk->ppe_eye Splash Hazard decontaminate Decontaminate Work Area ppe_core->decontaminate ppe_respiratory->decontaminate ppe_eye->decontaminate disposal Dispose of Waste and Contaminated PPE decontaminate->disposal end End disposal->end Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal_path Final Disposal start Waste Generated from Handling This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: - Unused Compound - Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Waste: - Reaction Mixtures - Solvent Rinses waste_type->liquid_waste Liquid ppe_waste Contaminated PPE: - Gloves - Disposable Coats waste_type->ppe_waste PPE collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled Solid Waste Container ppe_waste->collect_ppe licensed_disposal Transfer to Licensed Hazardous Waste Facility collect_solid->licensed_disposal collect_liquid->licensed_disposal collect_ppe->licensed_disposal end End licensed_disposal->end

Caption: Disposal Workflow for this compound and Associated Waste.

By adhering to these guidelines, researchers can handle this compound safely and effectively, minimizing personal risk and ensuring responsible laboratory practice.

References

  • Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox. Streamline Innovations. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]

  • UNIT 7: Personal Protective Equipment. Cooperative Extension Service, University of Hawai'i at Mānoa. Available at: [Link]

  • TRIAZINES. New Jersey Department of Environmental Protection. Available at: [Link]

Sources

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